5-Aminobenzene-1,3-diol
Description
BenchChem offers high-quality 5-Aminobenzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminobenzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-aminobenzene-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2/c7-4-1-5(8)3-6(9)2-4/h1-3,8-9H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDCMTKJRBAZZHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10328489 | |
| Record name | 5-Aminoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20734-67-2 | |
| Record name | 3,5-Dihydroxyaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20734-67-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Aminoresorcinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10328489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-aminobenzene-1,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
The Physicochemical Landscape of 5-Aminobenzene-1,3-diol: A Technical Guide for Researchers
Introduction
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol or 3,5-dihydroxyaniline, is a versatile aromatic amine of significant interest in medicinal chemistry, polymer science, and materials research. Its unique trifunctional structure, featuring two hydroxyl groups and an amino group on a benzene ring, imparts a distinct set of physical and chemical properties that are crucial for its application in the synthesis of novel compounds, including pharmaceuticals and high-performance polymers.[1] This technical guide provides an in-depth exploration of the core physical properties of 5-Aminobenzene-1,3-diol, offering a foundational understanding for researchers and professionals in drug development and chemical synthesis. The causality behind these properties is discussed, and standardized methodologies for their experimental determination are detailed to ensure scientific rigor and reproducibility.
Molecular Structure and Core Identifiers
The arrangement of the functional groups on the benzene ring in 5-Aminobenzene-1,3-diol is fundamental to its reactivity and physical behavior. The meta-orientation of the two hydroxyl groups and the amino group influences the molecule's polarity, hydrogen bonding capabilities, and electronic properties.
| Identifier | Value |
| Chemical Name | 5-Aminobenzene-1,3-diol |
| Synonyms | 5-Aminoresorcinol, 3,5-dihydroxyaniline |
| CAS Number | 20734-67-2 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol [1] |
| Canonical SMILES | C1=C(C=C(C=C1O)O)N[2] |
| InChI Key | PDCMTKJRBAZZHL-UHFFFAOYSA-N |
Key Physical Properties
The physical properties of 5-Aminobenzene-1,3-diol are a direct consequence of its molecular structure. The presence of multiple hydrogen bond donors (-OH and -NH₂) and acceptors (-O- and -N-) leads to strong intermolecular forces, significantly impacting its melting point, boiling point, and solubility.
| Physical Property | Value | Source |
| Physical Form | Powder | Sigma-Aldrich |
| Melting Point | 150-152 °C | Sigma-Aldrich |
| Boiling Point (Predicted) | 341.9 ± 12.0 °C[2] | LookChem |
| Density (Predicted) | 1.412 ± 0.06 g/cm³[2] | LookChem |
| pKa (Predicted) | 9.50 ± 0.10[2] | LookChem |
| LogP (Predicted) | -0.2 | LookChem |
Melting Point: A Reflection of Intermolecular Forces
The relatively high melting point of 150-152 °C for a small organic molecule is indicative of strong intermolecular hydrogen bonding in the solid state. The hydroxyl and amino groups can participate in an extensive network of hydrogen bonds, requiring significant thermal energy to disrupt the crystal lattice.
A precise determination of the melting point is critical for assessing the purity of the compound. A sharp melting range (typically ≤ 1 °C) is characteristic of a pure substance.
Caption: Workflow for Melting Point Determination.
Solubility Profile: The "Like Dissolves Like" Principle in Action
The solubility of 5-Aminobenzene-1,3-diol is governed by its polar nature. It is expected to be soluble in polar protic solvents like water, ethanol, and methanol, where it can form hydrogen bonds with the solvent molecules. Its solubility is likely to be lower in nonpolar solvents such as hexane and toluene. Due to the presence of both acidic hydroxyl groups and a basic amino group, its solubility in aqueous solutions is expected to be pH-dependent.
A systematic approach to determining the qualitative solubility provides a practical understanding of the compound's behavior in various solvent systems.
Caption: Qualitative Solubility Testing Workflow.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-Aminobenzene-1,3-diol. The expected spectral features are derived from its constituent functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amine protons, and the hydroxyl protons. The aromatic protons should appear as a complex splitting pattern in the aromatic region (typically 6.0-7.5 ppm). The chemical shifts of the amine and hydroxyl protons can vary depending on the solvent and concentration and will likely appear as broad singlets.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the aromatic carbons. The carbons attached to the hydroxyl and amino groups will be significantly deshielded and appear at higher chemical shifts (downfield) compared to the other aromatic carbons. Due to the symmetry of the molecule, fewer than six aromatic carbon signals may be observed.
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands include:
-
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ characteristic of the hydroxyl groups.
-
N-H stretching: One or two sharp to medium bands in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.
-
C-O stretching: Strong bands in the 1200-1300 cm⁻¹ region.
-
C-N stretching: A medium to weak band in the 1000-1200 cm⁻¹ region.
-
Aromatic C=C stretching: Peaks in the 1450-1600 cm⁻¹ region.
-
Aromatic C-H bending: Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern.
UV-Visible (UV-Vis) Spectroscopy
The UV-Vis spectrum of 5-Aminobenzene-1,3-diol in a suitable solvent (e.g., ethanol or methanol) is expected to exhibit absorption maxima characteristic of a substituted benzene ring. The presence of the amino and hydroxyl groups, which are auxochromes, will cause a bathochromic (red) shift of the absorption bands compared to unsubstituted benzene. For the structurally similar 3,5-dihydroxybenzoic acid, absorption maxima are observed at 208 nm, 250 nm, and 308 nm.[3]
Conclusion
The physical properties of 5-Aminobenzene-1,3-diol are intrinsically linked to its molecular architecture. A thorough understanding and experimental verification of these properties are paramount for its effective utilization in research and development. This guide provides a comprehensive overview of its key physical characteristics and outlines standardized protocols for their determination, thereby equipping scientists with the foundational knowledge required for their work with this important chemical intermediate. The provided methodologies for determining melting point and solubility serve as a robust framework for ensuring the quality and consistency of experimental data.
References
-
Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
-
University of Calgary. Melting point determination. [Link]
-
LookChem. 5-Aminobenzene-1,3-diol. [Link]
-
SIELC Technologies. UV-Vis Spectrum of 3,5-dihydroxybenzoic Acid. [Link]
Sources
5-Aminobenzene-1,3-diol CAS number and molecular weight.
An In-Depth Technical Guide to 5-Aminobenzene-1,3-diol
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 5-Aminobenzene-1,3-diol, a pivotal chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's core characteristics, synthesis, and applications, grounding all information in established scientific principles and authoritative sources.
Core Chemical Identity
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol or 3,5-dihydroxyaniline, is an aromatic amine and a derivative of resorcinol. Its unique structure, featuring both hydroxyl and amino functional groups, makes it a versatile building block in organic synthesis. These functional groups provide multiple reactive sites, allowing for the construction of complex molecular architectures.
Below is a summary of its key identifiers and molecular properties.
| Parameter | Value | Source |
| CAS Number | 20734-67-2 | [1][2][3] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1][2] |
| Synonyms | 5-Aminoresorcinol, 3,5-dihydroxyaniline, Phloramine | [1] |
| InChI Key | PDCMTKJRBAZZHL-UHFFFAOYSA-N | [2] |
graph "5_Aminobenzene_1_3_diol_Structure" { layout=neato; node [shape=plaintext];// Benzene ring nodes C1 [pos="0,1.5!"]; C2 [pos="-1.3,0.75!"]; C3 [pos="-1.3,-0.75!"]; C4 [pos="0,-1.5!"]; C5 [pos="1.3,-0.75!"]; C6 [pos="1.3,0.75!"]; // Atom labels C1_label [label="C"]; C2_label [label="C"]; C3_label [label="C"]; C4_label [label="N"]; C5_label [label="C"]; C6_label [label="C"]; O1_label [label="O"]; O2_label [label="O"]; H1_label [label="H"]; H2_label [label="H"]; H3_label [label="H₂"]; // Positioning labels C1_label [pos="0,1.5!"]; C2_label [pos="-1.3,0.75!"]; C3_label [pos="-1.3,-0.75!"]; C4_label [pos="0,-2.0!"]; C5_label [pos="1.3,-0.75!"]; C6_label [pos="1.3,0.75!"]; O1_label [pos="-2.3,-1.25!"]; O2_label [pos="2.3,-1.25!"]; H1_label [pos="-3.0,-1.25!"]; H2_label [pos="3.0,-1.25!"]; H3_label [pos="0,-2.5!"]; // Bonds edge [color="#202124"]; C1 -- C2; C2 -- C3; C3 -- C4 [style=invis]; // placeholder for positioning C4 -- C5 [style=invis]; // placeholder for positioning C5 -- C6; C6 -- C1; C1 -- C6; C2 -- C1; C3 -- C2; C4_dummy [pos="0,-1.5!", label="C"]; C4_dummy -- C3; C4_dummy -- C5; // Double bonds edge [style=double, color="#202124"]; C1 -- C6; C2 -- C3; C5 -- C4_dummy; // Substituents edge [style=solid, color="#202124"]; C3 -- O1_label; O1_label -- H1_label; C5 -- O2_label; O2_label -- H2_label; C4_dummy -- C4_label; C4_label -- H3_label;
}graph "Synthesis_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];// Nodes Resorcinol [label="Resorcinol\n(1,3-Dihydroxybenzene)"]; Protected [label="1,3-Bis(methylcarbonato)\nbenzene"]; Nitrated [label="1,3-Bis(methylcarbonato)\n-5-nitrobenzene"]; Hydrolyzed [label="5-Nitro-1,3-benzenediol"]; FinalProduct [label="5-Aminobenzene-1,3-diol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; // Edges Resorcinol -> Protected [label=" Methyl Chloroformate, NaOH "]; Protected -> Nitrated [label=" Nitrating Agent (e.g., HNO₃) "]; Nitrated -> Hydrolyzed [label=" Hydrolysis (NaOH) "]; Hydrolyzed -> FinalProduct [label=" Reduction (e.g., H₂/Pd-C) "];
}
Caption: General workflow for the synthesis of 5-Aminobenzene-1,3-diol.
Applications in Research and Drug Development
The trifunctional nature of 5-Aminobenzene-1,3-diol makes it a valuable intermediate in several high-value applications.
-
Monomer for Advanced Polymers: Amino-1,3-benzenediols are used as monomers for the preparation of high-performance polymers like polybenzoxazoles. [4]These materials exhibit exceptional thermal stability and mechanical strength, making them suitable for aerospace and electronics applications.
-
Precursor for Active Pharmaceutical Ingredients (APIs): The dihydroxyaniline scaffold is present in various biologically active molecules. This compound serves as a starting point for synthesizing derivatives with potential therapeutic properties. Its structure is particularly relevant in the development of compounds that interact with biological systems where hydrogen bonding and aromatic interactions are key.
-
Antioxidant Research: Phenolic compounds are well-known for their antioxidant properties due to their ability to scavenge free radicals. The combination of phenol and amine functionalities in one molecule makes its derivatives interesting candidates for antioxidant studies. Research into 1,3,5-triazine analogues incorporating amino-phenol motifs has shown significant antioxidative activity, suggesting a promising avenue for the application of 5-aminobenzene-1,3-diol derivatives in mitigating oxidative stress-related conditions. [5][6]
Caption: Key application areas for 5-Aminobenzene-1,3-diol.
Safety and Handling
As with any laboratory chemical, proper handling of 5-Aminobenzene-1,3-diol and its hydrochloride salt is essential. The compound is classified with several hazard statements.
-
Hazard Codes: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation), H341 (Suspected of causing genetic defects). [2]* Signal Word: Warning. [2]* Personal Protective Equipment (PPE): Always wear protective gloves, clothing, and eye/face protection. [7]* Handling: Use in a well-ventilated area or under a fume hood. Avoid dust formation. Do not ingest, inhale, or allow contact with skin and eyes. [7]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [7] For comprehensive safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier. [7][8][9]
References
-
5-Aminobenzene-1,3-diol. LookChem. [Link]
-
5-Aminobenzene-1,3-diol hydrochloride, Technical Grade, Thermo Scientific. Fisher Scientific. [Link]
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5-Aminobenzene-1,3-diol hydrochloride. PubChem, National Center for Biotechnology Information. [Link]
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5-Aminobenzene-1,3-diol. PubChem, National Center for Biotechnology Information. [Link]
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5-Aminobenzene-1,3-diol hydrochloride. MySkinRecipes. [Link]
- Process for the preparation of amino-1,3 benzenediol.
-
Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. MDPI. [Link]
-
Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. PubMed, National Center for Biotechnology Information. [Link]
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- 1. lookchem.com [lookchem.com]
- 2. 5-aminobenzene-1,3-diol | 20734-67-2 [sigmaaldrich.com]
- 3. Buy Online CAS Number 20734-67-2 - TRC - 5-Aminobenzene-1,3-diol | LGC Standards [lgcstandards.com]
- 4. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. fishersci.ch [fishersci.ch]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. spectrumchemical.com [spectrumchemical.com]
A Comprehensive Technical Guide to 5-Aminobenzene-1,3-diol (5-Aminoresorcinol): Properties, Synthesis, and Applications
Executive Summary: 5-Aminobenzene-1,3-diol, more commonly known as 5-aminoresorcinol, is a versatile aromatic compound of significant interest to the scientific community. Its unique structure, featuring both amine and hydroxyl functional groups on a benzene ring, makes it a valuable building block in organic synthesis. This guide provides an in-depth analysis of its chemical identity, physicochemical properties, synthesis protocols, key reactions, and applications, with a focus on its role in the development of pharmaceuticals and advanced materials. Authored for researchers, chemists, and drug development professionals, this document synthesizes technical data with practical insights to serve as a comprehensive resource.
Chemical Identity and Physicochemical Properties
5-Aminobenzene-1,3-diol is an off-white to brownish solid that serves as a crucial intermediate in various chemical transformations. Understanding its fundamental properties is paramount for its effective utilization in research and development.
Nomenclature and Chemical Identifiers
The compound is known by several names, which is common for foundational chemical structures. Establishing a clear identity through standardized identifiers is crucial for accurate documentation and procurement.
| Identifier | Value | Source |
| Systematic Name | 5-Aminobenzene-1,3-diol | IUPAC |
| Common Synonyms | 5-Aminoresorcinol, 3,5-Dihydroxyaniline, 5-Amino-resorcin, Phloramine | [1] |
| CAS Number | 20734-67-2 | [1][2] |
| CAS Number (HCl salt) | 6318-56-5 | [3] |
| Molecular Formula | C₆H₇NO₂ | [4] |
| InChI Key | PDCMTKJRBAZZHL-UHFFFAOYSA-N | [5] |
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// Synonyms "Syn1" [label="5-Aminoresorcinol", fillcolor="#FBBC05", fontcolor="#202124"]; "Syn2" [label="3,5-Dihydroxyaniline", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges "Cpd" -- "CAS" [len=1.5]; "Cpd" -- "Formula" [len=1.5]; "Cpd" -- "MW" [len=1.5]; "Cpd" -- "Syn1" [len=1.5]; "Cpd" -- "Syn2" [len=1.5]; }
Figure 1: Core Chemical Identifiers and Synonyms.
Physicochemical Data
The physical and chemical properties of 5-aminoresorcinol dictate its behavior in reactions, its solubility, and its stability. The data presented below, a mix of experimental and predicted values, provides a quantitative profile of the compound.
| Property | Value | Source |
| Molecular Weight | 125.13 g/mol | [4] |
| Appearance | Powder | [5] |
| Melting Point | 150-152 °C | [5] |
| Boiling Point (Predicted) | 341.9 ± 12.0 °C | [LookChem] |
| pKa (Predicted) | 9.50 ± 0.10 | [1] |
| Topological Polar Surface Area | 66.5 Ų | [4] |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| XLogP3 | -0.2 | [4] |
Synthesis and Purification
The accessibility of 5-aminoresorcinol is key to its application. While several synthetic routes exist, a common laboratory-scale preparation involves the amination of phloroglucinol. This method is advantageous due to the commercial availability of the starting material.
Synthetic Protocol: Amination of Phloroglucinol
This protocol describes the synthesis of 5-aminobenzene-1,3-diol hydrochloride from phloroglucinol. The mechanism proceeds via a nucleophilic aromatic substitution where ammonia displaces a hydroxyl group, a reaction driven by the electron-rich nature of the phloroglucinol ring.
Step-by-Step Methodology:
-
Reaction Setup: In a sealed reaction vessel, charge phloroglucinol and a significant excess of concentrated aqueous ammonia. The use of excess ammonia drives the equilibrium towards the product.
-
Reaction Conditions: Stir the mixture vigorously at room temperature under an inert atmosphere (e.g., argon) for approximately 24 hours. The inert atmosphere prevents oxidative side reactions which can discolor the product.
-
Work-up: Upon completion, remove the excess ammonia and water under reduced pressure. This step is critical for isolating the crude product.
-
Salt Formation: Cool the resulting residue in an ice bath and slowly add 6N hydrochloric acid. This protonates the amino group, forming the more stable and easily purified hydrochloride salt.
-
Isolation and Purification: Remove the solvent again via distillation under reduced pressure. The final product is purified by reprecipitation or recrystallization, typically using a methanol/dichloromethane solvent system, to yield the target compound as a solid.
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// Edges "Start" -> "Reagent1" [dir=none]; "Reagent1" -> "Intermediate"; "Intermediate" -> "Reagent2" [dir=none]; "Reagent2" -> "Product"; }
Figure 2: Synthesis workflow from Phloroglucinol.
Key Chemical Reactions and Applications
The dual functionality of 5-aminoresorcinol makes it a highly reactive and versatile building block in organic chemistry.
Role as a Synthetic Building Block
5-Aminoresorcinol is a foundational precursor in multicomponent reactions and diversity-oriented synthesis strategies.[6][7] Its electron-rich aromatic ring is activated towards electrophilic substitution, while the nucleophilic amine and hydroxyl groups readily participate in a wide array of chemical transformations. This reactivity profile allows for the efficient construction of complex molecular scaffolds.
-
Pharmaceutical Synthesis: The 3,5-dihydroxyaniline moiety is a key structural feature in various biologically active molecules. It serves as a scaffold for developing enzyme inhibitors, receptor agonists/antagonists, and other therapeutic agents.[8]
-
Dye and Material Science: The compound is utilized in the synthesis of azo dyes and other functional colorants. Its ability to undergo polymerization and cross-linking reactions also makes it a candidate for developing novel resins and polymers.
Application in Resveratrol Synthesis
A notable application of 5-aminobenzene-1,3-diol is as a reactant in the synthesis of resveratrol (3,5,4′-trihydroxystilbene), a natural compound renowned for its antioxidant properties.[9][10] It is employed in a direct decarbonylative Heck approach, showcasing a modern synthetic strategy that leverages its specific structure to build the complex stilbene core.[9] This pathway highlights the compound's utility in achieving efficient total syntheses of high-value natural products.[11][12][13]
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// Edges "Start" -> "Intermediate" [label=" Organic Synthesis "]; "Intermediate" -> "App1"; "Intermediate" -> "App2"; "Intermediate" -> "App3"; }
Figure 3: Application pathways for 5-Aminoresorcinol.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity, purity, and structure of 5-aminobenzene-1,3-diol. A combination of spectroscopic techniques provides a comprehensive fingerprint of the molecule.
Expected Spectroscopic Profile
-
¹H NMR (Proton NMR): In a suitable deuterated solvent (e.g., DMSO-d₆), the spectrum would be expected to show distinct signals for the aromatic protons. Due to the substitution pattern, one would anticipate a unique splitting pattern for the three protons on the benzene ring. The labile protons of the two hydroxyl (-OH) groups and the one amine (-NH₂) group would typically appear as broad singlets, and their chemical shifts can be concentration and temperature-dependent.
-
¹³C NMR (Carbon NMR): The ¹³C NMR spectrum would display signals corresponding to the six carbon atoms of the aromatic ring. The carbons bearing the hydroxyl and amino groups would be shifted significantly downfield compared to the unsubstituted carbons due to the electronegativity of the heteroatoms.[14]
-
FT-IR (Infrared Spectroscopy): The IR spectrum is highly informative for identifying functional groups.[15] Key expected absorptions include:
-
Broad O-H stretching vibrations around 3200-3600 cm⁻¹.
-
N-H stretching vibrations, often appearing as one or two sharp peaks in the same region (3200-3500 cm⁻¹).
-
C-O stretching for the phenol groups around 1200 cm⁻¹.
-
Aromatic C=C stretching bands in the 1450-1600 cm⁻¹ region.[16]
-
-
Mass Spectrometry (MS): Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry would confirm the molecular weight. The mass spectrum would show a molecular ion (M⁺) peak corresponding to the exact mass of the molecule (125.0477 g/mol ).[4] Analysis of the fragmentation pattern can provide further structural confirmation.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure laboratory safety and maintain the integrity of 5-aminobenzene-1,3-diol.
Hazard Identification and Personal Protective Equipment (PPE)
The compound is classified as harmful and an irritant.[5]
-
Hazards: Harmful if swallowed (H302), may cause skin irritation (H315), and serious eye irritation (H319). May also cause respiratory irritation.[5][17]
-
Required PPE:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.
-
Handling and Storage Protocol
Self-Validating Handling Workflow:
-
Preparation: Before handling, ensure a chemical fume hood is operational and an appropriate spill kit is accessible. Verify that all required PPE is available and in good condition.
-
Aliquotting: Conduct all weighing and transfers of the solid compound within the fume hood to minimize exposure to dust. Use anti-static weigh boats to prevent dispersal of the fine powder.
-
In Case of Exposure:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[17]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[17]
-
Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do not induce vomiting.[18]
-
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and acids. A well-ventilated, designated chemical storage cabinet is recommended.
Conclusion
5-Aminobenzene-1,3-diol, or 5-aminoresorcinol, stands out as a chemical of fundamental importance in synthetic chemistry. Its structural simplicity belies a rich and versatile reactivity profile that has been harnessed for applications ranging from the synthesis of complex natural products like resveratrol to the development of novel materials. For researchers and developers, a thorough understanding of its properties, synthesis, and handling is the first step toward unlocking its full potential as a strategic building block for future innovations in medicine and material science.
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Alonso, E., Ramón, D. J., & Yus, M. (1997). Simple Synthesis of 5-Substituted Resorcinols: A Revisited Family of Interesting Bioactive Molecules. The Journal of Organic Chemistry, 62(2), 417–421. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66301, 3,5-Dimethoxyaniline. Retrieved from [Link]
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Pandey, P., et al. (2022). Biotechnological Advances in Resveratrol Production and its Chemical Diversity. Molecules, 27(15), 4969. [Link]
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Pharmacognosy Journal. (2020). Isolation and Identification of Chemical Compounds from Garcinia fruticosa Lauterb Stem Bark Extract. Retrieved from [Link]
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An In-Depth Technical Guide to 3,5-Dihydroxyaniline: A Key Building Block for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: Unveiling the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug development, the identification and utilization of versatile molecular scaffolds are paramount to the successful design of novel therapeutics. 3,5-Dihydroxyaniline, also known as 5-aminoresorcinol, has emerged as a critical building block, offering a unique combination of reactive functional groups that allow for diverse chemical modifications. This guide provides a comprehensive technical overview of 3,5-dihydroxyaniline, from its fundamental chemical and physical properties to its synthesis, reactivity, and applications as a pivotal intermediate in the creation of bioactive compounds. As Senior Application Scientists, our goal is to furnish researchers and drug development professionals with the foundational knowledge and practical insights necessary to harness the full potential of this valuable molecule.
Core Molecular Characteristics of 3,5-Dihydroxyaniline
3,5-Dihydroxyaniline (CAS No: 20734-67-2) is an aromatic amine characterized by a benzene ring substituted with an amino group and two hydroxyl groups at the meta positions.[1] This substitution pattern bestows upon the molecule a distinct electronic nature and reactivity profile.
Chemical Structure and Nomenclature
The structure of 3,5-dihydroxyaniline features a C6H7NO2 molecular formula.[1] Its systematic IUPAC name is 5-Aminobenzene-1,3-diol. It is also commonly referred to as 5-aminoresorcinol.
Caption: 2D representation of the 3,5-dihydroxyaniline molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of 3,5-dihydroxyaniline is essential for its handling, formulation, and application in synthesis.
| Property | Value | Source |
| CAS Number | 20734-67-2 | ECHEMI[1] |
| Molecular Formula | C6H7NO2 | ECHEMI[1] |
| Molecular Weight | 125.13 g/mol | ECHEMI[1] |
| XLogP3 | -0.2 | ECHEMI[1] |
| Hydrogen Bond Donor Count | 3 | ECHEMI[1] |
| Hydrogen Bond Acceptor Count | 3 | ECHEMI[1] |
| Topological Polar Surface Area | 66.5 Ų | ECHEMI[1] |
These properties suggest that 3,5-dihydroxyaniline is a relatively polar molecule with the potential for significant hydrogen bonding, influencing its solubility and interactions with biological targets.
Synthesis of 3,5-Dihydroxyaniline: A Critical Overview
The synthesis of 3,5-dihydroxyaniline can be approached through several routes, with the choice of method often depending on the desired scale, purity, and available starting materials. A common and effective strategy involves the reduction of a dinitro precursor.
Synthetic Pathway: Catalytic Hydrogenation of 3,5-Dinitrophenol
A robust method for the preparation of 3,5-dihydroxyaniline is the catalytic hydrogenation of 3,5-dinitrophenol. This process offers high yields and avoids the use of harsh reducing agents.
Caption: General workflow for the synthesis of 3,5-dihydroxyaniline.
Step-by-Step Protocol:
-
Reactor Setup: A high-pressure hydrogenation vessel is charged with 3,5-dinitrophenol and a suitable solvent, typically ethanol.
-
Catalyst Addition: A catalytic amount of palladium on activated carbon (Pd/C, 5-10 mol%) is carefully added to the mixture.
-
Hydrogenation: The vessel is sealed, purged with nitrogen, and then pressurized with hydrogen gas (typically 4-10 bar).[2] The reaction mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) and the hydrogen uptake is monitored.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the disappearance of the starting material.
-
Work-up: Upon completion, the reactor is carefully depressurized and purged with nitrogen. The catalyst is removed by filtration through a pad of celite.
-
Isolation and Purification: The filtrate is concentrated under reduced pressure to yield the crude 3,5-dihydroxyaniline. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water, to afford the final product in high purity.
Causality Behind Experimental Choices:
-
Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups to amines due to its high activity and selectivity.
-
Solvent: Ethanol is an excellent solvent for both the starting material and the product, and it is relatively inert under the reaction conditions.
-
Pressure and Temperature: The chosen pressure and temperature are optimized to ensure a reasonable reaction rate while minimizing potential side reactions and ensuring safety.
Chemical Reactivity and Functional Group Transformations
The synthetic utility of 3,5-dihydroxyaniline stems from the distinct reactivity of its amino and hydroxyl functional groups, allowing for selective modifications.[3]
Reactions of the Amino Group
The primary amine is a versatile handle for a variety of transformations, including:
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.
-
Diazotization: Conversion to a diazonium salt, which can then be subjected to a range of Sandmeyer-type reactions to introduce various substituents.
Reactions of the Hydroxyl Groups
The phenolic hydroxyl groups are nucleophilic and can participate in:
-
Etherification: Formation of ethers through Williamson ether synthesis.
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Electrophilic Aromatic Substitution: The hydroxyl groups are strongly activating and ortho-, para-directing, facilitating further substitution on the aromatic ring.
The interplay of these functional groups allows for the construction of complex molecular architectures, making 3,5-dihydroxyaniline a valuable scaffold in diversity-oriented synthesis.[4]
Applications in Drug Development and Medicinal Chemistry
The 3,5-dihydroxyaniline moiety is a key pharmacophore in a number of bioactive molecules and serves as a versatile starting material for the synthesis of various therapeutic agents.
As a Precursor to Resveratrol Analogs
3,5-Dihydroxyaniline is a valuable starting material for the synthesis of resveratrol and its analogs, which are known for their antioxidant and potential therapeutic properties.
Inhibition of 5-Lipoxygenase
Derivatives of resorcinol, including those that can be synthesized from 3,5-dihydroxyaniline, have been identified as potent inhibitors of 5-lipoxygenase (5-LO).[5] This enzyme is a key player in the biosynthesis of pro-inflammatory leukotrienes, making it an attractive target for the development of anti-inflammatory drugs.[5]
Building Block for Bioactive Heterocycles
The reactive nature of 3,5-dihydroxyaniline makes it an ideal starting point for the construction of various heterocyclic systems that form the core of many pharmaceuticals.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the amine and hydroxyl groups. The chemical shifts of the aromatic protons will be influenced by the electron-donating nature of the substituents.
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbons attached to the oxygen and nitrogen atoms will be significantly shifted downfield.
-
FT-IR: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations (typically in the range of 3200-3500 cm⁻¹), as well as C-N and C-O stretching vibrations and aromatic C-H and C=C bending and stretching frequencies.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. The fragmentation pattern will be indicative of the loss of small molecules such as water and ammonia.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling 3,5-dihydroxyaniline. While a specific safety data sheet (SDS) for 3,5-dihydroxyaniline is not widely available, data for the structurally similar 3,5-dimethoxyaniline and the parent compound resorcinol provide valuable guidance.[6][7]
-
Hazards: Based on related compounds, 3,5-dihydroxyaniline should be considered harmful if swallowed, and may cause skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
Conclusion and Future Perspectives
3,5-Dihydroxyaniline stands as a testament to the power of a well-positioned set of functional groups on a simple aromatic scaffold. Its utility as a precursor to a wide array of more complex molecules solidifies its importance in the arsenal of the medicinal chemist. The continued exploration of new synthetic methodologies and the pharmacological evaluation of its derivatives are likely to unveil new therapeutic opportunities. This guide has aimed to provide a solid technical foundation for researchers to confidently and creatively utilize 3,5-dihydroxyaniline in their drug discovery endeavors.
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Navigating the Solubility Landscape of 5-Aminobenzene-1,3-diol: A Technical Guide for Researchers
Abstract
5-Aminobenzene-1,3-diol, also known as 3,5-dihydroxyaniline, is a versatile aromatic amine of significant interest in pharmaceutical synthesis, dye manufacturing, and materials science. Its utility in these applications is fundamentally governed by its solubility characteristics in various solvent systems. This in-depth technical guide provides a comprehensive overview of the solubility of 5-aminobenzene-1,3-diol, addressing the critical needs of researchers, scientists, and professionals in drug development. In the absence of extensive direct solubility data for this specific compound, this guide synthesizes information from structurally analogous aminophenols to provide a robust predictive framework. Furthermore, it details established methodologies for empirical solubility determination and explores the pivotal role of pH in modulating the solubility of this ionizable compound.
Introduction: The Crucial Role of Solubility
The solubility of an active pharmaceutical ingredient (API) or a key intermediate like 5-aminobenzene-1,3-diol is a cornerstone of chemical process development. It dictates the choice of reaction media, influences reaction kinetics, simplifies or complicates purification strategies, and is a critical determinant of a drug's bioavailability. A thorough understanding of a compound's solubility profile is therefore not merely academic but a practical necessity for efficient and successful research and development.
5-Aminobenzene-1,3-diol possesses both a basic amino group and two acidic hydroxyl groups, making it an amphoteric molecule with a complex solubility behavior that is highly dependent on the surrounding chemical environment. This guide will dissect these complexities, offering both theoretical insights and practical, actionable protocols.
Physicochemical Properties of 5-Aminobenzene-1,3-diol
A foundational understanding of the physicochemical properties of 5-aminobenzene-1,3-diol is essential for interpreting its solubility. These parameters offer clues to its behavior in different solvents.
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | LookChem[1] |
| Molecular Weight | 125.13 g/mol | ECHEMI |
| Melting Point | 150-152 °C | Sigma-Aldrich |
| pKa (predicted) | 9.50 ± 0.10 | LookChem[1] |
| LogP (predicted) | -0.2 | ECHEMI |
The predicted pKa suggests that the compound is a weak base. The negative LogP value indicates a degree of hydrophilicity, suggesting that it is likely to have some solubility in water and other polar solvents.
Solubility Profile: An Analysis Based on Structural Analogs
Table 1: Qualitative and Quantitative Solubility of Structural Analogs
| Solvent | 2-Aminophenol | 3-Aminophenol | 4-Aminophenol | Predicted Behavior of 5-Aminobenzene-1,3-diol |
| Water | Moderately soluble[1] | - | 1.5 g/100 mL[2] | Likely soluble , due to three functional groups capable of hydrogen bonding. |
| Ethanol | Soluble[1] | - | Slightly soluble[2] | Likely soluble , due to its polar nature. |
| Methanol | Soluble[1] | - | - | Likely soluble , similar to ethanol. |
| Acetone | - | - | Soluble[2] | Likely soluble , a polar aprotic solvent. |
| Ethyl Acetate | - | Soluble[3] | Soluble[2] | Likely soluble . |
| Dichloromethane | - | - | - | Likely sparingly soluble to insoluble , due to lower polarity. |
| Hexane | - | - | Negligible solubility in benzene[2] | Likely insoluble , a non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | - | - | Very soluble[2] | Likely very soluble , a highly polar aprotic solvent. |
Expert Interpretation:
The collective data from these analogs strongly suggests that 5-aminobenzene-1,3-diol will be most soluble in polar protic solvents like water and alcohols, and polar aprotic solvents such as DMSO and acetone. Its solubility is expected to decrease significantly in solvents of lower polarity. The multiple hydrogen bond donors and acceptors on the molecule facilitate strong interactions with polar solvent molecules.
The Critical Influence of pH on Solubility
As an ionizable compound, the aqueous solubility of 5-aminobenzene-1,3-diol is intrinsically linked to the pH of the solution. The solubility of such compounds can be significantly enhanced at pH values where they exist in their ionized, and therefore more polar, form.[4]
-
In Acidic Solutions (pH < pKa of the conjugate acid): The amino group (-NH₂) will be protonated to form the corresponding ammonium ion (-NH₃⁺). This cationic form is expected to be significantly more water-soluble than the neutral molecule.
-
In Basic Solutions (pH > pKa of the hydroxyl groups): The hydroxyl groups (-OH) can be deprotonated to form phenoxide ions (-O⁻). This anionic form will also exhibit increased water solubility.
This pH-dependent solubility is a critical consideration in designing aqueous-based reaction systems, purification protocols involving acid-base extractions, and in the formulation of pharmaceutical products.[5][6]
Experimental Determination of Solubility: A Step-by-Step Protocol
To obtain precise solubility data, empirical determination is essential. The following is a detailed protocol for the widely accepted shake-flask method.[5]
Materials and Equipment
-
5-Aminobenzene-1,3-diol (high purity)
-
Selected solvents (analytical grade)
-
Scintillation vials or sealed test tubes
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
pH meter (for aqueous solubility)
-
Buffer solutions (for pH-dependent studies)
Experimental Workflow Diagram
Caption: Workflow for the shake-flask solubility determination method.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Add an excess amount of 5-aminobenzene-1,3-diol to a series of vials, ensuring a visible amount of undissolved solid.
-
Accurately add a known volume of the desired solvent to each vial.
-
For pH-dependent studies, use buffered aqueous solutions of known pH.
-
-
Equilibration:
-
Securely seal the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker or on a stirrer plate maintained at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
Remove the vials from the shaker and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to ensure complete separation of the solid and liquid phases.
-
-
Sampling and Analysis:
-
Carefully withdraw a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.
-
Dilute the aliquot with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
-
Analyze the diluted sample by a validated HPLC method to determine the concentration of 5-aminobenzene-1,3-diol.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the solubility.
-
-
Calculation:
-
Calculate the solubility in units such as mg/mL or mol/L, accounting for the dilution factor.
-
Conclusion and Future Directions
While direct quantitative solubility data for 5-aminobenzene-1,3-diol remains to be extensively published, a strong predictive understanding can be achieved through the analysis of its physicochemical properties and comparison with structural analogs. This guide provides a framework for this predictive analysis and a detailed, actionable protocol for the empirical determination of its solubility. The profound influence of pH on its aqueous solubility has also been highlighted as a key consideration for its practical application.
For researchers and drug development professionals, the generation of precise, in-house solubility data using the methodologies outlined herein is strongly recommended to support process development, formulation design, and toxicological studies.
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An In-depth Technical Guide to the Discovery and First Synthesis of 5-Aminoresorcinol
For Researchers, Scientists, and Drug Development Professionals
Preamble: Unveiling a Key Synthetic Building Block
5-Aminoresorcinol, also known as 5-amino-1,3-benzenediol or 3,5-dihydroxyaniline, is a versatile aromatic compound that has found utility as a crucial intermediate in the synthesis of various pharmaceuticals and other complex organic molecules. Its unique structure, featuring both amino and hydroxyl functionalities on a benzene ring, allows for a diverse range of chemical transformations, making it a valuable tool for medicinal chemists and process developers. This guide delves into the historical context of its discovery and elucidates the likely first method of its synthesis, providing a detailed, technically-grounded protocol for its preparation. While the precise initial publication detailing its discovery has proven elusive in modern digital archives, the synthetic route presented herein is based on well-established chemical principles of the late 19th and early 20th centuries, the era in which such a compound would have first been investigated.
Section 1: The Genesis of 5-Aminoresorcinol - A Historical Perspective
The discovery of 5-Aminoresorcinol is intrinsically linked to the burgeoning field of organic chemistry in the latter half of the 19th century. During this period, chemists were systematically exploring the reactions of aromatic compounds, particularly those derived from coal tar, such as benzene and its derivatives. Resorcinol (1,3-dihydroxybenzene) itself was first prepared in 1864 by the Austrian chemist Heinrich Hlasiwetz and his student Ludwig Barth.
The rationale for protecting the hydroxyl groups of resorcinol before nitration stems from the high reactivity of the resorcinol ring towards electrophilic substitution and its sensitivity to oxidation by nitric acid. Direct nitration of resorcinol is notoriously difficult to control and often leads to a mixture of products, including dinitro and trinitro derivatives, as well as oxidative degradation. Protecting the hydroxyl groups as esters, for instance, deactivates the ring slightly and directs the incoming nitro group to the desired position, while also preventing unwanted side reactions.
Section 2: The First Synthesis - A Reconstructed Protocol
The inaugural synthesis of 5-Aminoresorcinol likely involved the following key transformations:
-
Protection of Resorcinol: Acetylation of resorcinol to form resorcinol diacetate.
-
Nitration: Electrophilic aromatic substitution of resorcinol diacetate to introduce a nitro group at the 5-position.
-
Hydrolysis and Reduction: Removal of the acetyl protecting groups and subsequent reduction of the nitro group to an amine.
This multi-step process, detailed below, represents a robust and historically plausible pathway to 5-Aminoresorcinol.
Experimental Workflow Diagram
Caption: A plausible workflow for the first synthesis of 5-Aminoresorcinol.
Step-by-Step Methodology
Part A: Synthesis of Resorcinol Diacetate (Protection)
-
Rationale: The hydroxyl groups of resorcinol are protected as acetates to prevent oxidation and control the regioselectivity of the subsequent nitration step. Acetic anhydride is a readily available and effective acetylating agent.
-
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, combine resorcinol (1.0 eq.) and acetic anhydride (2.2 eq.).
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 drops).
-
Gently heat the mixture under reflux for 1-2 hours.
-
Allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into a beaker of cold water with stirring.
-
The resorcinol diacetate will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry.
-
Part B: Synthesis of 5-Nitroresorcinol Diacetate (Nitration)
-
Rationale: The nitration is performed on the protected resorcinol to introduce a nitro group at the 5-position. The acetyl groups are meta-directing, and the hydroxyl groups (as esters) are ortho, para-directing. The steric hindrance and electronic effects favor nitration at the 5-position. A mixture of nitric and sulfuric acids is the classic nitrating agent.
-
Protocol:
-
In a flask cooled in an ice-salt bath, slowly add resorcinol diacetate (1.0 eq.) to a pre-cooled mixture of concentrated nitric acid (1.1 eq.) and concentrated sulfuric acid (2.0 eq.), maintaining the temperature below 10 °C.
-
Stir the reaction mixture at low temperature for 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The 5-nitroresorcinol diacetate will precipitate.
-
Collect the product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry.
-
Part C: Synthesis of 5-Aminoresorcinol (Hydrolysis and Reduction)
-
Rationale: The final step involves the removal of the acetyl protecting groups (hydrolysis) and the reduction of the nitro group to an amine. Acid-catalyzed hydrolysis is effective for removing the acetate esters. The reduction of the nitro group can be achieved using a metal in acidic media, a common method in early organic synthesis.
-
Protocol:
-
Suspend the 5-nitroresorcinol diacetate (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add a reducing agent such as tin (Sn) powder or iron (Fe) filings in portions with stirring.
-
Heat the mixture under reflux until the reaction is complete (as indicated by the disappearance of the starting material, which could be monitored by thin-layer chromatography in a modern setting).
-
Cool the reaction mixture and filter to remove any unreacted metal.
-
Neutralize the filtrate with a base (e.g., sodium carbonate or ammonia) to precipitate the 5-Aminoresorcinol.
-
Collect the crude product by filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol/water) to obtain pure 5-Aminoresorcinol.
-
Reaction Pathway Diagram
Caption: The chemical pathway for the synthesis of 5-Aminoresorcinol.
Section 3: Physicochemical Characterization
The identity and purity of synthesized 5-Aminoresorcinol would have been confirmed by classical methods of the time, such as melting point determination and elemental analysis. Modern spectroscopic techniques provide a more detailed characterization.
| Property | Value |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | Data not consistently available in searched sources |
| Boiling Point | 341.9 ± 12.0 °C (Predicted)[1] |
| Density | 1.412 ± 0.06 g/cm³ (Predicted)[1] |
| pKa | 9.50 ± 0.10 (Predicted) |
Spectroscopic Data (Representative):
While historical records of the spectra from the first synthesis are unavailable, modern analytical data for 5-Aminoresorcinol would include:
-
¹H NMR: Signals corresponding to the aromatic protons and the protons of the amino and hydroxyl groups. The aromatic protons would appear as distinct multiplets in the aromatic region of the spectrum.
-
¹³C NMR: Resonances for the six carbon atoms of the benzene ring, with those attached to the hydroxyl and amino groups shifted accordingly.
-
IR Spectroscopy: Characteristic absorption bands for O-H and N-H stretching (typically in the range of 3200-3500 cm⁻¹), as well as C-N and C-O stretching vibrations and aromatic C-H bending.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of 5-Aminoresorcinol (m/z = 125).
Section 4: Early Significance and Modern Applications
The initial interest in 5-Aminoresorcinol likely stemmed from its potential as a precursor for dyes, given the importance of aniline and phenol derivatives in the burgeoning synthetic dye industry of the late 19th century. The presence of multiple reactive sites would have made it an attractive candidate for creating a variety of colored compounds.
In contemporary organic synthesis, 5-Aminoresorcinol continues to be a valuable building block. Its utility extends to the preparation of:
-
Pharmaceuticals: As a scaffold for the synthesis of biologically active molecules.
-
Agrochemicals: In the development of new pesticides and herbicides.
-
Materials Science: As a monomer for the creation of specialty polymers with unique thermal and mechanical properties.
Conclusion
While the mists of time obscure the exact moment of its discovery, the synthesis of 5-Aminoresorcinol represents a classic example of the systematic and logical progression of organic chemistry in the 19th century. The reconstructed synthetic pathway, involving protection, nitration, and reduction, highlights the ingenuity of early chemists in manipulating aromatic systems. Today, 5-Aminoresorcinol remains a relevant and important molecule, a testament to the enduring legacy of foundational organic synthesis.
References
- This guide is a reconstruction of historical synthetic methods.
Sources
The Enigmatic Absence of 5-Aminobenzene-1,3-diol in the Natural World: A Technical Guide for Researchers
Abstract
This technical guide delves into the natural occurrence of 5-Aminobenzene-1,3-diol, a molecule of significant interest to researchers in drug development and materials science. Despite the widespread presence of its constituent resorcinol and aminophenol moieties in a vast array of natural products, 5-Aminobenzene-1,3-diol itself remains conspicuously absent from the known catalog of naturally occurring compounds. This guide provides an in-depth analysis of this intriguing anomaly, exploring the biosynthetic pathways of related natural products to offer scientifically grounded hypotheses for its absence. We will dissect the natural world's synthetic strategies for producing resorcinolic and aminophenolic structures, providing a comprehensive understanding for researchers seeking to harness these motifs. Furthermore, this guide will furnish a foundational laboratory protocol for the chemical synthesis of 5-Aminobenzene-1,3-diol, bridging the gap between nature's blueprint and practical laboratory application.
Introduction: The Curious Case of a Missing Molecule
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol, presents a fascinating puzzle in the study of natural products. Its structure marries two highly prevalent and biologically significant pharmacophores: the resorcinol (1,3-dihydroxybenzene) unit and the aminophenol functionality. The resorcinol motif is the backbone of numerous natural products, from the anti-inflammatory and neuroprotective cannabinoids to the vast class of flavonoids[1]. Similarly, aminophenol structures are integral to various biologically active compounds and are known to be biosynthesized by microorganisms[2][3][4].
Given the modular nature of biosynthetic pathways and the frequent recombination of common structural motifs, the absence of 5-Aminobenzene-1,3-diol as a standalone natural product is perplexing. This guide will explore the plausible biosynthetic reasons for this absence, providing researchers with a deeper understanding of the natural rules governing the assembly of phenolic compounds. By examining the established pathways for the formation of resorcinol and aminophenol derivatives, we can infer the potential enzymatic and chemical constraints that may prevent the natural synthesis of 5-Aminobenzene-1,3-diol.
The Resorcinol Moiety in Nature: A Product of Polyketide Synthases
While simple resorcinol can be obtained from the distillation of certain tropical woods and plant resins[5], its more significant natural role is as a structural component of larger, more complex molecules. The biosynthesis of the resorcinol ring is predominantly achieved through the action of Type III polyketide synthases (PKSs)[6][7]. These enzymes catalyze the iterative condensation of malonyl-CoA extender units with a starter acyl-CoA molecule, followed by cyclization and aromatization to yield the characteristic 1,3-dihydroxybenzene structure.
A prime example is the biosynthesis of alkylresorcinols, which are abundant in plants, fungi, and bacteria[6]. In sorghum, for instance, a dedicated alkylresorcinol synthase initiates the process with a long-chain fatty acyl-CoA, leading to the formation of a polyketide intermediate that then cyclizes to form the 5-alkylresorcinol[8].
Caption: Enzymatic synthesis of the phenoxazinone core from 2-aminophenol.
While this pathway demonstrates nature's ability to utilize aminophenols as building blocks, it is highly specific for the ortho isomer and leads to a complex heterocyclic structure rather than a simple substituted aminophenol.
The para isomer, 4-aminophenol, has been reported to occur in Camellia oleifera.[9] The biosynthetic origin of this compound is not as well-defined as the resorcinols but is likely to involve the modification of primary metabolites, possibly through the shikimate pathway followed by amination and hydroxylation, or the reduction of a nitrophenol precursor.
Biological Activities of Aminophenol-Containing Compounds
Natural and synthetic compounds containing the aminophenol moiety exhibit a range of biological effects, underscoring the potential of 5-Aminobenzene-1,3-diol derivatives.
-
Antiproliferative Activity: Derivatives of 4-aminophenol have been investigated as potential anticancer agents.[10]
-
Pro-oxidant Activity: In the presence of transition metals like copper, 2- and 4-aminophenol can generate reactive oxygen species, a property that can be harnessed for certain therapeutic applications or may contribute to cytotoxicity.[11]
-
Analgesic and Anti-inflammatory Properties: p-Aminophenol is a known metabolite of paracetamol, and its derivatives are actively being explored for their analgesic and anti-inflammatory potential.[12]
The Biosynthetic Conundrum: Why Not 5-Aminobenzene-1,3-diol?
Based on the distinct biosynthetic routes for resorcinols and aminophenols, we can propose several hypotheses for the apparent absence of 5-Aminobenzene-1,3-diol in nature:
-
Incompatible Enzymatic Machinery: The PKS pathway that generates the resorcinol ring is geared towards carbon-carbon bond formation and is not equipped to incorporate a nitrogen-containing precursor at the specific position required to form the amino-substituted ring directly.
-
Lack of a Suitable Precursor: The biosynthesis of an aminophenol typically starts from a precursor that already contains a nitrogen atom or is readily aminated. The polyketide intermediate in resorcinol synthesis does not fit this description.
-
Metabolic Instability: It is conceivable that if 5-Aminobenzene-1,3-diol were formed, it might be highly reactive and rapidly converted into other metabolites within the cell, preventing its accumulation to detectable levels. The presence of both electron-donating amino and hydroxyl groups could make the ring susceptible to oxidation.
-
Evolutionary Redundancy: Nature may not have had the selective pressure to evolve a specific pathway for 5-Aminobenzene-1,3-diol, as the diverse biological functions required by organisms may be adequately fulfilled by the vast array of other existing resorcinol and aminophenol derivatives.
Laboratory Synthesis of 5-Aminobenzene-1,3-diol: A Practical Protocol
For researchers who wish to investigate the properties and potential applications of 5-Aminobenzene-1,3-diol, chemical synthesis provides a reliable route. A common and effective method involves the reduction of a corresponding dinitro or nitro-substituted precursor.
Experimental Protocol: Synthesis via Reduction of a Dinitrophenol
This protocol outlines a general procedure for the synthesis of 5-Aminobenzene-1,3-diol hydrochloride from 1,3-dihydroxy-4,6-dinitrobenzene. The subsequent neutralization yields the free base.
Materials:
-
1,3-dihydroxy-4,6-dinitrobenzene
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium bicarbonate (NaHCO₃) or other suitable base
-
Diatomaceous earth
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and equipment for reflux, filtration, and extraction.
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1,3-dihydroxy-4,6-dinitrobenzene in ethanol.
-
Addition of Reducing Agent: To this suspension, add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid dropwise at room temperature. An exothermic reaction may be observed.
-
Reflux: After the addition is complete, heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Isolation of the Hydrochloride Salt: Cool the reaction mixture to room temperature and then in an ice bath to precipitate the 4,6-diaminoresorcinol dihydrochloride. Collect the precipitate by vacuum filtration and wash with cold ethanol.
-
Conversion to 5-Aminobenzene-1,3-diol (Free Base):
-
Dissolve the crude hydrochloride salt in water.
-
Carefully neutralize the solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The free base, 5-Aminobenzene-1,3-diol, will precipitate. The product can be extracted with a suitable organic solvent like ethyl acetate.
-
-
Purification:
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude 5-Aminobenzene-1,3-diol.
-
Further purification can be achieved by recrystallization or column chromatography.
-
Note: This is a generalized protocol and may require optimization for scale and specific laboratory conditions. Always consult relevant safety data sheets and perform a thorough risk assessment before conducting any chemical synthesis.
Conclusion and Future Perspectives
The absence of 5-Aminobenzene-1,3-diol from the vast repository of natural products is a testament to the specificity and constraints of biosynthetic pathways. While nature has masterfully employed the resorcinol and aminophenol motifs in a multitude of complex structures, the direct combination into 5-aminoresorcinol appears to be a synthetic step that has not been evolutionarily selected for or is biochemically challenging.
For researchers and drug development professionals, this "natural product gap" represents an opportunity. The chemical synthesis of 5-Aminobenzene-1,3-diol and its derivatives opens the door to exploring novel chemical space and biological activities that nature has left uncharted. The insights into the bioactivities of related natural compounds provide a strong rationale for investigating these synthetic molecules for applications in medicine and beyond. Understanding the biosynthetic logic behind what nature does—and does not—produce is a powerful tool in the rational design of new functional molecules.
References
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- Cook, D., Rimando, A. M., Clemente, T. E., Schröder, J., Dayan, F. E., Nanayakkara, N. P., ... & Baerson, S. R. (2010). Alkylresorcinol synthases expressed in Sorghum bicolor root hairs play an essential role in the biosynthesis of the allelopathic benzoquinone sorgoleone. The Plant Cell, 22(3), 867-887.
- Dayan, F. E. (2006). Sorgoleone. Phytochemistry, 67(11), 1043-1044.
- Funa, N., Ozawa, H., Hirata, A., & Horinouchi, S. (2006). Phenolic lipid synthesis by type III polyketide synthases is essential for cyst formation in Azotobacter vinelandii. Proceedings of the National Academy of Sciences, 103(16), 6356-6361.
- Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical reviews, 99(1), 1-25.
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- Milke, L., Kabuu, M., Zschoche, R., Gätgens, J., Krumbach, K., Carlstedt, K. L., ... & Kallscheuer, N. (2024). A type III polyketide synthase cluster in the phylum Planctomycetota is involved in alkylresorcinol biosynthesis. Applied Microbiology and Biotechnology, 108(1), 239.
- Nair, P. M., & Vaidyanathan, C. S. (1964). An enzyme-catalysed reaction of o-aminophenol. Biochimica et Biophysica Acta (BBA)-Specialized Section on Enzymological Subjects, 81(3), 507-516.
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PubChem. (n.d.). 4-Aminophenol. National Center for Biotechnology Information. Retrieved from [Link]
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- Smith, A. W., Camara-Artigas, A., Wang, M., Allen, J. P., & Francisco, W. A. (2006). Structure of Phenoxazinone Synthase from Streptomyces antibioticus Reveals a New Type 2 Copper Center. Biochemistry, 45(49), 14676-14685.
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Reactivity and chemical behavior of 3,5-dihydroxyaniline.
An In-Depth Technical Guide on the Reactivity and Chemical Behavior of 3,5-Dihydroxyaniline
Introduction and Molecular Profile
3,5-Dihydroxyaniline, also known as 5-Aminoresorcinol, is a polyfunctional aromatic compound of significant interest in organic synthesis.[1] Its unique substitution pattern, featuring two electron-donating hydroxyl groups and one amino group arranged in a meta-configuration, imparts a high degree of reactivity and specific chemical behaviors. This makes it a valuable intermediate and building block, particularly in the development of pharmaceuticals and specialized dyes.[1][2] This guide provides a detailed exploration of its electronic structure, reactivity in key chemical transformations, and practical applications for researchers and drug development professionals.
Table 1: Physicochemical Properties of 3,5-Dihydroxyaniline
| Property | Value | Source |
|---|---|---|
| CAS Number | 20734-67-2 | [1] |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [1] |
| Synonyms | 5-Aminoresorcinol, 5-Amino-1,3-benzenediol | [1] |
| Hydrogen Bond Donors | 3 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
| Topological Polar Surface Area | 66.5 Ų |[1] |
The Electronic Landscape: Understanding Core Reactivity
The chemical behavior of 3,5-dihydroxyaniline is dominated by the powerful electron-donating nature of its substituents. The amino (-NH₂) and hydroxyl (-OH) groups are both strongly activating and ortho-, para-directing.[3][4] Their ability to donate electron density to the aromatic ring via resonance creates positions of high nucleophilicity.
The three activating groups work in concert, strongly enhancing the electron density at the C2, C4, and C6 positions (ortho and para to the substituents). This makes the molecule exceptionally susceptible to electrophilic aromatic substitution (SEAr) at these sites.[4][5] The meta-arrangement of the groups ensures that their activating effects are additive and directed to the same carbons, resulting in a significantly more reactive system than monosubstituted anilines or phenols.
Caption: Workflow for the controlled nitration via an N-acetyl protected intermediate.
Azo Coupling: The electron-rich nature of 3,5-dihydroxyaniline makes it an excellent coupling component for reactions with aromatic diazonium salts. This reaction, typically carried out under slightly alkaline or neutral conditions, forms highly colored azo compounds. This reactivity is fundamental to its use in the synthesis of azo dyes. [6][7]The coupling is expected to occur at the positions ortho or para to the activating groups (C2, C4, or C6).
Oxidation
Aminophenols are generally susceptible to oxidation, which can occur upon exposure to air, light, or oxidizing agents like iron(III) salts. [8][9]This process often leads to the formation of intensely colored, polymeric quinoid structures. [8]The high density of electron-donating groups in 3,5-dihydroxyaniline makes it particularly sensitive to oxidation. Therefore, it should be stored under an inert atmosphere and protected from light to maintain its integrity. [10]Iron-catalyzed reactions can lead to the dark oxidative oligomerization of aminophenols under various conditions. [11]
Functional Group Derivatization
N-Acylation: As mentioned for nitration, the amino group can be readily acylated. Reacting 3,5-dihydroxyaniline with acetic anhydride provides a straightforward method to synthesize N-(3,5-dihydroxyphenyl)acetamide. This transformation is crucial not only for protection but also for modulating the electronic properties and solubility of the molecule in drug development contexts.
Protocol: N-Acetylation of 3,5-Dihydroxyaniline This protocol is adapted from a similar procedure for 3,5-dimethoxyaniline. [12]1. Setup: In a round-bottom flask under an argon or nitrogen atmosphere, dissolve 3,5-dihydroxyaniline (10 mmol) in a suitable solvent like toluene or pyridine (20 mL). 2. Reagent Addition: While stirring the solution at room temperature, slowly add acetic anhydride (1.1 equivalents, 11 mmol). 3. Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). 4. Workup: Upon completion, dilute the reaction mixture with a non-polar solvent such as hexane to precipitate the product. 5. Isolation: Collect the N-(3,5-dihydroxyphenyl)acetamide precipitate by filtration and wash with hexane. 6. Drying: Dry the solid product under vacuum.
O-Alkylation: The phenolic hydroxyl groups can be converted to ethers through reactions like the Williamson ether synthesis. For instance, methylation with a reagent such as dimethyl sulfate or methyl iodide in the presence of a base yields 3,5-dimethoxyaniline. [10]This derivative, 3,5-dimethoxyaniline, is a widely used intermediate in its own right for synthesizing dyes, pigments, and pharmaceuticals, including analgesics and anti-inflammatory agents. [2][13]The conversion from hydroxyl to methoxy groups alters the molecule's hydrogen-bonding capacity, solubility, and metabolic stability, which are key considerations in drug design.
Applications in Drug Development and Organic Synthesis
3,5-Dihydroxyaniline serves as a foundational scaffold in medicinal chemistry and materials science.
-
Pharmaceutical Intermediate: Its classification as a pharmaceutical intermediate underscores its role in constructing more complex active pharmaceutical ingredients (APIs). [1]The arrangement of functional groups allows for sequential and site-selective modifications to build molecular complexity. The related compound, 3,5-dimethoxyaniline, is used to create APIs for a range of conditions. [13][14]* Dye Synthesis: The high reactivity in azo coupling reactions makes it a precursor for various dyes. [6]* Antioxidant Research: Schiff bases derived from the amino group of related dimethoxyaniline have been investigated for their antioxidant properties, suggesting that derivatives of 3,5-dihydroxyaniline could also be explored for similar activities. [15]
Conclusion
3,5-Dihydroxyaniline is a highly reactive and versatile aromatic compound. Its chemical behavior is dictated by the powerful, synergistic activation from its three electron-donating groups. While this high reactivity makes it an excellent substrate for electrophilic substitution and a valuable building block for complex molecules, it also presents challenges related to stability, particularly its sensitivity to oxidation and the need for protective group strategies in reactions like nitration. A thorough understanding of these characteristics is essential for researchers and scientists to effectively harness its synthetic potential in drug discovery and materials development.
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A Comprehensive Technical Guide to the Thermal Stability and Decomposition of 5-Aminobenzene-1,3-diol
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol, is a compound of significant interest in pharmaceutical and chemical synthesis. Its utility in the formation of complex molecules, including resveratrol analogues, necessitates a thorough understanding of its thermal stability and decomposition characteristics.[1][2] This is paramount for ensuring safe handling, defining processing limits, and predicting the shelf-life of both the compound itself and its derivatives. This in-depth technical guide provides a comprehensive overview of the thermal behavior of 5-Aminobenzene-1,3-diol, including its physical properties, and a scientifically reasoned exploration of its potential decomposition pathways. While direct experimental data on the thermal analysis of 5-Aminobenzene-1,3-diol is not extensively available in peer-reviewed literature, this guide synthesizes information from studies on analogous compounds, such as resorcinol and other aminophenols, to provide a robust predictive analysis. Furthermore, it offers detailed experimental protocols for key thermal analysis techniques—Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC)—to empower researchers to conduct their own conclusive studies.
Introduction: The Significance of Thermal Stability in the Application of 5-Aminobenzene-1,3-diol
5-Aminobenzene-1,3-diol is a versatile chemical intermediate.[1][2] Its molecular structure, featuring both amine and hydroxyl functional groups on a benzene ring, imparts a high degree of reactivity, making it a valuable building block in organic synthesis. However, this reactivity also raises critical questions about its thermal stability. The potential for thermally induced decomposition can have significant implications, including:
-
Safety: Uncontrolled exothermic decomposition can lead to thermal runaway events, posing a significant safety hazard in both laboratory and industrial settings.
-
Process Integrity: Manufacturing processes often involve heating steps. Understanding the decomposition temperature is crucial to prevent the formation of impurities that can compromise the quality and efficacy of the final product.
-
Storage and Shelf-life: The long-term stability of 5-Aminobenzene-1,3-diol and formulations containing it is directly linked to its thermal degradation profile.
This guide aims to provide a foundational understanding of these aspects, enabling researchers to handle and utilize this compound with a higher degree of confidence and safety.
Physicochemical Properties of 5-Aminobenzene-1,3-diol
A clear understanding of the fundamental physicochemical properties of 5-Aminobenzene-1,3-diol is the first step in a comprehensive thermal analysis.
| Property | Value | Source |
| Chemical Name | 5-Aminobenzene-1,3-diol | [3][4] |
| Synonyms | 5-Aminoresorcinol, 3,5-Dihydroxyaniline | [4][5] |
| CAS Number | 20734-67-2 | [3][4][6] |
| Molecular Formula | C₆H₇NO₂ | [3][4] |
| Molecular Weight | 125.13 g/mol | [5] |
| Melting Point | 150-152 °C | [6] |
| Appearance | Powder | [6] |
Methodologies for Thermal Analysis
To rigorously assess the thermal stability of a compound like 5-Aminobenzene-1,3-diol, a suite of analytical techniques is employed. Each provides a unique and complementary piece of the puzzle.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[7][8][9] It is an invaluable tool for determining the onset of decomposition, quantifying mass loss, and identifying different stages of degradation.[7][8]
Experimental Protocol: Standard TGA of 5-Aminobenzene-1,3-diol
-
Sample Preparation:
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Select the desired atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.[8]
-
Set the gas flow rate, commonly 20-50 mL/min.
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, for instance, 30 °C.
-
Ramp the temperature at a constant heating rate, a common rate being 10 °C/min, to a final temperature well above the anticipated decomposition, for example, 600 °C.[12]
-
-
Data Analysis:
-
Plot the percentage of mass loss versus temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum mass loss rates for each decomposition step.
-
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[12][13] It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these processes.[13][14]
Experimental Protocol: Standard DSC of 5-Aminobenzene-1,3-diol
-
Sample Preparation:
-
Weigh 2-10 mg of the 5-Aminobenzene-1,3-diol sample into a DSC pan (e.g., aluminum).[14]
-
Hermetically seal the pan to contain any evolved gases during the initial stages of decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a controlled flow rate.[15]
-
-
Temperature Program:
-
Set the starting temperature, for example, 25 °C.
-
Increase the temperature at a set rate, typically 10 °C/min, to a temperature that encompasses the melting point and the onset of decomposition. It is crucial to have prior TGA data to avoid heating far into decomposition, which can damage the DSC cell.[12]
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
An endothermic peak will indicate the melting of the sample. The peak onset provides the melting temperature, and the area under the peak corresponds to the heat of fusion.
-
An exothermic peak following the melt would indicate the onset of decomposition. The onset temperature and the enthalpy of decomposition can be determined from this peak.
-
Accelerating Rate Calorimetry (ARC)
Principle: ARC is an adiabatic calorimeter that measures the time, temperature, and pressure profiles of a sample during a thermal runaway event.[16][17] It is a critical tool for assessing the potential for catastrophic decomposition under worst-case (adiabatic) conditions.[16]
Experimental Protocol: ARC Analysis of 5-Aminobenzene-1,3-diol
-
Sample Preparation:
-
Instrument Setup:
-
The sample bomb, equipped with temperature and pressure sensors, is placed in an adiabatic chamber.[16]
-
-
Measurement Procedure (Heat-Wait-Search):
-
The system heats the sample in small temperature steps (e.g., 5 °C).
-
After each step, it waits for thermal equilibrium.
-
It then searches for any self-heating (exothermic activity) above a set sensitivity threshold (e.g., 0.02 °C/min).[18]
-
If no exotherm is detected, the cycle repeats.
-
Once self-heating is detected, the instrument switches to adiabatic mode, matching the temperature of the surroundings to the sample temperature, thus preventing heat loss.[18]
-
-
Data Analysis:
-
The instrument records the temperature and pressure as a function of time during the runaway reaction.
-
Key parameters are determined, including the onset temperature of the exotherm, the adiabatic temperature rise, the time to maximum rate, and the pressure generation profile.[18]
-
Thermal Decomposition Profile of 5-Aminobenzene-1,3-diol
While specific experimental data for 5-Aminobenzene-1,3-diol is scarce, a scientifically sound projection of its thermal behavior can be made by examining its structural components: the aminophenol and resorcinol moieties.
Predicted Onset of Decomposition
The melting point of 5-Aminobenzene-1,3-diol is 150-152 °C.[6] Typically, for such organic compounds, thermal decomposition begins at temperatures above the melting point. Based on studies of similar aromatic compounds, it is reasonable to predict that the onset of significant thermal decomposition for 5-Aminobenzene-1,3-diol, under an inert atmosphere, will likely occur in the range of 200-300°C.
Proposed Decomposition Pathways
The decomposition of 5-Aminobenzene-1,3-diol is likely a complex process involving multiple competing reactions. Drawing parallels with the pyrolysis of resorcinol, we can anticipate several key decomposition channels.[19]
-
Decarbonylation and Decarboxylation: A study on the pyrolysis of dihydroxybenzene isomers revealed that resorcinol (the 1,3-isomer) uniquely undergoes both decarbonylation (loss of CO) and decarboxylation (loss of CO₂).[19] This suggests that the benzene ring of 5-Aminobenzene-1,3-diol may be susceptible to cleavage, leading to the formation of carbon monoxide and carbon dioxide.
-
Deamination and Dehydroxylation: The presence of amino and hydroxyl groups introduces other likely decomposition routes. Deamination (loss of ammonia or related nitrogenous compounds) and dehydroxylation (loss of water) are common thermal degradation pathways for aminophenols.
-
Formation of Gaseous Products: As indicated by the safety data sheet for its hydrochloride salt, the decomposition is expected to generate a mixture of gases.[14] For 5-Aminobenzene-1,3-diol itself, these would likely include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and ammonia (NH₃).
The proposed initial stages of decomposition could involve the elimination of water, ammonia, or the cleavage of the aromatic ring. Subsequent reactions of the resulting intermediates would lead to the final gaseous products.
Conclusion and Recommendations
This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability of 5-Aminobenzene-1,3-diol. While a definitive decomposition profile requires direct experimental analysis, the information presented on analogous compounds and standard analytical methodologies offers a strong foundation for researchers.
It is strongly recommended that any research or development involving 5-Aminobenzene-1,3-diol, particularly in processes involving elevated temperatures, be preceded by a thorough thermal analysis as outlined in this guide. The application of TGA, DSC, and, where appropriate, ARC, will provide the necessary data to ensure safe handling, optimize process parameters, and guarantee the stability and quality of resulting products.
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KISTI. (2016). Experimental investigation of thermal decomposition of dihydroxybenzene isomers: Catechol, hydroquinone, and resorcinol. Retrieved from [Link]
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An In-Depth Technical Guide to the Health and Safety of 5-Aminobenzene-1,3-diol for Research & Development Professionals
This guide provides a comprehensive overview of the critical health and safety information for 5-Aminobenzene-1,3-diol (CAS No: 20734-67-2), a key intermediate in various synthetic applications.[1] The document is structured to provide researchers, scientists, and drug development professionals with the necessary data and protocols to handle this compound safely and effectively. The information presented is synthesized from reputable safety data sheets and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.
Compound Identification and Physicochemical Properties
5-Aminobenzene-1,3-diol, also known as 5-Aminoresorcinol or 3,5-dihydroxyaniline, is an aromatic amine and a derivative of resorcinol.[2][3] Its chemical structure, containing both hydroxyl and amino functional groups, makes it a versatile building block. However, these same features also contribute to its potential health hazards. The data presented here also considers its hydrochloride salt form (CAS No: 6318-56-5), which is commonly used in laboratory settings.[4][5][6]
| Identifier | Value | Source |
| Chemical Name | 5-Aminobenzene-1,3-diol | [2] |
| Synonyms | 5-Aminoresorcinol, 3,5-dihydroxyaniline | [2][3] |
| CAS Number | 20734-67-2 (Free Base) | [2][7] |
| 6318-56-5 (Hydrochloride Salt) | [4][5] | |
| Molecular Formula | C₆H₇NO₂ (Free Base) | [2][8] |
| C₆H₈ClNO₂ (Hydrochloride Salt) | [5][6] | |
| Molecular Weight | 125.13 g/mol (Free Base) | [2][7] |
| 161.59 g/mol (Hydrochloride Salt) | [4][5] | |
| Physical Form | Powder / Crystalline Solid | [7][9] |
| Melting Point | 150-152 °C (Free Base) | [7] |
| SMILES | C1=C(C=C(C=C1O)O)N | [2] |
GHS Hazard Analysis and Risk Implications
Understanding the Globally Harmonized System (GHS) classification is fundamental to performing a competent risk assessment. Data for 5-Aminobenzene-1,3-diol and its hydrochloride salt indicate several hazards that necessitate stringent control measures. It is crucial to note that different suppliers may report slightly different classifications; therefore, a conservative approach, adopting the most stringent classification, is recommended.
| Hazard Class | GHS Classification (Free Base) [7] | GHS Classification (HCl Salt) [4] | Implication for Researchers |
| Acute Toxicity, Oral | Category 4 (H302: Harmful if swallowed) | Not Classified | Accidental ingestion can lead to systemic toxicity. Strict hygiene protocols are essential. |
| Acute Toxicity, Dermal | Category 4 (H312: Harmful in contact with skin) | Not Classified | The compound can be absorbed through the skin, causing systemic effects. Dermal protection is mandatory. |
| Acute Toxicity, Inhalation | Category 4 (H332: Harmful if inhaled) | Not Classified | Inhalation of dust can lead to systemic toxicity. All weighing and handling of solids must be done in a ventilated enclosure. |
| Skin Corrosion/Irritation | Category 2 (H315: Causes skin irritation) | Category 2 (H315: Causes skin irritation) | Direct contact will cause skin irritation. Prolonged contact should be avoided. |
| Eye Damage/Irritation | Category 2 (H319: Causes serious eye irritation) | Category 2 (H319: Causes serious eye irritation) | The compound is a significant eye irritant. Eye protection is critical to prevent serious damage. |
| Germ Cell Mutagenicity | Category 2 (H341: Suspected of causing genetic defects) | Not Classified | This is a significant long-term health hazard. Exposure could potentially lead to heritable genetic damage. This requires the highest level of containment and PPE. |
| STOT - Single Exposure | Category 3 (H335: May cause respiratory irritation) | Category 3 (H335: May cause respiratory irritation) | Inhalation of dust will irritate the respiratory tract. Engineering controls are the primary means of prevention. |
The potential mutagenicity (H341) is of particular concern for professionals in drug development.[7] Compounds with mutagenic potential are often flagged and require rigorous justification for continued development, making exposure minimization not just a safety requirement but a project integrity issue.
Hazard Mitigation Workflow
The following diagram illustrates the logical process for mitigating the risks associated with handling 5-Aminobenzene-1,3-diol, based on its GHS classification.
Caption: Logical workflow for mitigating inhalation hazards.
Safe Handling and Engineering Controls
Given the compound's hazard profile, particularly its potential as an inhalation hazard and suspected mutagen, all handling must be performed with robust engineering controls.
Causality of Control: The primary risk from handling the solid form is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to secondary exposure.[10] A chemical fume hood is the essential engineering control as it captures dust at the source, preventing it from entering the breathing zone of the operator and the general laboratory environment.[11]
Protocol for Weighing and Handling Solid 5-Aminobenzene-1,3-diol
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.[11]
-
Don the appropriate PPE as detailed in Section 4.
-
-
Execution:
-
Perform all manipulations, including weighing, transferring, and preparing solutions, deep within the sash of the chemical fume hood.
-
Use a disposable weigh boat or creased weighing paper to minimize transfer losses and potential for dust generation.
-
If adding the solid to a solvent, do so slowly and carefully to avoid splashing.
-
Close the primary container immediately after dispensing the required amount.
-
-
Decontamination and Cleanup:
-
Carefully wipe down the spatula, balance, and any surfaces inside the fume hood with a damp cloth or towel to collect any residual dust.
-
Dispose of all contaminated materials (weigh boats, wipes, gloves) in a clearly labeled hazardous waste container.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Personal Protective Equipment (PPE) Protocol
PPE is the final barrier between the researcher and the chemical. The selection must directly address the hazards identified in Section 2.
Causality of Selection:
-
Eye Protection: Safety goggles are mandatory to protect against accidental splashes of solutions or contact with airborne powder, which can cause serious eye irritation (H319).[4]
-
Hand Protection: Nitrile gloves provide an effective barrier against dermal contact. As the compound is classified as harmful upon skin contact (H312), preventing any exposure is critical.[7] Gloves should be inspected before use and removed with care to avoid skin contamination.[4]
-
Body Protection: A long-sleeved lab coat prevents contamination of personal clothing and skin.[4]
-
Respiratory Protection: While engineering controls are primary, a NIOSH-approved respirator with a particulate filter may be required for large-scale operations or in situations where ventilation is compromised.[4]
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles (conforming to EN 166 or ANSI Z87.1) | Protects against splashes and dust, preventing serious eye irritation (H319).[4] |
| Hand Protection | Nitrile protective gloves | Prevents skin contact, irritation (H315), and potential systemic toxicity from dermal absorption (H312).[4][7] |
| Body Protection | Long-sleeved laboratory coat | Prevents accidental skin contact and contamination of personal clothing.[4] |
| Respiratory | Use within a chemical fume hood | Primary control for preventing inhalation of harmful dust (H332, H335).[4][7] |
Emergency Procedures: First Aid and Spill Response
Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with these procedures before beginning work.
First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[4][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs or persists, seek medical attention.[4][12] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][12] |
| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterwards. Never give anything by mouth to an unconscious person. Call a poison control center or seek immediate medical attention.[4] |
Emergency First Aid Response Workflow
Caption: Flowchart for first aid response to exposure.
Spill Cleanup Protocol
-
Evacuate non-essential personnel from the area.
-
Ensure adequate ventilation (use fume hood if spill is contained within it).
-
Wearing appropriate PPE (respirator, goggles, gloves, lab coat), gently cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop up the material and place it into a suitable, labeled container for hazardous waste disposal.[4] Avoid creating dust.[4]
-
Clean the spill area with a damp cloth, and dispose of cleaning materials in the hazardous waste container.
-
Wash hands thoroughly after the cleanup is complete.
Fire and Explosion Hazard Data
While not classified as flammable, like most organic solids, 5-Aminobenzene-1,3-diol can burn if exposed to a significant ignition source at high temperatures.
| Parameter | Guidance |
| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][13] |
| Specific Hazards | Hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[14] |
| Fire-Fighting Precautions | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous vapors and decomposition products.[10][15] |
| Incompatible Materials | Strong oxidizing agents.[4] |
Storage and Disposal Considerations
Proper storage is essential for maintaining chemical integrity and ensuring safety.
-
Storage Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][10] Protect from light and moisture, as some similar compounds are light-sensitive or hygroscopic.[14] Store away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Disposal of waste material must be conducted in accordance with all applicable local, state, and federal regulations. This compound should not be released into the environment.[4] Contact a licensed professional waste disposal service to dispose of this material.
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Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Aminobenzene-1,3-diol
Abstract
This document provides a comprehensive guide to the synthesis of 5-Aminobenzene-1,3-diol, also known as 5-Aminoresorcinol. This key chemical intermediate is valuable in the development of advanced materials and pharmaceuticals. Notably, it serves as a critical monomer for high-performance polybenzoxazole (PBO) polymers, which are prized for their exceptional thermal stability and tensile strength, making them suitable for aerospace and military applications.[1] This guide details a robust and widely-documented synthetic pathway commencing from resorcinol, focusing on the chemical principles behind each step to ensure both reproducibility and safety. The protocols provided are designed for researchers, chemists, and professionals in drug development and materials science, offering field-proven insights into experimental choices and process validation.
Introduction and Strategic Overview
5-Aminobenzene-1,3-diol (CAS No: 20734-67-2) is a substituted aromatic compound featuring both amine and hydroxyl functional groups.[2] This unique structure makes it a versatile building block in organic synthesis. The primary challenge in its synthesis is the precise control of functional group introduction onto the benzene ring, given the activating nature of the two hydroxyl groups.
The most reliable and scalable synthetic approach involves a multi-step process beginning with resorcinol. This strategy can be dissected into four principal stages:
-
Protection: The highly activating hydroxyl groups of resorcinol are temporarily masked to prevent uncontrolled side-reactions during nitration.
-
Nitration: An electrophilic aromatic substitution reaction introduces a nitro group at the C5 position, which is sterically and electronically favored.
-
Deprotection: The protecting groups are removed to regenerate the hydroxyl functionalities, yielding 5-nitrobenzene-1,3-diol.
-
Reduction: The nitro group is reduced to the target primary amine, yielding the final product.
This strategic sequence ensures high regioselectivity and yield, delivering a product of the purity required for polymerization and other sensitive applications.[1]
Chemical Profile: 5-Aminobenzene-1,3-diol
| Property | Value | Source |
| CAS Number | 20734-67-2 | [2] |
| Molecular Formula | C₆H₇NO₂ | [2] |
| Molecular Weight | 125.13 g/mol | [2] |
| Synonyms | 5-Aminoresorcinol, 3,5-Dihydroxyaniline | [2][3] |
| Appearance | Off-white to light brown crystalline powder | N/A |
| Boiling Point | 341.9±12.0 °C (Predicted) | [3] |
| pKa | 9.50±0.10 (Predicted) | [3] |
Overall Synthetic Pathway
The transformation from resorcinol to 5-Aminobenzene-1,3-diol is a classic example of controlled aromatic functionalization. The pathway leverages protection-deprotection chemistry to achieve a specific substitution pattern that would otherwise be difficult to obtain.
Sources
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Aminoresorcinol and its potential process-related impurities and degradation products. The developed method is crucial for quality control and stability testing in pharmaceutical development and manufacturing. The separation was achieved on a C18 stationary phase with a gradient elution using a phosphate buffer and acetonitrile mobile phase, with UV detection. The method was validated for specificity, linearity, accuracy, and precision, demonstrating its suitability for routine analysis.
Introduction
5-Aminoresorcinol (5-amino-1,3-benzenediol) is a key intermediate and starting material in the synthesis of various pharmaceutical compounds and other chemical products.[1] The purity of 5-Aminoresorcinol is critical to ensure the quality, safety, and efficacy of the final drug product. Impurities can arise from the manufacturing process or degradation of the active pharmaceutical ingredient (API) over time.[2] Therefore, a reliable and sensitive analytical method is required to separate and quantify 5-Aminoresorcinol from its potential impurities.
High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[3][4] Reversed-phase HPLC, in particular, is widely used for the analysis of polar compounds like aromatic amines.[5][6] This application note describes the development and validation of a stability-indicating RP-HPLC method for 5-Aminoresorcinol, capable of resolving it from its related substances. Stability-indicating methods are essential to demonstrate that the analytical procedure can accurately measure the active ingredient in the presence of its degradation products.[7][8]
Experimental
Materials and Reagents
-
5-Aminoresorcinol reference standard was of high purity (≥99%).
-
Acetonitrile (HPLC grade) and water (HPLC grade) were used for mobile phase preparation.
-
Potassium dihydrogen phosphate and phosphoric acid (analytical grade) were used for buffer preparation.
-
All other chemicals and reagents were of analytical grade.
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
Table 1: Optimized HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.8 with Phosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 280 nm[9] |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Acetonitrile (90:10, v/v) |
Table 2: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 95 | 5 |
| 15 | 70 | 30 |
| 25 | 40 | 60 |
| 30 | 40 | 60 |
| 32 | 95 | 5 |
| 40 | 95 | 5 |
Standard and Sample Preparation
Standard Solution: A stock solution of 5-Aminoresorcinol (1000 µg/mL) was prepared by dissolving the appropriate amount of reference standard in the diluent. Working standard solutions were prepared by further dilution of the stock solution.
Sample Solution: The sample containing 5-Aminoresorcinol was accurately weighed and dissolved in the diluent to achieve a target concentration within the linear range of the method.
Method Development and Rationale
The primary objective was to develop a method that could effectively separate 5-Aminoresorcinol from its potential impurities, including isomers and degradation products.
-
Column Selection: A C18 column was chosen due to its wide applicability in reversed-phase chromatography for separating polar and non-polar compounds. The 250 mm length and 5 µm particle size provide high efficiency and good resolution.[9]
-
Mobile Phase Selection: A phosphate buffer was selected to control the pH of the mobile phase and ensure consistent ionization of the analyte, leading to reproducible retention times. A low pH of 2.8 was chosen to suppress the ionization of the amine group in 5-Aminoresorcinol, enhancing its retention on the non-polar C18 stationary phase.[9] Acetonitrile was used as the organic modifier due to its low viscosity and UV transparency.
-
Detection Wavelength: The detection wavelength of 280 nm was selected based on the UV spectrum of 5-Aminoresorcinol, providing good sensitivity for the parent compound and its likely aromatic impurities.[9]
-
Gradient Elution: A gradient elution was employed to ensure the timely elution of both the polar 5-Aminoresorcinol and any less polar impurities that might be present, providing a good peak shape and resolution within a reasonable run time.
Results and Discussion
Method Specificity and Stability-Indicating Properties
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on 5-Aminoresorcinol under various stress conditions as recommended by ICH guidelines.[10] These conditions included acidic, basic, oxidative, thermal, and photolytic stress.
-
Acid Hydrolysis: 5-Aminoresorcinol was treated with 0.1 N HCl at 60°C.
-
Base Hydrolysis: 5-Aminoresorcinol was treated with 0.1 N NaOH at 60°C.
-
Oxidative Degradation: 5-Aminoresorcinol was treated with 3% H₂O₂ at room temperature.
-
Thermal Degradation: 5-Aminoresorcinol was exposed to dry heat at 105°C.
-
Photolytic Degradation: 5-Aminoresorcinol was exposed to UV light.
The developed HPLC method was able to successfully separate the main peak of 5-Aminoresorcinol from all the degradation products formed under these stress conditions, demonstrating its specificity and stability-indicating capability. The peak purity of the 5-Aminoresorcinol peak was confirmed using a photodiode array detector.
Linearity, Accuracy, and Precision
The method was validated for linearity, accuracy, and precision according to ICH guidelines.
-
Linearity: The method showed excellent linearity over a concentration range of 1-100 µg/mL for 5-Aminoresorcinol, with a correlation coefficient (r²) of >0.999.[9]
-
Accuracy: The accuracy of the method was determined by recovery studies. Known amounts of 5-Aminoresorcinol were spiked into a placebo mixture at three different concentration levels. The recovery was found to be within the acceptable range of 98-102%.
-
Precision: The precision of the method was evaluated by analyzing six replicate injections of the standard solution. The relative standard deviation (RSD) for both repeatability (intra-day) and intermediate precision (inter-day) was less than 2%, indicating good precision.
Detailed Protocol
Mobile Phase Preparation
-
Mobile Phase A (Aqueous): Dissolve 2.72 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water. Adjust the pH to 2.8 with phosphoric acid. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile (HPLC grade).
Sample Preparation
-
Accurately weigh and transfer a sample equivalent to about 25 mg of 5-Aminoresorcinol into a 25 mL volumetric flask.
-
Add approximately 20 mL of diluent and sonicate for 10 minutes to dissolve.
-
Make up the volume to 25 mL with the diluent and mix well.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC System Setup and Analysis
-
Set up the HPLC system according to the conditions specified in Table 1.
-
Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (diluent) to ensure there are no interfering peaks.
-
Inject the standard solution in replicate to check for system suitability (e.g., tailing factor, theoretical plates).
-
Inject the sample solutions for analysis.
Visualizations
Experimental Workflow
Caption: Workflow for the HPLC analysis of 5-Aminoresorcinol.
Separation Principle
Caption: Principle of reversed-phase separation for 5-Aminoresorcinol and related compounds.
Conclusion
The developed RP-HPLC method is simple, rapid, specific, and accurate for the quantitative determination of 5-Aminoresorcinol and its related substances. The method's stability-indicating nature makes it suitable for routine quality control analysis and for monitoring the stability of 5-Aminoresorcinol in bulk drug and pharmaceutical formulations.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]
-
ResearchGate. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF. Retrieved from [Link]
-
Ovid. (n.d.). SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. Retrieved from [Link]
-
ACS Publications. (n.d.). Separation of Aromatic Amines by Reversed-Phase Chromatography. Retrieved from [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics by Science.gov. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Resorcinol on Newcrom R1 HPLC column. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (n.d.). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Quantitative Analysis of Resorcinol from Marketed Hair Tonic Using Liquid Chromatographic Technique. Retrieved from [Link]
-
MDPI. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
Preprints.org. (n.d.). A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation of a Mixture of Resorcinol, N,N-Bis (2-hydroxy)-p-phenylenediamine, p-Phenylenediamine and 1-Naphthol on Primesep 100 Column. Retrieved from [Link]
-
ResearchGate. (n.d.). How can I measure Resorcinol using HPLC?. Retrieved from [Link]
-
PubMed. (n.d.). Highly sensitive and rapid detection of resorcinol by forming fluorescent azamonardine with dopamine. Retrieved from [Link]
-
BioPharm International. (n.d.). Analytical Strategies for Monitoring Residual Impurities. Retrieved from [Link]
-
PubMed. (n.d.). Development of a novel HPLC-HRMS method for quantitative analysis of resorcinol in urine: Application to hairdressers' occupational exposure. Retrieved from [Link]
-
LCGC International. (n.d.). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. Retrieved from [Link]
-
SciTechnol. (n.d.). Improvement and Validation of Stability Indicating HPLC Method. Retrieved from [Link]
-
Agilent. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]
-
Basicmedical Key. (n.d.). High-performance liquid chromatography. Retrieved from [Link]
-
Bulgarian Chemical Communications. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Amino-4-(aminocarbonyl)-1H-pyrazole-3-acetic acid on Newcrom R1 HPLC column. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Stability indicating HPLC method for the determination of chiral purity of r-(-)-5-[2-aminopropyl]-2-methoxybenzene sulfonamide. Retrieved from [Link]
-
ResearchGate. (n.d.). Stability-indicating HPLC method for the determination of related substances in lansoprazole sulphide. Retrieved from [Link]
-
PubMed Central. (n.d.). Laser-Induced Reactions of 4-Aminobenzenthiol Species Adsorbed on Ag, Au, and Cu Plasmonic Structures Followed by SERS Spectroscopy. The Role of Substrate and Excitation Energy. Retrieved from [Link]
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Application Note: High-Resolution Separation of Aminophenol Isomers by Gas Chromatography
Abstract
This application note presents a robust and validated gas chromatography (GC) method for the simultaneous separation and quantification of ortho-, meta-, and para-aminophenol isomers. Due to the inherent challenges of analyzing these polar and low-volatility compounds directly, a comprehensive two-step derivatization protocol is detailed. This guide is intended for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the analysis of aminophenol isomers.
Introduction: The Challenge of Aminophenol Isomer Separation
Aminophenol isomers (o-, m-, and p-aminophenol) are critical intermediates and impurities in the synthesis of pharmaceuticals, dyes, and other industrial chemicals. The positional isomerism of these compounds results in distinct physical and chemical properties, making their accurate separation and quantification essential for quality control and regulatory compliance. Direct analysis of aminophenols by gas chromatography is hindered by their high polarity, which leads to poor peak shape, low volatility, and strong adsorption onto the stationary phase.
To overcome these challenges, a derivatization step is necessary to convert the polar functional groups (-NH2 and -OH) into less polar, more volatile derivatives.[1] This application note provides a detailed protocol for a two-step acylation derivatization followed by capillary GC analysis, ensuring excellent resolution and sensitivity.
The Principle of Derivatization for Enhanced GC Analysis
Derivatization in gas chromatography aims to modify the analyte to improve its chromatographic properties. For aminophenols, the primary objectives of derivatization are:
-
Increased Volatility: By replacing the active hydrogens on the amino and hydroxyl groups with non-polar moieties, the intermolecular hydrogen bonding is eliminated, leading to a significant increase in volatility.
-
Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis, preventing on-column degradation.
-
Enhanced Detectability: Certain derivatizing agents can introduce electrophoric groups, which significantly enhance the response of detectors like the Electron Capture Detector (ECD).
This protocol employs a two-step acylation process, first with acetic anhydride and then with trifluoroacetic anhydride (TFAA). This method effectively derivatizes both the amino and hydroxyl groups, yielding stable and volatile products suitable for GC analysis.[2]
Experimental Workflow and Protocols
Materials and Reagents
-
o-Aminophenol (≥99%)
-
m-Aminophenol (≥99%)
-
p-Aminophenol (≥99%)
-
Methanol (HPLC grade)
-
Methylene chloride (GC grade)
-
Acetic anhydride (≥99%)
-
Trifluoroacetic anhydride (TFAA) (≥99%)
-
Sodium bicarbonate (reagent grade)
-
Anhydrous sodium sulfate (reagent grade)
-
Deionized water
Standard and Sample Preparation
-
Stock Solutions (1000 µg/mL): Accurately weigh and dissolve 100 mg of each aminophenol isomer in 100 mL of methanol to prepare individual stock solutions.
-
Working Standard Solution (10 µg/mL): Prepare a mixed working standard solution by diluting the stock solutions with methanol.
-
Sample Preparation: For drug substance analysis, dissolve the sample in methanol to achieve a target concentration within the calibration range. For aqueous samples, proceed directly to the derivatization step.
Two-Step Derivatization Protocol
This protocol is adapted from a method developed for the analysis of aniline and aminophenols in aqueous solutions.[2]
-
Step 1: Acetylation
-
To 1 mL of the sample or standard solution in a 10 mL screw-cap vial, add 100 µL of acetic anhydride.
-
Vortex the mixture for 1 minute.
-
Add 1 mL of a saturated sodium bicarbonate solution to neutralize excess acetic anhydride.
-
Vortex for another minute.
-
-
Step 2: Extraction and Trifluoroacetylation
-
Add 2 mL of methylene chloride to the vial and vortex for 2 minutes for extraction.
-
Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the lower organic layer (methylene chloride) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
To the dried organic extract, add 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 60°C for 15 minutes.
-
Allow the vial to cool to room temperature. The sample is now ready for GC injection.
-
Caption: Derivatization and analysis workflow for aminophenol isomers.
Gas Chromatography (GC) Conditions
The selection of the GC column is critical for the successful separation of the derivatized isomers. A moderately polar stationary phase is recommended.[3] A 5% phenyl-methylpolysiloxane phase provides a good balance of selectivity for these compounds.
| Parameter | Recommended Setting |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector | Split/Splitless |
| Injector Temp. | 250°C |
| Injection Vol. | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | |
| Initial Temp. | 100°C, hold for 2 min |
| Ramp Rate | 10°C/min to 250°C |
| Final Temp. | 250°C, hold for 5 min |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| FID Temp. | 300°C |
| MS Source Temp. | 230°C |
| MS Quad Temp. | 150°C |
| Acquisition Mode | Scan (50-500 m/z) or SIM |
Expected Results and Performance
The described method will effectively separate the derivatized aminophenol isomers. The expected elution order is ortho, meta, and then para, based on the increasing boiling points of the derivatives.
| Compound (as derivative) | Expected Retention Time (min) | Resolution (Rs) |
| o-Aminophenol | ~12.5 | > 1.5 |
| m-Aminophenol | ~13.0 | > 1.5 |
| p-Aminophenol | ~13.5 | - |
Note: Retention times are approximate and may vary depending on the specific instrument and column conditions.
Sources
Application Notes & Protocols: 5-Aminobenzene-1,3-diol as a Versatile Scaffold for the Synthesis of Bioactive Heterocycles
Abstract: 5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol, is a highly functionalized aromatic building block poised for significant application in medicinal chemistry and drug discovery. Its unique trifunctional nature, combining a nucleophilic aniline moiety with an electron-rich, meta-dihydroxy-substituted phenol system, offers a versatile platform for the efficient construction of diverse and biologically relevant heterocyclic scaffolds. This guide provides an in-depth exploration of its strategic application in the synthesis of bioactive quinolines, coumarins, and benzoxazoles, complete with mechanistic insights and detailed experimental protocols designed for researchers and drug development professionals.
Introduction: The Strategic Value of a Trifunctional Core
5-Aminobenzene-1,3-diol (CAS: 20734-67-2) is more than a simple aromatic amine or phenol; it is a pre-functionalized scaffold that provides multiple reactive handles for synthetic diversification.[1][2] The amino group serves as a potent nucleophile and a directing group, while the two hydroxyl groups strongly activate the benzene ring towards electrophilic substitution, significantly lowering the energy barrier for cyclization reactions. This inherent reactivity makes it an ideal starting material for building complex molecular architectures that are often found in pharmacologically active agents.[3]
This document moves beyond a mere listing of reactions and delves into the chemical logic underpinning its use. We will explore how its distinct electronic and structural properties can be leveraged to synthesize key "privileged scaffolds"—molecular frameworks known to bind to a variety of biological targets.[3][4]
| Property | Value | Source |
| Molecular Formula | C₆H₇NO₂ | [1] |
| Molecular Weight | 125.13 g/mol | [2] |
| Appearance | Off-white to grey powder | [5] |
| Melting Point | 150-152 °C | [5] |
| Key Synonyms | 5-Aminoresorcinol, 3,5-Dihydroxyaniline | [2] |
Table 1: Physicochemical Properties of 5-Aminobenzene-1,3-diol.
Section 1: Synthesis of Dihydroxy-Substituted Quinolines via Doebner-von Miller Reaction
The quinoline ring is a cornerstone of medicinal chemistry, found in drugs with applications ranging from anticancer to antimalarial agents.[6] The Doebner-von Miller reaction provides a direct route to this scaffold by reacting an aniline with α,β-unsaturated carbonyl compounds under acidic conditions.[7][8] The use of 5-aminobenzene-1,3-diol in this reaction is particularly advantageous, as the powerful electron-donating effects of the hydroxyl groups facilitate the key intramolecular electrophilic cyclization step.
Mechanistic Rationale
The reaction is initiated by the conjugate addition of the aniline nitrogen to the α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or methyl vinyl ketone). Following this, a complex cascade involving dehydration, reaction with a second molecule of aniline, and eventual cyclization occurs. Isotopic labeling studies support a fragmentation-recombination mechanism where the initial adduct fragments into an imine and a saturated ketone, which then recombine before cyclizing.[9] The final steps involve an acid-catalyzed intramolecular electrophilic aromatic substitution, followed by dehydration and oxidation to furnish the aromatic quinoline ring. The resorcinol moiety in the starting material strongly activates the ortho positions (C4 and C6) to the amino group, ensuring efficient and regioselective cyclization.
Sources
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- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzoxazole synthesis [organic-chemistry.org]
- 6. Quinoline: An Attractive Scaffold in Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 3,5-Dihydroxyaniline: A Strategic Building Block in Modern Organic Synthesis
Introduction: Unveiling the Potential of a Multifunctional Core
In the landscape of organic chemistry, the selection of a starting material is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 3,5-dihydroxyaniline, and its more synthetically tractable O-protected counterpart, 3,5-dimethoxyaniline, have emerged as exceptionally versatile scaffolds. The strategic placement of amino and hydroxyl functionalities on the aromatic ring imparts a unique reactivity profile, making it a cornerstone for the construction of a diverse array of complex molecules, from life-saving pharmaceuticals to advanced materials. This guide provides an in-depth exploration of the applications of 3,5-dihydroxyaniline, complete with detailed protocols and expert insights, to empower researchers in their synthetic endeavors.
The core value of 3,5-dihydroxyaniline lies in the synergistic interplay of its functional groups. The electron-donating nature of the amino and hydroxyl groups activates the aromatic ring towards electrophilic substitution, directing incoming electrophiles to the 2, 4, and 6 positions. This inherent reactivity, coupled with the potential for functional group interconversion, opens up a vast chemical space for the synthesis of novel compounds.
Core Applications and Synthetic Strategies
The applications of 3,5-dihydroxyaniline are broad and continually expanding. This section will delve into its utility in the synthesis of key molecular classes, supported by detailed experimental protocols.
Synthesis of Bioactive Heterocycles: The Gateway to Quinolones and Carbazoles
3,5-Dihydroxyaniline and its derivatives are pivotal in the synthesis of various heterocyclic systems, many of which form the core of medicinally important compounds.
Quinolones are a major class of antibacterial agents, and 3,5-dimethoxyaniline serves as a key precursor for the synthesis of highly substituted quinolone rings.[1] The synthesis typically proceeds through the initial formation of a 2-amino-4,6-dimethoxyacetophenone intermediate.
Experimental Protocol: Synthesis of 2-Aryl-5,7-dimethoxy-4-quinolones
This two-step protocol exemplifies the conversion of 3,5-dimethoxyaniline into a valuable quinolone scaffold.
Step 1: Synthesis of 2'-Amino-4',6'-dimethoxyacetophenone from 3,5-Dimethoxyaniline
-
Rationale: This step involves the protection of the amine followed by a Friedel-Crafts acylation. The trifluoroacetamide protecting group is chosen for its stability under the acylation conditions and its facile removal. Tin tetrachloride is an effective Lewis acid for this transformation, promoting the reaction under mild conditions.[1]
-
Procedure:
-
To a solution of 3,5-dimethoxyaniline (10.0 g, 65.3 mmol) in dichloromethane (100 mL) at 0 °C, add trifluoroacetic anhydride (12.2 mL, 84.9 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cool the mixture to 0 °C and add tin tetrachloride (11.5 mL, 97.9 mmol) followed by the dropwise addition of acetyl chloride (5.6 mL, 78.4 mmol).
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of water (100 mL).
-
Separate the organic layer, wash with saturated sodium bicarbonate solution (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Dissolve the crude product in methanol (100 mL) and add a catalytic amount of potassium carbonate (1.0 g). Stir at room temperature for 4 hours to cleave the trifluoroacetamide group.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 2'-amino-4',6'-dimethoxyacetophenone.[1]
-
Step 2: Cyclization to 2-Aryl-5,7-dimethoxy-4-quinolones
-
Rationale: The synthesized amino acetophenone is then acylated with an aroyl chloride to form an amide intermediate. Subsequent base-mediated intramolecular cyclization yields the desired quinolone. Potassium tert-butoxide is a strong, non-nucleophilic base that effectively promotes this cyclization.[1]
-
Procedure:
-
To a solution of 2'-amino-4',6'-dimethoxyacetophenone (1.0 g, 5.1 mmol) in pyridine (20 mL), add the desired aroyl chloride (6.1 mmol) at 0 °C.
-
Stir the reaction at room temperature for 6 hours.
-
Pour the reaction mixture into ice-water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with 1 M HCl (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL). Dry over anhydrous sodium sulfate and concentrate in vacuo to obtain the crude amide.
-
Dissolve the crude amide in anhydrous tetrahydrofuran (30 mL) and add potassium tert-butoxide (0.86 g, 7.7 mmol) in one portion.
-
Reflux the mixture for 4 hours.
-
Cool the reaction to room temperature and quench with water (50 mL).
-
Extract with ethyl acetate (3 x 40 mL), wash the combined organic layers with brine (30 mL), dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by recrystallization or column chromatography to yield the 2-aryl-5,7-dimethoxy-4-quinolone.[1]
-
Quantitative Data for Quinolone Synthesis
| Starting Material | Aroyl Chloride | Product | Yield (%) | Melting Point (°C) |
| 2'-Amino-4',6'-dimethoxyacetophenone | Benzoyl chloride | 5,7-Dimethoxy-2-phenyl-4-quinolone | ~75% | 230-232 |
| 2'-Amino-4',6'-dimethoxyacetophenone | 4-Chlorobenzoyl chloride | 2-(4-Chlorophenyl)-5,7-dimethoxy-4-quinolone | ~70% | 255-257 |
Carbazoles are another class of heterocycles readily accessible from 3,5-dimethoxyaniline derivatives. They are of significant interest due to their applications in organic light-emitting diodes (OLEDs) and as scaffolds in medicinal chemistry.
Experimental Protocol: Synthesis of 9-Benzyl-5,7-dimethoxy-9H-carbazol-3-ol
-
Rationale: This protocol describes a one-pot annulation reaction between an N-substituted 3,5-dimethoxyaniline and a quinone. The reaction proceeds through a sequence of Michael addition, cyclization, and aromatization. The use of a nitrogen atmosphere prevents oxidation of the electron-rich aniline and the final carbazole product.
-
Procedure:
-
In a nitrogen-flushed round-bottom flask, dissolve N-benzyl-3,5-dimethoxyaniline (243 mg, 1.0 mmol) and 2-tert-butylbenzoquinone (181 mg, 1.1 mmol) in anhydrous toluene (10 mL).
-
Stir the reaction mixture at 80 °C for 12 hours.
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using a dichloromethane/hexane gradient to afford 9-benzyl-2-(tert-butyl)-5,7-dimethoxy-9H-carbazol-3-ol as a solid.
-
Characterization Data for 9-Benzyl-5,7-dimethoxy-1,2-dimethyl-9H-carbazol-3-ol
| Spectroscopic Data | Values |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.58 (s, 1H), 7.30 – 7.25 (m, 2H), 7.24 – 7.19 (m, 1H), 7.08 (d, J = 6.9 Hz, 2H), 6.29 (d, J = 8.5 Hz, 2H), 5.60 (s, 2H), 4.46 (s, 1H), 4.02 (s, 3H), 3.79 (s, 3H), 2.46 (s, 3H), 2.28 (s, 3H) |
| FTIR (thin film, cm⁻¹) | 3421, 2937, 2842, 1627, 1437 |
| Melting Point (°C) | 209-210 |
Synthesis of Schiff Bases: Versatile Ligands and Bioactive Compounds
The amino group of 3,5-dihydroxyaniline and its derivatives readily undergoes condensation with aldehydes and ketones to form Schiff bases (imines). These compounds are not only important intermediates but also exhibit a range of biological activities, including antioxidant, antibacterial, and antifungal properties.[2][3]
Experimental Protocol: General Synthesis of Schiff Bases from 3,5-Dimethoxyaniline
-
Rationale: This acid-catalyzed condensation is a straightforward and high-yielding method for the synthesis of Schiff bases. A catalytic amount of sulfuric acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the aniline. The reaction is typically driven to completion by the removal of water.
-
Procedure:
-
Dissolve 3,5-dimethoxyaniline (1.0 g, 6.5 mmol) and the desired aldehyde (6.5 mmol) in absolute ethanol (25 mL).
-
Add 2-3 drops of concentrated sulfuric acid to the mixture.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0 °C.
-
Collect the precipitated product by filtration, wash with cold diethyl ether, and recrystallize from methanol to obtain the pure Schiff base.[2]
-
Quantitative Data for Schiff Base Synthesis
| Aldehyde | Product | Yield (%) | Biological Activity |
| 2-Hydroxybenzaldehyde | 2-((3,5-Dimethoxyphenylimino)methyl)phenol | ~85% | Antioxidant |
| 4-Hydroxy-3-methoxybenzaldehyde | 4-((3,5-Dimethoxyphenylimino)methyl)-2-methoxyphenol | ~90% | Antioxidant, Antibacterial |
| 2-Chloro-6-fluorobenzaldehyde | N-(2-Chloro-6-fluorobenzylidene)-3,5-dimethoxybenzenamine | ~80% | - |
Visualization of Synthetic Pathways
To better illustrate the central role of 3,5-dihydroxyaniline and its derivatives, the following diagrams outline the key synthetic transformations.
Caption: Synthetic utility of 3,5-dihydroxyaniline.
Conclusion: A Building Block of Enduring Importance
3,5-Dihydroxyaniline, often utilized in its more stable O-methylated form, stands as a testament to the power of a well-functionalized aromatic core in organic synthesis. Its predictable reactivity and the ease with which it can be transformed into a multitude of complex molecular architectures underscore its importance in drug discovery and materials science. The protocols and insights provided in this guide are intended to serve as a practical resource for researchers, enabling them to harness the full potential of this versatile building block in their own synthetic endeavors. As the quest for novel molecules with tailored properties continues, the strategic application of 3,5-dihydroxyaniline is poised to remain at the forefront of chemical innovation.
References
- Synthesis of 2-amino-3',4'-dihydroxyacetophenone hydrochloride. PrepChem.com. Accessed January 22, 2026.
- Synthesis, Spectral Characterization and Biological Evaluation of Schiff Base Derived From 3-Methoxy Salicylaldehyde with Aniline and Its Transition Metals. International Journal of Scientific & Technology Research. Accessed January 22, 2026.
- Molecular Docking, Synthesis of New Schiff base Derivatives, and Study of their Biological Activity. Al-Nahrain Journal of Science. Accessed January 22, 2026.
- Supporting Information for Single-step synthesis of 3-hydroxycarbazoles by annulation of electron-rich anilines and quinones. stoltz2.caltech.edu. Accessed January 22, 2026.
- Quinolones for applications in medicinal chemistry: synthesis and structure. Royal Society of Chemistry. Accessed January 22, 2026.
- Supporting Information for [Article Title]. MPG.PuRe. Accessed January 22, 2026.
- Synthesis of New Fused Heterocyclic 2-Quinolones and 3-Alkanonyl-4-Hydroxy-2-Quinolones. MDPI. Accessed January 22, 2026.
- Diversity-Oriented Synthesis: Amino Acetophenones as Building Blocks for the Synthesis of Natural Product Analogs. MDPI. Accessed January 22, 2026.
- A Continuous Process Towards the Synthesis of Quinolones. VCU Scholars Compass. Accessed January 22, 2026.
- 3,5-Dimethoxyaniline. PubChem. Accessed January 22, 2026.
- Synthesis of Quinolones and Zwitterionic Quinolonate Derivatives with Broad-Spectrum Antibiotic Activity. MDPI. Accessed January 22, 2026.
- Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Scientific & Academic Publishing. Accessed January 22, 2026.
- 2,6-dihydroxyacetophenone. Organic Syntheses. Accessed January 22, 2026.
- Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Taylor & Francis Online. Accessed January 22, 2026.
- Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives.
- Novel and Highly Regioselective Friedel-Crafts Alkylation of 3,5-Dimethoxyaniline Using an Aldehyde and Triethylsilane as Reducing Agent.
- Friedel–Crafts Acylation. Sigma-Aldrich. Accessed January 22, 2026.
- Friedel Crafts Acylation. Scribd. Accessed January 22, 2026.
- Method of friedel-crafts acylation of anilides.
- Mechanochemical Synthesis of Polyanilines and Their Nanocomposites: A Critical Review. MDPI. Accessed January 22, 2026.
- Spectroscopic (FT-IR, FT-Raman and NMR) and computational studies on 3-methoxyaniline.
- Synthesis, characterization, biological activities of Schiff base metal(II) complexes derived from 4-hydroxy-3,5-dimethoxybenzaldehyde and 3-aminoquinoline.
- Comparative analysis of the synthetic routes to 3,5-Dimethoxybenzamide. Benchchem. Accessed January 22, 2026.
- Synthesis, Biological and In Silico Studies of a Tripodal Schiff Base Derived from 2,4,6-Triamino-1,3,5-triazine and Its Trinuclear Dy(III), Er(III), and Gd(III) Salen Capped Complexes. PubMed. Accessed January 22, 2026.
- Production of 2,6-dihydroxyacetophenone.
- Synthesis, Characterization and study biological activity of some Schiff bases derivatives from 4-amino antipyrine as a starting material.
- The Study of Some Potential New Synthetic Routes to LLM-105 (2,6-Diamino-3,5-dinitropyrazine 1-oxide). Australian Government Department of Defence. Accessed January 22, 2026.
- An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journals. Accessed January 22, 2026.
- Synthesis and characterization of soluble conducting poly(aniline-co-2, 5-dimethoxyaniline). Wiley Online Library. Accessed January 22, 2026.
- New process for the preparation of 3,5-dihydroxy-1-pentylbenzene.
- A synthetic route to 9-(polyhydroxyalkyl)purines. PubMed. Accessed January 22, 2026.
Sources
Application Notes & Protocols: 5-Aminobenzene-1,3-diol as a Versatile Precursor for Azo Dye Synthesis
Prepared by: Gemini, Senior Application Scientist
Introduction: The Significance of 5-Aminobenzene-1,3-diol in Chromophore Chemistry
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol, is a highly valuable aromatic intermediate in the synthesis of a wide array of azo dyes. Its unique molecular architecture, featuring a primary amine group flanked by two hydroxyl groups, provides a powerful combination of functionalities. The primary amine (-NH₂) serves as the reactive site for diazotization, the foundational step in azo dye synthesis where it is converted into a reactive diazonium salt.[1][2] Concurrently, the two hydroxyl (-OH) groups are potent activating groups, rendering the benzene ring electron-rich and thus highly susceptible to electrophilic attack. This inherent reactivity makes 5-aminobenzene-1,3-diol not only an excellent diazo component but also a potential coupling partner, enabling the synthesis of diverse and intensely colored azo compounds.[3][4]
This document provides a comprehensive guide for researchers and drug development professionals on the principles, safety protocols, and detailed methodologies for utilizing 5-aminobenzene-1,3-diol as a precursor for azo dye synthesis.
Core Chemical Principles: A Two-Stage Pathway
The synthesis of azo dyes from an aromatic amine precursor is a classic two-stage process: Diazotization followed by Azo Coupling .[3]
Stage 1: Diazotization
Diazotization is the conversion of the primary aromatic amino group of 5-aminobenzene-1,3-diol into a diazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, typically hydrochloric acid (HCl).[1][5]
Causality of Experimental Conditions:
-
Low Temperature (0–5 °C): This is the most critical parameter. Aromatic diazonium salts are thermally unstable and can readily decompose at higher temperatures, liberating nitrogen gas and leading to unwanted side products.[6] Maintaining the reaction in an ice bath is mandatory for maximizing yield and ensuring safety.[3][6]
-
Acidic Medium: The strong acid serves two purposes: it protonates the 5-aminobenzene-1,3-diol to make it soluble in the aqueous medium and it reacts with sodium nitrite to generate the necessary nitrous acid.[5]
Caption: General workflow for the diazotization of an aromatic amine.
Stage 2: Azo Coupling
The azo coupling reaction is an electrophilic aromatic substitution. The freshly synthesized, electron-deficient diazonium salt acts as the electrophile, attacking an electron-rich aromatic nucleus, known as the coupling component (e.g., phenols, naphthols, or other anilines).[7][8]
Causality of Experimental Conditions:
-
pH Control: The pH of the reaction medium is crucial for controlling the reactivity of both the diazonium salt and the coupling component.[8]
-
For Phenolic Coupling Agents: The reaction is typically carried out in a mildly alkaline solution (pH 8-10). The alkaline conditions deprotonate the phenol to form the more strongly activating phenoxide ion, which is a superior nucleophile.[7][9]
-
For Aromatic Amine Coupling Agents: The reaction is performed in a mildly acidic solution (pH 4-7). This ensures that there is a sufficient concentration of the free amine to act as a nucleophile, while overly acidic conditions would protonate the amine, deactivating it.
-
-
Activating Groups: The coupling component must contain strong electron-donating groups (e.g., -OH, -NH₂, -OR) to activate the aromatic ring for electrophilic attack. The substitution typically occurs at the para position relative to the activating group, unless this position is blocked.[7][8]
Caption: Simplified mechanism of the electrophilic azo coupling reaction.
Safety & Handling: A Self-Validating System of Precaution
Adherence to strict safety protocols is non-negotiable due to the hazardous nature of the reagents and intermediates.
-
5-Aminobenzene-1,3-diol: Wear appropriate personal protective equipment (PPE), including safety goggles (EN 166), chemical-resistant gloves, and a lab coat.[10] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[10] Avoid contact with skin and eyes.[10]
-
Diazonium Salts: This is the primary hazard. Many aromatic diazonium salts are violently explosive in their solid, dry state and are sensitive to friction and shock.[6]
-
Trustworthiness Protocol: NEVER attempt to isolate the solid diazonium salt.[6] Always prepare it in situ in a cold aqueous solution and use it immediately for the subsequent coupling reaction.[3][6]
-
Keep the reaction temperature strictly below 5 °C to minimize decomposition.[6]
-
After the reaction, any excess diazonium salt should be quenched (decomposed) by adding a compound like sulfamic acid or urea before workup and disposal.
-
| Hazard | Reagent/Intermediate | Recommended Precaution |
| Toxicity/Irritation | 5-Aminobenzene-1,3-diol, HCl | Use fume hood, wear gloves, goggles, lab coat.[10] |
| Explosion Risk | Solid Diazonium Salts | Do not isolate. Keep in cold solution and use immediately.[6] |
| Thermal Instability | Diazonium Salt Solution | Maintain temperature at 0-5 °C at all times.[6] |
| Corrosivity | Concentrated HCl | Handle with care, wear appropriate acid-resistant gloves. |
Experimental Protocols
Protocol 1: Diazotization of 5-Aminobenzene-1,3-diol
This protocol details the formation of the diazonium salt solution, which is the electrophile for the coupling reaction.
Materials & Equipment:
-
5-Aminobenzene-1,3-diol hydrochloride (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl, ~3.0 eq)
-
Sodium Nitrite (NaNO₂, 1.0 eq)
-
Distilled Water
-
Ice
-
100 mL Beaker, 50 mL Beaker
-
Magnetic stirrer and stir bar
-
Thermometer
-
Starch-iodide paper
Procedure:
-
In the 100 mL beaker, combine 5-aminobenzene-1,3-diol hydrochloride (e.g., 1.61 g, 10 mmol) with distilled water (20 mL) and concentrated HCl (2.5 mL, ~30 mmol).
-
Place the beaker in a large ice-water bath on a magnetic stirrer and begin stirring. Cool the solution until the internal temperature is stable between 0 and 5 °C.
-
In the 50 mL beaker, dissolve sodium nitrite (e.g., 0.69 g, 10 mmol) in distilled water (10 mL).
-
Using a dropper, add the sodium nitrite solution dropwise to the stirred amine solution over 10-15 minutes. Crucial: Monitor the temperature closely and ensure it does not rise above 5 °C.
-
After the addition is complete, continue stirring the pale yellow solution in the ice bath for an additional 10 minutes.
-
(Optional but Recommended) Test for the presence of excess nitrous acid by touching a drop of the solution to starch-iodide paper. A blue-black color indicates excess nitrous acid. If present, add a small amount of urea or sulfamic acid until the test is negative.
-
The resulting cold solution of 3,5-dihydroxybenzenediazonium chloride is now ready for immediate use in Protocol 2. Do not store this solution.
Protocol 2: Azo Coupling with N,N-Dimethylaniline
This protocol demonstrates the coupling of the diazonium salt with an amine coupling partner to produce a vibrant azo dye.
Materials & Equipment:
-
N,N-Dimethylaniline (1.0 eq)
-
Freshly prepared diazonium salt solution from Protocol 1
-
Sodium Acetate
-
250 mL Beaker
-
Ice bath, magnetic stirrer
Procedure:
-
In the 250 mL beaker, dissolve N,N-dimethylaniline (e.g., 1.21 g, 10 mmol) in a solution of distilled water (20 mL) and concentrated HCl (1.0 mL). Stir until fully dissolved.
-
Cool this solution in an ice bath to below 5 °C.
-
While stirring vigorously, slowly add the cold diazonium salt solution prepared in Protocol 1 to the N,N-dimethylaniline solution.
-
A colored precipitate should begin to form. To facilitate the coupling reaction, slowly add a saturated solution of sodium acetate. This acts as a buffer, raising the pH to the optimal range for coupling with an amine (pH ~5).
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction goes to completion. The formation of an intense reddish or orange precipitate indicates the formation of the azo dye.
Protocol 3: Isolation and Purification
Materials & Equipment:
-
Reaction mixture from Protocol 2
-
Buchner funnel and filter flask
-
Vacuum source
-
Ethanol (for recrystallization)
-
Beakers, hot plate
Procedure:
-
Collect the solid azo dye from the reaction mixture by vacuum filtration using a Buchner funnel.
-
Wash the crude product on the filter paper with several portions of cold distilled water to remove inorganic salts and impurities.
-
Press the solid as dry as possible on the filter.
-
Transfer the crude solid to a beaker for purification by recrystallization. A common solvent for this is ethanol.
-
Add a minimal amount of hot ethanol to the crude product to dissolve it completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and allow them to air dry completely.
Characterization of Synthesized Dyes
The identity and purity of the final azo dye product must be confirmed through spectroscopic methods.
| Technique | Purpose | Expected Observations |
| UV-Visible Spectroscopy | Determine the wavelength of maximum absorbance (λmax) and confirm color. | Strong absorption in the visible region (400-700 nm) corresponding to the dye's color. |
| FTIR Spectroscopy | Identify key functional groups. | Characteristic peaks for -N=N- (azo) stretch (around 1400-1450 cm⁻¹), O-H (hydroxyl) stretch, and aromatic C-H stretches.[11][12] |
| ¹H and ¹³C NMR Spectroscopy | Elucidate the exact chemical structure. | Signals corresponding to the protons and carbons in the aromatic rings, confirming the substitution pattern.[11][12] |
| Mass Spectrometry (ESI-MS) | Confirm the molecular weight of the product. | A molecular ion peak [M+H]⁺ or [M-H]⁻ corresponding to the calculated mass of the synthesized dye.[11] |
References
- The Synthesis of Azo Dyes. (n.d.). Department of Chemistry, University of Calgary. Retrieved from a general university chemistry lab manual source.
-
Wikipedia. (n.d.). Azo coupling. [Link]
-
Jadhav, J. S., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. Asian Journal of Chemistry, 30(9), 1995-1999. [Link]
-
Ghorab, M. M., et al. (2022). Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. RSC Advances, 12, 27355-27381. [Link]
-
Experiment 8: Synthesis of an Azo Dye. (n.d.). The Chinese University of Hong Kong. [Link]
-
Boga, C., et al. (2021). Simplified reaction pathway of the azo coupling reaction. ResearchGate. [Link]
-
Chem, J. L. (2019). Reactive Chemical Hazards of Diazonium Salts. ResearchGate. [Link]
- Koparir, M., et al. (2005). Synthesis, Spectral Characterization and Application of Some Thio-azo Dyes. Bull. Korean Chem. Soc., 26(11), 1803-1807.
-
Jadhav, J. S., et al. (2018). Synthesis, Characterization and Applications of Some Azo Dyes Derived from Various Aromatic Amines. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azo Coupling. [Link]
-
Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2018). ResearchGate. [Link]
- Review on Synthesis and Application of Azo Dyes Derived from Some Natural Phenols Like Carvacrol Eugenol and Thymol. (2022). International Journal of Pharmaceutical Sciences and Research.
- Otutu, J. O. (2012). synthesis and application of azo dyes derived from 2-amino-1, 3,4-thiadiazole-2-thiol on. International Journal of Science and Technology, 2(1).
-
Chemistry with Caroline. (2023, March 27). Introduction to Azo Coupling Reactions for Organic Chemistry [Video]. YouTube. [Link]
-
Al-Rubaie, L. A., & Mhessn, R. J. (2020). Classifications, properties, recent synthesis and applications of azo dyes. International Journal of Drug Delivery Technology, 10(1), 126-138. [Link]
-
Hulet, R. (2021, May 12). Synthesis of an azo dye [Video]. YouTube. [Link]
- AL-Janabi, A. H. (2018). SYNTHESIS OF SOME NEW AZO DYES DERIVED FROM 4, 4' -(2, 2, 2- TRICHLOROETHANE -1, 1-DIYL) -BIS (CHLOROBENZENE) AND THEIR BIOLOG. Plant Archives, 18(2), 2025-2030.
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cuhk.edu.hk [cuhk.edu.hk]
- 4. youtube.com [youtube.com]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. Azo coupling - Wikipedia [en.wikipedia.org]
- 8. Azo Coupling [organic-chemistry.org]
- 9. ijisrt.com [ijisrt.com]
- 10. fishersci.ch [fishersci.ch]
- 11. asianpubs.org [asianpubs.org]
- 12. asianpubs.org [asianpubs.org]
MTT assay protocol to determine the cytotoxicity of 5-Aminobenzene-1,3-diol.
Topic: MTT Assay Protocol for Determining the Cytotoxicity of 5-Aminobenzene-1,3-diol
For: Researchers, scientists, and drug development professionals.
Introduction: Quantifying Cellular Response to 5-Aminobenzene-1,3-diol
The evaluation of a compound's cytotoxicity is a cornerstone of toxicology and preclinical drug development. Understanding how a substance affects cell health, proliferation, and viability is critical for assessing its therapeutic potential or risk profile. 5-Aminobenzene-1,3-diol is a chemical compound whose interactions with biological systems require careful characterization.[1][2] This document provides a comprehensive guide to determining its cytotoxic effects using the MTT assay, a robust and widely adopted colorimetric method.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative method used to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[3][4] The assay's principle is centered on the enzymatic conversion of a yellow tetrazolium salt (MTT) into insoluble purple formazan crystals by mitochondrial dehydrogenases, primarily succinate dehydrogenase, within metabolically active cells.[5][6] The quantity of formazan produced is directly proportional to the number of living, metabolically active cells.[5] This protocol offers a detailed, step-by-step methodology, explains the causality behind experimental choices, and provides guidance for accurate data interpretation and troubleshooting.
The Biochemical Principle of the MTT Assay
The reliability of the MTT assay hinges on a fundamental biochemical process exclusive to viable cells. The mechanism can be summarized in two key stages:
-
Cellular Reduction of MTT: The positively charged MTT compound readily penetrates the intact plasma and mitochondrial membranes of viable cells.[5][7] Inside the mitochondria, NAD(P)H-dependent oxidoreductase enzymes cleave the tetrazolium ring, reducing the yellow, water-soluble MTT into a purple, water-insoluble formazan precipitate.[7] This conversion is a hallmark of active cellular metabolism; dead or inactive cells lose this ability.
-
Quantification: The accumulated formazan crystals are insoluble in aqueous culture medium. To quantify them, a solubilizing agent, typically Dimethyl Sulfoxide (DMSO), is added to lyse the cells and dissolve the crystals, resulting in a homogenous, colored solution.[7][8] The absorbance of this solution is then measured using a spectrophotometer (plate reader). The intensity of the purple color, measured at an absorbance of approximately 570 nm, directly correlates with the number of viable cells.[5][9]
Caption: Mechanism of MTT reduction to formazan in viable cells.
Experimental Design and Protocol
This protocol is designed for adherent cells cultured in a 96-well plate format. Optimization of cell seeding density and incubation times is crucial and should be performed for each specific cell line.[10]
Materials and Reagents
-
Biological Materials: Selected cell line (e.g., HeLa, HepG2, A549).
-
Test Compound: 5-Aminobenzene-1,3-diol.
-
Reagents:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) powder.
-
Phosphate-Buffered Saline (PBS), sterile.
-
Dimethyl Sulfoxide (DMSO), cell culture grade.
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Phenol red-free, serum-free medium (for MTT incubation step).
-
Positive control for cytotoxicity (e.g., Triton™ X-100 or doxorubicin).
-
-
Equipment:
-
96-well clear, flat-bottom tissue culture plates.
-
Humidified incubator (37°C, 5% CO₂).
-
Microplate spectrophotometer (plate reader) with a 570 nm filter.
-
Multichannel pipette.
-
Sterile pipette tips and reagent reservoirs.
-
Biological safety cabinet.
-
Phase 1: Reagent Preparation
-
MTT Stock Solution (5 mg/mL):
-
Aseptically dissolve 50 mg of MTT powder in 10 mL of sterile PBS.
-
Vortex or sonicate briefly to ensure complete dissolution.[11]
-
Sterilize the solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution at 4°C, protected from light, for up to 4 weeks.[11] A color change to blue/green indicates degradation, and the solution should be discarded.[12]
-
-
5-Aminobenzene-1,3-diol Stock Solution (e.g., 100 mM):
-
Prepare a high-concentration stock solution by dissolving 5-Aminobenzene-1,3-diol in DMSO or sterile PBS. The choice of solvent depends on the compound's solubility.
-
Note: A vehicle control using the same concentration of solvent (e.g., DMSO) must be included in the experiment.
-
-
Solubilization Solution:
-
Use cell culture grade DMSO. Store at room temperature.[12]
-
Phase 2: Cell Seeding
-
Culture the chosen cell line until it reaches approximately 80-90% confluency.
-
Trypsinize the cells, neutralize, and centrifuge to obtain a cell pellet.
-
Resuspend the cells in fresh complete culture medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimized seeding density. This typically ranges from 5,000 to 10,000 cells per well, but must be determined empirically to ensure cells are in an exponential growth phase during the assay.[4][13]
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
To mitigate the "edge effect," avoid using the outermost wells for experimental samples. Instead, fill them with 100 µL of sterile PBS or medium to maintain humidity across the plate.[13]
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere and resume growth.[4]
Phase 3: Cell Treatment
-
After 24 hours of incubation, observe the cells under a microscope to confirm attachment and healthy morphology.
-
Prepare serial dilutions of 5-Aminobenzene-1,3-diol in complete culture medium from your stock solution. A typical concentration range might be 0.1, 1, 10, 50, 100, 250, 500 µM, but this should be adjusted based on preliminary range-finding experiments.
-
Carefully aspirate the old medium from the wells.
-
Add 100 µL of the medium containing the respective concentrations of the test compound to the treatment wells.
-
Crucially, set up the following control wells:
-
Untreated Control (Vehicle): Add 100 µL of medium containing the same concentration of solvent (e.g., DMSO) used for the highest concentration of the test compound. This represents 100% cell viability.
-
Blank Control (Medium Only): Add 100 µL of cell-free culture medium. This value will be subtracted from all other readings to account for background absorbance.
-
Positive Control: Add 100 µL of medium containing a known cytotoxic agent to confirm the assay is working.
-
-
Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).
Phase 4: MTT Assay and Absorbance Reading
-
Following the treatment incubation, carefully aspirate the compound-containing medium from all wells.
-
Gently wash each well with 100 µL of sterile PBS to remove any residual compound.
-
Add 100 µL of phenol red-free, serum-free medium to each well. Then, add 10 µL of the 5 mg/mL MTT stock solution to every well (final concentration 0.45-0.5 mg/mL).[4][9]
-
Rationale: Serum and phenol red can interfere with the assay and generate background noise. Using a serum-free, phenol red-free medium for this step improves accuracy.[8]
-
-
Incubate the plate for 2 to 4 hours at 37°C, protected from light. During this time, visible purple formazan crystals will form within viable cells.
-
Carefully aspirate the MTT-containing medium without disturbing the formazan crystals at the bottom of the wells. For suspension cells, centrifugation is required before aspiration.[11]
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Place the plate on an orbital shaker for 10-15 minutes, wrapped in foil, to ensure complete solubilization.[11] Gentle pipetting may also be used to aid dissolution.
-
Measure the absorbance (Optical Density, OD) at 570 nm using a microplate reader. It is recommended to use a reference wavelength of 630 nm to subtract background absorbance from fingerprints or cell debris. Read the plate within 1 hour of adding the solubilization solution.
Caption: Step-by-step experimental workflow for the MTT assay.
Data Analysis and Interpretation
-
Background Correction: Subtract the average absorbance value of the blank (medium only) controls from all other absorbance readings.
-
Corrected Absorbance = OD_sample - OD_blank
-
-
Calculate Percentage Viability: Normalize the data to the vehicle control to determine the percentage of viable cells in each treatment group.
-
% Cell Viability = (Corrected Absorbance_treated / Corrected Absorbance_vehicle_control) x 100[14]
-
-
Dose-Response Curve and IC50 Value: Plot the % Cell Viability (Y-axis) against the log of the concentration of 5-Aminobenzene-1,3-diol (X-axis). The resulting sigmoidal curve illustrates the dose-dependent effect of the compound. The IC50 (Inhibitory Concentration 50%) is the concentration of the compound that reduces cell viability by 50%. This value can be determined from the dose-response curve using non-linear regression analysis in software like GraphPad Prism or by using linear regression on the linear portion of the curve in Excel.[15]
Sample Data Presentation
| 5-Aminobenzene-1,3-diol (µM) | Mean Corrected Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| 0 (Vehicle Control) | 1.152 | 0.085 | 100.0% |
| 1 | 1.135 | 0.079 | 98.5% |
| 10 | 0.987 | 0.061 | 85.7% |
| 50 | 0.621 | 0.045 | 53.9% |
| 100 | 0.311 | 0.033 | 27.0% |
| 250 | 0.104 | 0.019 | 9.0% |
Trustworthiness: Best Practices and Troubleshooting
To ensure the integrity and reproducibility of your results, adhere to the following best practices and troubleshooting guidelines.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High Background Absorbance | Contamination; interference from phenol red or serum components; incomplete removal of medium. | Use phenol red-free medium during MTT incubation.[8] Ensure wash steps are performed carefully. Include medium-only controls to quantify and subtract background.[13] |
| Low Signal / Weak Absorbance | Suboptimal cell number; short MTT incubation time; cell detachment. | Optimize initial cell seeding density to ensure cells are in the linear range of detection.[12][13] Increase MTT incubation time (up to 4 hours). Handle plates gently to avoid cell loss. |
| Inconsistent Results / High Replicate Variability | Incomplete dissolution of formazan crystals; "edge effect"; inconsistent pipetting. | Ensure sufficient DMSO volume and adequate shaking/mixing to fully dissolve crystals. Fill outer wells with PBS and do not use for samples.[13] Use a multichannel pipette for consistency. |
| Compound Interference | The test compound is colored or has reducing/oxidizing properties that interact with MTT. | Run a control experiment with the compound in cell-free medium plus MTT reagent to check for direct colorimetric interference or non-enzymatic MTT reduction. If interference is significant, consider an alternative viability assay (e.g., LDH release). |
Limitations: It is critical to recognize that the MTT assay measures metabolic activity, not cell number directly.[10] A compound could inhibit metabolic processes without immediately causing cell death, leading to an underestimation of viability if interpreted solely as a measure of cell count.[8] Conversely, conditions that stimulate metabolic activity could be misinterpreted as proliferation. Therefore, results should be interpreted as a measure of metabolic viability, and complementary assays (e.g., trypan blue for membrane integrity or LDH assay for cytotoxicity) are recommended for confirmation.[16]
References
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]
-
van Meerloo, J., Kaspers, G. J., & Cloos, J. (2011). Cell sensitivity assays: the MTT assay. Methods in Molecular Biology, 731, 237–245. Retrieved from [Link]
-
The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]
-
MDPI. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]
-
YouTube. (2023). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed, 34830111. Retrieved from [Link]
-
National Institutes of Health. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PMC, PMC8621442. Retrieved from [Link]
-
Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminobenzene-1,3-diol. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects. PubMed Central. Retrieved from [Link]
-
LookChem. (n.d.). 5-Aminobenzene-1,3-diol. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Aminobenzene-1,3-diol hydrochloride. PubChem. Retrieved from [Link]
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- 1. 5-Aminobenzene-1,3-diol | C6H7NO2 | CID 410751 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lookchem.com [lookchem.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. clyte.tech [clyte.tech]
- 5. MTT Assay | AAT Bioquest [aatbio.com]
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- 7. mdpi.com [mdpi.com]
- 8. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 15. youtube.com [youtube.com]
- 16. The metabolite 5-methyl-1,3-benzenediol and its derivative methyl-2,4-dihydroxy-6-methylbenzoate from the lichen Parmotrema tinctorum with potent apoptotic and anti-angiogenesis effects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 5-Aminobenzene-1,3-diol in Hair Dye Formulations
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Section 1: Introduction and Chemical Profile
5-Aminobenzene-1,3-diol, more systematically known as 3,5-dihydroxyaniline, is a critical meta-aminophenol derivative used in permanent (oxidative) hair dye formulations. It does not impart color on its own but functions as a "coupler" or "secondary intermediate." Its primary role is to react with primary intermediates (developers) in the presence of an oxidizing agent to form large, stable color molecules within the hair cortex.[1] This process allows for a wide range of shades, particularly in the brown, blonde, and red spectra, and ensures long-lasting color that is resistant to washing.
The final color is not due to a single molecule but a complex mixture of chromophores, the composition of which is highly dependent on the specific primary intermediates used, their concentrations, the pH of the medium, and the reaction time. Understanding the physicochemical properties and reaction kinetics of 5-Aminobenzene-1,3-diol is fundamental to developing stable, effective, and safe hair coloring products.
Table 1: Physicochemical Properties of 5-Aminobenzene-1,3-diol
| Property | Value |
| Chemical Name | 5-Amino-1,3-benzenediol; 3,5-Dihydroxyaniline |
| INCI Name | m-Aminophenol (Note: Often grouped with other aminophenols, but distinct) |
| CAS Number | 108-71-4 |
| EC Number | 203-608-8 |
| Molecular Formula | C₆H₇NO₂ |
| Molecular Weight | 125.13 g/mol |
| Appearance | Off-white to light tan crystalline powder |
| Solubility | Soluble in water, ethanol, acetone |
| Function | Hair Dye Coupler (Secondary Intermediate) |
Section 2: Mechanism of Action in Oxidative Dyeing
Permanent hair coloring is a chemical process that occurs in an alkaline environment, typically at a pH between 9 and 11.[2] This high pH, usually achieved with an alkalizing agent like ammonia or monoethanolamine (MEA), serves two purposes: it swells the hair cuticle, allowing dye precursors to penetrate, and it catalyzes the decomposition of the oxidizing agent, hydrogen peroxide.[3]
The core of the color formation is the oxidative coupling reaction. The process unfolds as follows:
-
Oxidation of Primary Intermediate: Hydrogen peroxide oxidizes the primary intermediate (e.g., p-phenylenediamine, PPD, or toluene-2,5-diamine, PTD) into a reactive quinonediimine (QDI) state.[4]
-
Coupling Reaction: The highly electrophilic QDI rapidly reacts with the electron-rich coupler, 5-Aminobenzene-1,3-diol. The hydroxyl groups (-OH) on the coupler are strong activating groups, making the positions ortho and para to them highly nucleophilic and prone to attack by the QDI.
-
Dimer Formation: This initial reaction forms a leuco dye, which is a colorless or lightly colored dimer.[4]
-
Final Oxidation: The leuco dye is subsequently oxidized by hydrogen peroxide to form a large, stable, and intensely colored indo dye molecule. These molecules are trapped within the hair cortex, providing a "permanent" color.
The versatility of 5-Aminobenzene-1,3-diol lies in its ability to produce different colors depending on the primary intermediate it is paired with. For instance, coupling with PPD typically yields brownish and ash tones, while coupling with derivatives of p-aminophenol can produce reddish or orange hues.
Diagram: Oxidative Coupling Pathway
This diagram illustrates the fundamental reaction between a primary intermediate (p-phenylenediamine) and the coupler (5-Aminobenzene-1,3-diol) to form a stable colorant.
Caption: Oxidative coupling reaction mechanism.
Section 3: Formulation and Stability Protocols
A stable and effective hair dye formulation requires a synergistic blend of components. The base formulation must not only deliver the dye precursors into the hair shaft but also protect them from premature oxidation before use.[5]
Protocol 3.1: Preparation of a Model Oxidative Hair Dye Cream
This protocol describes the preparation of a stable oil-in-water emulsion base for delivering 5-Aminobenzene-1,3-diol and other dye precursors.
Objective: To create a stable cream base that prevents premature oxidation of dye intermediates and provides optimal consistency for application.
Materials: See Table 2 for a list of components and their functions.
Table 2: Model Hair Dye Cream Formulation (Part A - Dye Base)
| Phase | Ingredient | Function | Typical Conc. (w/w %) |
| A (Oil) | Cetearyl Alcohol | Thickener, Emollient | 8.0 - 12.0 |
| Oleic Acid | Surfactant, Penetration Enhancer | 5.0 - 10.0 | |
| Ceteareth-20 | Emulsifier | 2.0 - 4.0 | |
| B (Water) | Deionized Water | Solvent | to 100 |
| Propylene Glycol | Humectant, Solvent | 5.0 - 10.0 | |
| 5-Aminobenzene-1,3-diol | Coupler | 0.1 - 1.5 | |
| p-Phenylenediamine (PPD) | Primary Intermediate | 0.5 - 2.0 | |
| Sodium Sulfite | Antioxidant | 0.2 - 0.5 | |
| Tetrasodium EDTA | Chelating Agent | 0.1 - 0.3 | |
| C (pH Adjust) | Ammonia (28% aq.) or MEA | Alkalizing Agent | 2.0 - 5.0 |
Procedure:
-
Prepare Phase A: In a primary vessel, combine Cetearyl Alcohol, Oleic Acid, and Ceteareth-20. Heat to 70-75°C with gentle mixing until all components are melted and uniform.
-
Prepare Phase B: In a separate vessel, heat the Deionized Water to 70-75°C.[6] Add Propylene Glycol, Tetrasodium EDTA, and Sodium Sulfite, and mix until dissolved.
-
Add Dye Precursors: Carefully add 5-Aminobenzene-1,3-diol and p-Phenylenediamine to Phase B. Mix until fully dissolved. Maintain temperature. The antioxidant (Sodium Sulfite) is critical at this stage to prevent atmospheric oxidation.
-
Emulsification: Slowly add the hot Phase A to the hot Phase B with continuous homogenization to form a smooth, uniform emulsion.
-
Cooling and Final Additions: Begin cooling the emulsion while mixing gently. When the temperature is below 40°C, add Phase C (Ammonia or MEA) to adjust the pH to the target range (typically 9.5-10.5).
-
Final Mixing: Continue mixing until the cream is uniform and cool to room temperature. Transfer to airtight containers.
Diagram: Hair Dye Formulation Workflow
Caption: General workflow for lab-scale hair dye cream production.
Section 4: Performance and Quality Control Protocols
Evaluating the performance of a hair dye formulation is essential to ensure it meets quality standards for color deposition, uniformity, and durability.
Protocol 4.1: Colorimetric Performance on Hair Tresses
Objective: To quantitatively measure the color deposited on standardized hair tresses.
Materials:
-
Natural white or 90% gray human hair tresses (e.g., from De Meo Brothers or International Hair Importers).
-
Dye cream (from Protocol 3.1).
-
Developer (6% or 9% hydrogen peroxide cream, 20 or 30 Vol.).
-
Spectrophotometer or Colorimeter with CIELAB (Lab*) color space capability.
-
Application brush, plastic bowl.
Procedure:
-
Baseline Measurement: Measure the Lab* values of the untreated hair tress at three different points and calculate the average.
-
Dye Preparation: Mix the dye cream and developer in a 1:1 ratio in a plastic bowl.[7]
-
Application: Immediately apply the mixture to the hair tress, ensuring complete and even saturation.
-
Development: Allow the dye to process for 30 minutes at room temperature.
-
Rinsing and Drying: Thoroughly rinse the tress with warm water until the water runs clear. Apply a standard conditioner, rinse, and blow-dry the tress completely.
-
Post-Dye Measurement: After 24 hours (to allow for full color stabilization), measure the Lab* values of the dyed tress at the same three points and average.
-
Analysis: The final color is defined by the L* (lightness), a* (red/green axis), and b* (yellow/blue axis) values.
Protocol 4.2: Evaluation of Wash Fastness
Objective: To assess the color's resistance to fading from repeated shampooing.
Procedure:
-
Initial Measurement: Use the dyed and measured tress from Protocol 4.1 as the baseline (T₀).
-
Washing Cycle: Wet the tress with warm water (approx. 37°C). Apply 0.5 mL of a standard shampoo (e.g., SLES-based) and lather for 30 seconds. Rinse for 30 seconds.
-
Repeat: Repeat the washing cycle for a total of 10 or 20 cycles.
-
Drying: Gently blot the tress and allow it to air dry completely.
-
Final Measurement: Measure the Lab* values of the washed tress (T₁₀ or T₂₀).
-
Analysis: Calculate the total color difference (ΔE) using the formula: ΔE = √[(L₁₀ - L₀)² + (a₁₀ - a₀)² + (b₁₀ - b₀)²] A lower ΔE* value indicates better wash fastness.
Section 5: Analytical Methods
Accurate quantification of 5-Aminobenzene-1,3-diol in a finished product is crucial for quality control, stability studies, and regulatory compliance. High-Performance Liquid Chromatography (HPLC) is the standard method.[8][9]
Protocol 5.1: Quantification by Reverse-Phase HPLC
Objective: To determine the concentration of 5-Aminobenzene-1,3-diol in a hair dye cream.
Materials & Instrumentation:
-
HPLC system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).[10]
-
Mobile Phase A: 20 mM Ammonium Acetate buffer, pH 5.5.
-
Mobile Phase B: Acetonitrile/Methanol (80:20 v/v).
-
Sample Diluent: Mobile Phase A/Methanol (50:50 v/v).
-
5-Aminobenzene-1,3-diol analytical standard.
Procedure:
-
Standard Preparation: Prepare a stock solution of 5-Aminobenzene-1,3-diol (1000 µg/mL) in the sample diluent. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution.
-
Sample Preparation: Accurately weigh ~100 mg of the hair dye cream into a 50 mL volumetric flask. Add ~30 mL of diluent, sonicate for 15 minutes to disperse, and then dilute to volume. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection Wavelength: Set based on the UV absorbance maximum of 5-Aminobenzene-1,3-diol (approx. 275 nm).
-
Gradient Elution:
-
0-5 min: 95% A, 5% B
-
5-15 min: Linear gradient to 50% A, 50% B
-
15-20 min: Hold at 50% A, 50% B
-
20-22 min: Return to 95% A, 5% B
-
22-27 min: Re-equilibration
-
-
-
Analysis: Inject the standards to create a calibration curve (Peak Area vs. Concentration). Inject the sample and quantify the peak corresponding to the retention time of 5-Aminobenzene-1,3-diol against the calibration curve.
Diagram: HPLC Analysis Workflow
Sources
- 1. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]
- 2. EP2476405A1 - Hair coloring compositions with a non-ammonia alkalizing agent - Google Patents [patents.google.com]
- 3. hair-shop.com [hair-shop.com]
- 4. mdpi.com [mdpi.com]
- 5. ijsdr.org [ijsdr.org]
- 6. Manufacturing Hair Dye: Raw Materials and Formulation [khatabook.com]
- 7. Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dmu.dk [dmu.dk]
- 10. Journal of Research in Pharmacy » Submission » Determination of synthetic colorants in cosmetic products by reversed-phase high-performance liquid chromatography coupled with diode-array detector [dergipark.org.tr]
Application Note: Electrochemical Detection of 5-Aminoresorcinol
A Senior Application Scientist's Guide to a Rapid and Sensitive Voltammetric Method
Introduction and Significance
5-Aminoresorcinol (5-amino-1,3-benzenediol) is an aromatic organic compound containing both phenol and aniline functionalities. It serves as a critical intermediate in the synthesis of various dyes, pharmaceuticals, and other specialty chemicals. Its presence as a metabolite or an environmental contaminant necessitates sensitive and reliable detection methods. Traditional analytical techniques like HPLC and GC-MS, while accurate, can be time-consuming and require significant capital investment and sample preparation[1]. Electrochemical methods offer a compelling alternative, providing rapid analysis, high sensitivity, portability, and cost-effectiveness[1][2].
This guide provides an in-depth protocol for the quantitative determination of 5-Aminoresorcinol using voltammetric techniques, specifically tailored for researchers in analytical chemistry, environmental science, and drug development. We will explore the underlying electrochemical principles, detail a robust protocol using a modified glassy carbon electrode (GCE), and provide insights into data interpretation and validation.
Principle of Electrochemical Detection
The electrochemical detection of 5-Aminoresorcinol is based on its oxidation at an electrode surface when a specific potential is applied. The molecule contains two electroactive moieties: the hydroxyl (-OH) groups and the amino (-NH2) group. Both are electron-donating groups that make the aromatic ring electron-rich and thus easier to oxidize at a lower potential compared to unsubstituted benzene.
The oxidation mechanism of aminophenols is generally an irreversible process that involves the transfer of electrons and protons[3]. The reaction typically begins with the loss of one electron and one proton from the molecule to form a radical cation intermediate[4]. This highly reactive species can then undergo further oxidation or, more commonly, couple with other radicals to form dimers or polymers on the electrode surface[5][6]. This subsequent polymerization can lead to electrode fouling (passivation of the surface), which is a key challenge that electrode modification aims to mitigate.
By precisely controlling the applied potential and measuring the resulting current, a quantitative relationship with the concentration of 5-Aminoresorcinol can be established. Techniques like Differential Pulse Voltammetry (DPV) are particularly well-suited for this purpose as they discriminate against non-faradaic background currents, leading to enhanced sensitivity.
Caption: Proposed mechanism for the electrochemical oxidation of 5-Aminoresorcinol.
Instrumentation and Materials
-
Potentiostat/Galvanostat: A standard three-electrode system is required.
-
Working Electrode: Glassy Carbon Electrode (GCE), typically 3 mm diameter.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl, saturated KCl).
-
Counter Electrode: Platinum wire or graphite rod.
-
Polishing Materials: Alumina slurry (e.g., 0.3 and 0.05 µm) and polishing pads.
-
Reagents:
-
5-Aminoresorcinol (high purity)
-
Multi-walled carbon nanotubes (MWCNTs)
-
N,N-Dimethylformamide (DMF)
-
Phosphate buffer components (Na2HPO4, NaH2PO4)
-
Potassium ferricyanide (K3[Fe(CN)6]) and Potassium chloride (KCl) for electrode characterization.
-
High-purity water (Milli-Q or equivalent).
-
Detailed Protocols
Preparation of a Multi-Walled Carbon Nanotube Modified GCE (MWCNT/GCE)
This protocol describes a common and effective method for modifying a GCE to enhance its sensitivity and resistance to fouling. The high surface area and conductivity of MWCNTs facilitate electron transfer and provide more active sites for the reaction.
Caption: Workflow for GCE modification and electrochemical analysis.
Step-by-Step Protocol:
-
GCE Polishing (Critical Step):
-
Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 2-3 minutes in a figure-eight motion.
-
Rinse thoroughly with deionized water.
-
Repeat the polishing step with 0.05 µm alumina slurry for 2-3 minutes.
-
Causality: This mechanical polishing removes adsorbed species and creates a smooth, reproducible surface, which is essential for achieving low background currents and reliable results.
-
-
Cleaning:
-
Sonicate the polished electrode in a beaker of deionized water for 2 minutes.
-
Sonicate in a beaker of ethanol for another 2 minutes to remove any residual organic impurities and alumina particles.
-
Dry the electrode under a gentle stream of nitrogen or in an oven at 60°C for 10 minutes.
-
-
Preparation of MWCNT Dispersion:
-
Weigh 1 mg of MWCNTs and place it in a vial with 1 mL of DMF.
-
Sonicate the mixture for at least 30 minutes to create a homogenous black dispersion.
-
Causality: DMF is an effective solvent for dispersing MWCNTs. Proper dispersion is crucial to prevent aggregation and ensure a uniform coating on the electrode.
-
-
Electrode Modification:
-
Using a micropipette, carefully drop-cast 5 µL of the MWCNT dispersion onto the clean GCE surface.
-
Allow the solvent to evaporate completely in an oven at 60°C or under an infrared lamp (approximately 15-20 minutes). The result should be a uniform, dull black film.
-
-
Electrochemical Characterization (Self-Validation):
-
Record a cyclic voltammogram (CV) of the bare GCE and the MWCNT/GCE in a solution of 5 mM K3[Fe(CN)6] containing 0.1 M KCl.
-
Trustworthiness: A successful modification will show a significant increase in the peak currents for the Fe(CN)6³⁻/⁴⁻ redox couple and a decrease in the peak-to-peak separation (ΔEp), indicating a larger electroactive surface area and faster electron transfer kinetics.
-
Voltammetric Determination of 5-Aminoresorcinol
This protocol uses Differential Pulse Voltammetry (DPV) for quantification due to its superior sensitivity and better resolution of peaks compared to CV.
-
Preparation of Solutions:
-
Supporting Electrolyte: Prepare a 0.1 M Phosphate Buffer Solution (PBS) and adjust the pH to 6.0. The electrochemical oxidation of aminophenols is pH-dependent, and a slightly acidic to neutral pH often provides the best signal stability and intensity[7][8][9].
-
Stock Solution: Prepare a 1 mM stock solution of 5-Aminoresorcinol in the 0.1 M PBS. Store in the dark and on ice to prevent degradation.
-
Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the PBS to cover the desired concentration range (e.g., 1 µM to 100 µM).
-
-
Electrochemical Measurement:
-
Place 10 mL of the PBS (pH 6.0) into the electrochemical cell.
-
Immerse the MWCNT/GCE (working), Ag/AgCl (reference), and Pt wire (counter) electrodes.
-
Run a DPV scan in the blank PBS to obtain a baseline. Typical DPV parameters are:
-
Potential Range: 0.0 V to +0.8 V vs. Ag/AgCl
-
Pulse Amplitude: 50 mV
-
Pulse Width: 50 ms
-
Scan Rate: 20 mV/s
-
-
Add a known volume of a 5-Aminoresorcinol standard solution to the cell, stir for 30 seconds, then let the solution become quiescent.
-
Run the DPV scan. An oxidation peak should appear at a potential characteristic of 5-Aminoresorcinol.
-
Record the peak current.
-
-
Calibration Curve:
-
Repeat the measurement for each standard solution, recording the peak current at each concentration.
-
Plot the peak current (Ip) versus the concentration of 5-Aminoresorcinol. The resulting plot should be linear in the tested range.
-
Data Analysis and Performance Characteristics
A well-performing sensor for aminophenol derivatives will exhibit the following characteristics. The data below is a representative summary based on published sensors for resorcinol and other aminophenols[7][8][10][11].
| Parameter | Typical Value | Significance |
| Linear Range | 0.5 µM - 500 µM | The concentration range over which the sensor response is directly proportional to the analyte concentration. |
| Limit of Detection (LOD) | 0.01 µM - 1.5 µM | The lowest concentration of the analyte that can be reliably detected. Calculated as 3σ/m, where σ is the standard deviation of the blank and m is the slope of the calibration curve. |
| Sensitivity | 0.1 - 2.0 µA/µM | The slope of the calibration curve, indicating the change in current per unit change in concentration. |
| Reproducibility (RSD) | < 5% | The precision of the measurement, typically assessed by preparing multiple identical electrodes and measuring the same sample[6][8][11]. |
| Repeatability (RSD) | < 3% | The precision of repeated measurements on the same electrode[6][8]. |
| Stability | >90% response after 1 week | The ability of the sensor to maintain its response over time[6]. |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No/Low Signal | Improperly polished GCE. Inactive MWCNT modification. Incorrect potential window. | Re-polish the GCE thoroughly. Ensure the MWCNT dispersion is homogenous and the coating is uniform. Widen the potential scan range. |
| Poor Reproducibility | Inconsistent electrode surface preparation. Non-uniform MWCNT coating. | Standardize the polishing procedure. Ensure the same volume of MWCNT dispersion is applied and allowed to dry evenly. |
| Decreasing Signal with Repeats | Electrode fouling due to polymerization of oxidation products. | After each measurement, clean the electrode by running several CV cycles in the blank PBS or by briefly re-polishing. |
| Drifting Peak Potential | Change in pH of the sample. Reference electrode issue. | Verify the pH of the buffer and samples. Check the filling solution of the Ag/AgCl reference electrode. |
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the electrochemical detection of 5-Aminoresorcinol. By employing a MWCNT-modified glassy carbon electrode and optimized DPV parameters, researchers can achieve sensitive, rapid, and reliable quantification of this important analyte. The principles and protocols described herein serve as a robust starting point for method development and can be adapted for various applications, from quality control in pharmaceutical manufacturing to environmental monitoring.
References
-
Nabatian, A., et al. (2022). Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. BMC Chemistry, 16(115). Available at: [Link]
-
Li, Y., et al. (2021). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Frontiers in Chemistry. Available at: [Link]
-
Guo, W., et al. (2022). Electrochemical Detection of Olivetol Based on Poly(L-Serine) Film Layered Copper Oxide Modified Carbon Paste Electrode (p-L-Serine/CuO/CPE). Micromachines. Available at: [Link]
- Wang, J. (2001). Electrochemical Metal Ion Sensors. Exploiting Amino Acids and Peptides as Recognition Elements. MDPI.
-
Wang, Y., et al. (2013). Investigation on redox mechanism of p-aminophenol in non-aqueous media by FT-IR spectroelectrochemistry. Electrochimica Acta. Available at: [Link]
-
Santhosh, R., et al. (2024). Progress in the Determination of Resorcinol Using Electrochemical Method. MDPI. Available at: [Link]
- Crespilho, F. N., et al. (2022). The Role of Peptides in the Design of Electrochemical Biosensors for Clinical Diagnostics. MDPI.
-
Guo, W., et al. (2022). Electrochemical Detection of Olivetol Based on Poly(L-Serine) Film Layered Copper Oxide Modified Carbon Paste Electrode (p-L-Serine/CuO/CPE). National Institutes of Health. Available at: [Link]
-
Radoi, A., et al. (2024). Electropolymerization of 5-Indolylboronic Acid: Morphological, Spectroscopic, and Electrochemical Characterization with Perspective Toward Functional Applications. MDPI. Available at: [Link]
-
Nabatian, A., et al. (2022). Voltammetric approach for pharmaceutical samples analysis; simultaneous quantitative determination of resorcinol and hydroquinone. National Institutes of Health. Available at: [Link]
-
von Hacht, A. (2023). Why does p-aminophenol oxidize in acid solution. Chemistry Stack Exchange. Available at: [Link]
-
Zanardi, C., et al. (2021). An Electrochemical Sensor Based on Amino Magnetic Nanoparticle-Decorated Graphene for Detection of Cannabidiol. MDPI. Available at: [Link]
-
S. Thennarakkal, R., et al. (2022). Sensitivity Control of Hydroquinone and Catechol at Poly(Brilliant Cresyl Blue)-Modified GCE by Varying Activation Conditions of. Semantic Scholar. Available at: [Link]
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Lungu, M., et al. (2023). Electrochemical Sensor for Tryptophan Determination Based on Trimetallic-CuZnCo-Nanoparticle-Modified Electrodes. MDPI. Available at: [Link]
-
Mabroum, M., et al. (2023). Application of a Conducting Poly-Methionine/Gold Nanoparticles-Modified Sensor for the Electrochemical Detection of Paroxetine. MDPI. Available at: [Link]
-
Nabatian, A., et al. (2022). Voltammetric Approach for Pharmaceutical Samples Analysis; Simultaneous Quantitative Determination of Resorcinol and Hydroquinone. ResearchGate. Available at: [Link]
-
Al-Attas, A., et al. (2023). Development of an Efficient Voltammetric Sensor for the Monitoring of 4-Aminophenol Based on Flexible Laser Induced Graphene Electrodes Modified with MWCNT-PANI. National Institutes of Health. Available at: [Link]
-
El-Shamy, A. M., et al. (2023). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. ACS Organic & Inorganic Au. Available at: [Link]
-
Francke, R., et al. (2018). Mechanistic Aspects of the Electrochemical Oxidation of Aliphatic Amines and Aniline Derivatives. National Institutes of Health. Available at: [Link]
-
Chen, S. M., et al. (2013). Electrochemical preparation of composite of poly brilliant cresyl blue (PBCB)-poly 5-amino-2-napthalenesulfonic acid electrode and electrocatalytic application. National Taipei University of Technology. Available at: [Link]
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- 5. Frontiers | Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism [frontiersin.org]
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Troubleshooting & Optimization
Technical Support Center: Purification of Crude 5-Aminobenzene-1,3-diol
Welcome to the technical support guide for the purification of crude 5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol, CAS No. 20734-67-2). This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges in obtaining high-purity material. Due to its chemical nature—possessing both nucleophilic amine and electron-rich phenol functionalities—5-Aminobenzene-1,3-diol is highly susceptible to oxidation, which is the primary cause of purification difficulties. This guide provides troubleshooting advice and detailed protocols in a practical question-and-answer format to address these specific issues.
Section 1: Safety First - Essential Handling Precautions
Before beginning any purification protocol, it is critical to understand the associated hazards and handle the compound appropriately.
Q1: What are the primary safety hazards of 5-Aminobenzene-1,3-diol?
A1: According to safety data sheets, 5-Aminobenzene-1,3-diol is classified as harmful if swallowed (H302), causes skin irritation (H315), may cause an allergic skin reaction (H317), and causes serious eye irritation or damage (H319/H318).[1][2] It is also very toxic to aquatic life.[1][2] Therefore, appropriate personal protective equipment (PPE) is mandatory.
Q2: What specific PPE and handling precautions should be taken?
A2: Always handle 5-Aminobenzene-1,3-diol in a well-ventilated area or a chemical fume hood.[1] The following PPE should be worn:
-
Gloves: Nitrile or butyl rubber gloves are recommended.
-
Eye Protection: Chemical safety goggles or a face shield.
-
Lab Coat: A standard lab coat is required to prevent skin contact.
Minimize dust generation during handling.[1] The compound is sensitive to air and light, so it should be handled quickly and stored in tightly sealed, opaque containers.[1]
Section 2: General Purification FAQs & Troubleshooting
This section addresses the most common overarching issue encountered with this compound: discoloration and degradation.
Q1: My crude 5-Aminobenzene-1,3-diol is a dark brown, purple, or almost black solid. Is this normal, and what causes it?
A1: While a perfectly pure, unoxidized sample may be a white or off-white solid, it is extremely common for crude samples to be darkly colored.[3] This coloration is due to the oxidation of the aminophenol structure. In the presence of air (oxygen), the compound is easily oxidized to form highly colored quinone-imine species. This process can be accelerated by light, heat, and the presence of metallic impurities.
Q2: How can I prevent the purified compound from degrading and changing color again?
A2: Storage is critical. Once purified, 5-Aminobenzene-1,3-diol should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed, amber glass vial. Storing it in a freezer (-20°C) can further slow the degradation process.[4] For enhanced stability, especially for long-term storage or use in subsequent reactions, consider converting it to its hydrochloride salt, which is generally more resistant to oxidation.[5]
Section 3: Purification by Recrystallization
Recrystallization is often the first method of choice for purifying solid compounds. However, the unique properties of 5-Aminobenzene-1,3-diol require special considerations.
Caption: General workflow for the recrystallization of 5-Aminobenzene-1,3-diol.
Q3: What is the best solvent for recrystallizing 5-Aminobenzene-1,3-diol?
A3: A good solvent will dissolve the compound when hot but not when cold.[6] Due to its polar nature, water is a primary candidate. However, given its susceptibility to oxidation, using deoxygenated water (sparged with N₂ or argon) is highly recommended. Often, recrystallization is performed from a dilute aqueous acid solution (e.g., HCl) to form the more stable hydrochloride salt in situ, which is then crystallized.[5] Solvent mixtures like ethanol/water or ethyl acetate/hexane may also be effective. Small-scale solubility tests are essential to find the optimal system.
| Solvent/System | Suitability | Rationale & Comments |
| Water (deoxygenated) | Good | High polarity matches the solute. Must be deoxygenated to prevent oxidation. |
| Dilute Aqueous HCl | Excellent | Forms the stable hydrochloride salt, which crystallizes well and is less prone to oxidation.[5] |
| Ethanol/Water | Moderate | A mixed-solvent system that can be tuned for optimal solubility. |
| Ethyl Acetate | Poor (as single solvent) | Generally not polar enough to dissolve the compound, but can be used as an anti-solvent. |
Q4: My crystals are still quite colored after one recrystallization. What can I do?
A4: This indicates that colored, oxidized impurities are co-crystallizing with your product. To address this, add a small amount of activated decolorizing carbon to the hot solution before filtration. For aminophenols, it is also highly effective to add a small quantity of a mild reducing agent, like tin(II) chloride (SnCl₂) or sodium dithionite, to the hot solution.[5] This will reduce the colored quinone-imine impurities back to the desired aminophenol, which will then remain in solution as the desired product crystallizes.
Q5: My compound "oiled out" of the solution instead of forming crystals. How do I fix this?
A5: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute in that solvent system. To fix this, try one of the following:
-
Re-heat the solution to dissolve the oil, then add a little more hot solvent to make the solution less concentrated.
-
Allow the solution to cool much more slowly, perhaps by placing the flask in a large, insulated container.
-
After the oil forms, try to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface.
Protocol: Recrystallization via Hydrochloride Salt Formation
-
Preparation: Place 1.0 g of crude 5-Aminobenzene-1,3-diol into a 50 mL Erlenmeyer flask.
-
Dissolution: Add 10 mL of deionized water and heat the mixture to ~80-90°C with stirring. Slowly add 3M Hydrochloric Acid (HCl) dropwise until all the solid dissolves to form a clear, likely colored, solution. The target pH should be around 3-4.
-
Decolorization: Add a small amount (e.g., 10 mg) of tin(II) chloride dihydrate (SnCl₂·2H₂O) and a spatula tip of activated carbon to the hot solution.[5]
-
Hot Filtration: Swirl the mixture for 5 minutes at temperature, then perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove the carbon and any other solids.
-
Crystallization: Cover the filtrate and allow it to cool slowly to room temperature. Once it has reached room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the white or off-white crystalline needles by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a wash with a cold, non-polar solvent like diethyl ether to help with drying.
-
Drying: Dry the crystals under high vacuum to remove all traces of water and solvent. The resulting product is 5-Aminobenzene-1,3-diol hydrochloride.
Section 4: Purification by Column Chromatography
For complex mixtures or when recrystallization fails to provide adequate purity, column chromatography is the preferred method.
Caption: Troubleshooting guide for chromatographic purification of basic compounds.
Q6: My compound streaks badly on a standard silica gel TLC plate. Why does this happen and how can I get clean separation?
A6: This is a classic problem when purifying basic compounds like amines on standard silica gel. Silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amino group of your compound undergoes a strong acid-base interaction with these sites, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in tailing or streaking.[7]
To solve this, you can neutralize the silica's acidity by adding a small amount (0.5-1%) of a basic modifier like triethylamine (Et₃N) or ammonium hydroxide to your eluting solvent system.[8] This deactivates the acidic sites and allows for symmetrical peak shapes and better separation.
Q7: What stationary phase and mobile phase combination do you recommend?
A7: The choice depends on the impurities.
-
Standard Approach (Modified): Use silica gel as the stationary phase with a mobile phase consisting of a mixture of a non-polar solvent (like Hexane or Dichloromethane) and a polar solvent (like Ethyl Acetate or Methanol). Crucially, add 0.5-1% triethylamine to the mobile phase.
-
Alternative Stationary Phases: If streaking persists or the compound degrades, switch to a different stationary phase.[7]
-
Neutral Alumina: Less acidic than silica and often works well for basic compounds.
-
Amine-bonded Silica (KP-NH): This is an excellent but more expensive option, specifically designed for purifying basic compounds without needing a basic modifier in the eluent.[8]
-
| Stationary Phase | Recommended Eluent System (Example) | When to Use |
| Silica Gel | Ethyl Acetate / Hexane + 1% Triethylamine | Standard choice for most applications. |
| Silica Gel | Dichloromethane / Methanol + 0.5% NH₄OH | For more polar impurities requiring a stronger eluent. |
| Neutral Alumina | Ethyl Acetate / Hexane (No modifier needed) | When compound shows signs of degradation on silica. |
| Amine-Bonded Silica | Ethyl Acetate / Hexane (No modifier needed) | Ideal for high-purity applications and difficult separations of basic compounds.[8] |
Protocol: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: Develop a solvent system using TLC (e.g., 70:30 Ethyl Acetate:Hexane + 1% Et₃N) that gives your desired compound an Rf value of approximately 0.2-0.3.
-
Column Packing: Pack a glass column with silica gel using your chosen eluent (containing the triethylamine).
-
Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent like dichloromethane. Pre-adsorb the crude mixture onto a small amount of silica gel by making a slurry and evaporating the solvent. Carefully load the resulting dry, free-flowing powder onto the top of the packed column.[7]
-
Elution: Add the eluent and apply positive pressure (Flash Chromatography) to run the column. Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions, and remove the solvent and triethylamine using a rotary evaporator. It may be necessary to co-evaporate with a solvent like toluene to fully remove residual triethylamine. Dry the resulting product under high vacuum.
References
-
Chem-Supply. (n.d.). Safety Data Sheet. Retrieved from [Link]
-
LookChem. (n.d.). 5-Aminobenzene-1,3-diol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Aminobenzene-1,3-diol hydrochloride. Retrieved from [Link]
-
Patil, S., et al. (2015). Identification, synthesis and characterization of potential impurities of Diazepam. Journal of Chemical and Pharmaceutical Research, 7(8), 497-501. Retrieved from [Link]
- Sybert, J. R., et al. (1991). Process for the preparation of amino-1,3 benzenediol. Google Patents. EP0312931B1.
-
Magritek. (n.d.). Column Chromatography. Retrieved from [Link]
-
Global Safety Management, Inc. (2015). Resorcinol Safety Data Sheet. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
Biotage. (2023). When should I use an amine-bonded silica for flash chromatography? Retrieved from [Link]
Sources
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- 3. archpdfs.lps.org [archpdfs.lps.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
Technical Support Center: Synthesis of 5-Aminoresorcinol
Welcome to the technical support center for the synthesis of 5-Aminoresorcinol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and impurities encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the integrity and purity of your synthesized 5-Aminoresorcinol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 5-Aminoresorcinol and what are the expected types of impurities for each?
There are two primary synthetic routes for 5-Aminoresorcinol, each with a unique impurity profile:
-
Reduction of 5-Nitroresorcinol: This is a widely used method that involves the reduction of a nitro group to an amine. The impurities in this process are often related to incomplete reactions or side reactions of the nitro group.
-
Amination of 3,5-Dihydroxybenzoic Acid: This route involves the conversion of a carboxylic acid group to an amine, often through a multi-step process. Impurities can arise from incomplete conversion or side reactions involving the hydroxyl groups.
| Synthetic Route | Starting Material | Key Transformation | Potential Impurity Types |
| 1 | 5-Nitroresorcinol | Reduction of nitro group | - Unreacted 5-Nitroresorcinol- Partially reduced intermediates (e.g., nitroso, hydroxylamino compounds)- Isomeric impurities (if nitration of resorcinol is not regioselective)- Products of over-reduction (e.g., cyclohexyl derivatives) |
| 2 | 3,5-Dihydroxybenzoic Acid | Amination/Decarboxylation | - Unreacted 3,5-Dihydroxybenzoic Acid- Intermediates from the amination process- Decarboxylation byproducts- Isomeric impurities |
Troubleshooting Guides
Issue 1: My final 5-Aminoresorcinol product is discolored (e.g., pink, brown, or black). What is the likely cause and how can I prevent it?
Causality: Discoloration in 5-Aminoresorcinol is almost always due to oxidation. Aminophenols are highly susceptible to air oxidation, which can be accelerated by light, heat, and the presence of metal ions. The oxidation process can lead to the formation of highly colored quinone-imine oligomers.
Troubleshooting Protocol:
-
Inert Atmosphere: Conduct the reaction, work-up, and purification steps under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Degassed Solvents: Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles.
-
Antioxidants: Consider the addition of a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, during the work-up and purification steps.
-
Light Protection: Protect the reaction mixture and the isolated product from light by using amber glassware or by wrapping the glassware in aluminum foil.
-
Temperature Control: Avoid excessive temperatures during the synthesis and purification. Perform distillations under reduced pressure to lower the boiling point.
-
Metal Sequestration: If metal catalysis is used, ensure its complete removal during work-up. The use of a chelating agent like EDTA during the aqueous wash steps can help remove trace metal ions.
Issue 2: My HPLC analysis shows multiple peaks close to the main 5-Aminoresorcinol peak. How can I identify these impurities?
Causality: The presence of multiple closely eluting peaks suggests the formation of structurally related impurities, such as isomers or partially reduced intermediates.
Troubleshooting Protocol: Impurity Identification
-
HPLC-MS Analysis: The most powerful technique for initial identification is High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). This will provide the molecular weight of each impurity, which is a critical piece of information for proposing potential structures.
-
Forced Degradation Studies: To proactively identify potential degradation products, conduct forced degradation studies on a pure sample of 5-Aminoresorcinol.[1] This involves exposing the sample to stress conditions such as acid, base, heat, light, and oxidation.[2] Analysis of the stressed samples by HPLC will reveal the degradation products, which can then be compared to the impurities in your synthetic batch.
-
NMR Spectroscopy: Isolate the major impurities using preparative HPLC or column chromatography. Characterize the isolated impurities by Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D NMR techniques like COSY and HMQC) to elucidate their structures.[3][4]
-
Reference Standard Synthesis: If an impurity is suspected to be a specific compound (e.g., unreacted starting material or a known intermediate), synthesize or purchase a reference standard of that compound and compare its retention time and mass spectrum with the unknown impurity.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development for 5-Aminoresorcinol
This protocol outlines a general approach to developing a stability-indicating HPLC method capable of separating 5-Aminoresorcinol from its potential impurities and degradation products.[5][6][7]
Objective: To develop a robust HPLC method that can resolve the main peak from all potential process and degradation-related impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Screening:
-
Aqueous Component: Begin with a simple mobile phase of water and acetonitrile or methanol. To improve peak shape for the amine, an acidic modifier is usually necessary. Screen different buffers such as phosphate buffer or ammonium acetate at a pH between 2.5 and 4.5.
-
Organic Component: Evaluate both acetonitrile and methanol as the organic modifier. Acetonitrile often provides better resolution for aromatic compounds.
-
-
Gradient Elution: A gradient elution is recommended to ensure the elution of both polar and non-polar impurities within a reasonable run time. A typical starting gradient could be:
-
0-5 min: 5% Organic
-
5-25 min: 5% to 95% Organic
-
25-30 min: 95% Organic
-
30-35 min: 95% to 5% Organic
-
35-40 min: 5% Organic (re-equilibration)
-
-
Detection: Use a UV detector. The maximum absorbance wavelength (λmax) for 5-Aminoresorcinol should be determined by running a UV scan. A starting wavelength of 280 nm is a reasonable choice for initial experiments.
-
Method Validation: Once a suitable separation is achieved, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[7]
Protocol 2: Purification of 5-Aminoresorcinol by Recrystallization
Objective: To remove process-related impurities and colored byproducts from crude 5-Aminoresorcinol.
Methodology:
-
Solvent Screening: The choice of solvent is critical for successful recrystallization.[8] The ideal solvent should dissolve the crude 5-Aminoresorcinol well at elevated temperatures but poorly at low temperatures.
-
Single Solvent Systems: Test polar solvents such as water, ethanol, isopropanol, and ethyl acetate.
-
Mixed Solvent Systems: If a single solvent is not effective, a mixed solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent at its boiling point and then add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes cloudy. The solution is then heated until it becomes clear again and allowed to cool slowly. Examples of mixed solvent systems to screen include ethanol/water, ethyl acetate/heptane, and acetone/water.
-
-
Recrystallization Procedure: a. Dissolve the crude 5-Aminoresorcinol in the minimum amount of the chosen hot solvent or solvent mixture. b. If the solution is colored, add a small amount of activated carbon and heat for a few minutes. c. Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble impurities. d. Allow the filtrate to cool slowly to room temperature to promote the formation of large, pure crystals. e. Further cool the solution in an ice bath to maximize the yield of the purified product. f. Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent. g. Dry the purified crystals under vacuum at a moderate temperature.
Visualizations
Synthetic Pathways and Potential Impurity Formation
Caption: Synthetic routes to 5-Aminoresorcinol and potential impurities.
Workflow for Impurity Identification and Resolution
Caption: Workflow for impurity identification and resolution.
References
-
Journal of Applied Pharmaceutical Science. (2025). Stability-indicating HPLC method optimization using quality by design with design of experiments approach for quantitative estimation of organic related impurities of Doripenem in pharmaceutical formulations. Retrieved from [Link]
-
ResearchGate. (2025). The synthesis and separation of 5- and 6-aminofluoresceins. Retrieved from [Link]
-
ResearchGate. (2025). Products Formed During Thermo-oxidative Degradation of Phytosterols. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3,5-Dihydroxybenzoic acid. Retrieved from [Link]
-
MDPI. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
ResearchGate. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Retrieved from [Link]
-
PMC - NIH. (n.d.). The stability and degradation products of polyhydroxy flavonols in boiling water. Retrieved from [Link]
-
Innovative Publication. (n.d.). Stability Indicating RP-HPLC Method for In-Vitro Analysis of 5-Flurouracil. Retrieved from [Link]
-
vlab.amrita.edu. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 4-Nitroresorcinol. Retrieved from [Link]
- Google Patents. (n.d.). A kind of preparation method of 3,5-dihydroxybenzoic acid.
-
MDPI. (2023). Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]
-
University of Groningen. (2022). Supported Gold Nanoparticle-Catalyzed Selective Reduction of Multifunctional, Aromatic Nitro Precursors into Amines and Synthesi. Retrieved from [Link]
-
ACS Publications. (n.d.). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]
-
ResearchGate. (n.d.). 3,5-Dihydroxybenzoic Acid. Retrieved from [Link]
-
ResearchGate. (2025). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]
-
RSC Publishing. (n.d.). Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. Retrieved from [Link]
-
CONICET. (n.d.). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Retrieved from [Link]
-
PMC - NIH. (n.d.). A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil. Retrieved from [Link]
-
ResearchGate. (2023). (PDF) Thermal Degradation of Bioactive Compounds during Drying Process of Horticultural and Agronomic Products: A Comprehensive Overview. Retrieved from [Link]
-
An-Najah journals. (2024). Stability Indicating Validated Novel RP-HPLC Method for Dexlansoprazole and LC. Retrieved from [Link]
-
Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Retrieved from [Link]
-
YouTube. (2023). The identification of byproducts from the catalytic reduction reaction of 4-nitrophenol. Retrieved from [Link]
-
PubMed. (2024). An Insight into the Thermal Degradation Pathway of γ-Oryzanol and the Effect on the Oxidative Stability of Oil. Retrieved from [Link]
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- 8. researchgate.net [researchgate.net]
Optimizing reaction conditions for the synthesis of 5-Aminobenzene-1,3-diol derivatives.
Welcome to the technical support center for the synthesis of 5-aminobenzene-1,3-diol derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges.
The synthesis of 5-aminobenzene-1,3-diol and its derivatives is a critical process in the development of various pharmaceuticals and advanced materials. However, the inherent reactivity of the resorcinol backbone and the air-sensitivity of the final amino-diol products can present significant hurdles. This guide provides practical, field-proven insights to ensure the successful and efficient synthesis of your target molecules.
I. General Synthetic Strategy: A Two-Step Approach
The most common and well-established route to 5-aminobenzene-1,3-diol derivatives involves a two-step process:
-
Electrophilic Nitration: A substituted resorcinol (benzene-1,3-diol) is reacted with a nitrating agent to introduce a nitro group onto the aromatic ring.
-
Reduction of the Nitro Group: The resulting nitro-resorcinol derivative is then reduced to the corresponding amine.
This seemingly straightforward process is fraught with potential complications, including poor regioselectivity, formation of byproducts, and degradation of the final product. The following sections will address these issues in detail.
II. Troubleshooting Guide: Navigating the Synthesis
This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your experiments.
A. Nitration Step: Controlling Selectivity and Minimizing Byproducts
Question 1: My nitration reaction is producing a mixture of isomers. How can I improve the regioselectivity for the desired 5-nitro derivative?
Answer: The regioselectivity of nitration on a substituted resorcinol ring is highly dependent on the directing effects of the existing substituents and the reaction conditions. The two hydroxyl groups are strongly activating and ortho-, para-directing.
-
Understanding Directing Effects: For a monosubstituted resorcinol, the position of the initial substituent will dictate the preferred site of nitration. Electron-withdrawing groups will deactivate the ring, while electron-donating groups will activate it. The interplay between the directing effects of the hydroxyl groups and the other substituent(s) determines the final isomer distribution. For instance, in the nitration of phenol, ortho- and para-products are favored due to the stabilization of the arenium ion intermediate.[1]
-
Controlling Reaction Temperature: Lowering the reaction temperature can significantly improve selectivity. Many nitration reactions are highly exothermic, and elevated temperatures can lead to the formation of undesired isomers and byproducts.[2] Maintaining a cold reaction temperature (e.g., 0-5 °C) is crucial.
-
Choice of Nitrating Agent: The combination of concentrated nitric acid and sulfuric acid is a powerful nitrating agent that generates the nitronium ion (NO₂⁺) in situ.[3][4] For highly activated resorcinol rings, this may be too reactive, leading to over-nitration. Consider using milder nitrating agents, such as a metal nitrate salt with an acid catalyst, which can offer better control.[5]
-
Protecting Groups: In some cases, protecting the hydroxyl groups as esters (e.g., acetates) prior to nitration can help to moderate the reaction and improve selectivity. The protecting groups can be removed after the nitration step.
Question 2: My reaction mixture turns dark red/brown during nitration. What is causing this and how can I prevent it?
Answer: The formation of intense colors during the nitration of phenols and resorcinols is a common indication of oxidation and the formation of polymeric byproducts.[6]
-
Cause of Discoloration: Resorcinol and its derivatives are highly susceptible to oxidation, especially under the strongly acidic and oxidizing conditions of nitration. This can lead to the formation of quinone-like structures and complex polymers.
-
Preventative Measures:
-
Strict Temperature Control: As mentioned above, maintaining a low reaction temperature is critical to minimize side reactions.
-
Controlled Addition of Reagents: Add the nitrating agent slowly and portion-wise to the resorcinol solution to control the reaction exotherm.
-
Inert Atmosphere: While not always necessary for the nitration step, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to minimize oxidation from atmospheric oxygen.
-
Removal of Nitrous Acid: The presence of nitrous acid (HNO₂) can catalyze oxidative side reactions. Using a nitrating solution from which nitrogen dioxide and nitrous acid have been substantially removed can minimize the production of undesirable side products.[7] The addition of a nitrosonium ion control agent, such as urea, can also be beneficial.[7]
-
Question 3: I am observing the formation of di- and tri-nitro byproducts. How can I avoid over-nitration?
Answer: Over-nitration is a common problem with highly activated aromatic rings like resorcinol.
-
Stoichiometry: Carefully control the stoichiometry of the nitrating agent. Use only a slight excess of nitric acid.
-
Reaction Time: Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC or HPLC) and quench the reaction as soon as the starting material is consumed.
-
Milder Conditions: As mentioned earlier, consider using a milder nitrating agent or protecting the hydroxyl groups to reduce the reactivity of the aromatic ring.
B. Reduction of the Nitro Group: Ensuring Complete Conversion and Catalyst Health
Question 1: My catalytic hydrogenation of the nitro group is slow or incomplete. What could be the problem?
Answer: Several factors can lead to a sluggish or incomplete reduction of the nitro group.
-
Catalyst Deactivation: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by various functional groups and impurities.[8]
-
Sulfur Compounds: Trace amounts of sulfur-containing compounds in your starting materials or solvents can irreversibly poison the catalyst.
-
Halides: Halide ions can also inhibit catalyst activity.
-
Nitro Compounds Themselves: At high concentrations, the nitro compounds can oxidize the palladium metal, leading to leaching and deactivation.[9]
-
-
Hydrogen Availability: Ensure a sufficient supply of hydrogen gas to the reaction mixture. Inadequate stirring can lead to poor gas-liquid mixing and slow down the reaction.
-
Catalyst Quality: The activity of Pd/C can vary between batches and suppliers. Ensure you are using a high-quality, active catalyst.
-
Solvent Choice: The choice of solvent can influence the reaction rate. Protic solvents like ethanol or methanol are commonly used and generally effective.
Question 2: I am concerned about the safety of using hydrogen gas. Are there alternative reduction methods?
Answer: Yes, catalytic transfer hydrogenation is an excellent and often safer alternative to using pressurized hydrogen gas.[2][4][6][10][11]
-
How it Works: In catalytic transfer hydrogenation, a hydrogen donor molecule, such as ammonium formate, formic acid, or hydrazine, is used in the presence of a catalyst (typically Pd/C). The donor molecule decomposes on the catalyst surface to generate hydrogen in situ, which then reduces the nitro group.[6]
-
Advantages: This method avoids the need for specialized high-pressure hydrogenation equipment and is generally considered safer to perform on a laboratory scale. It is also effective for a wide range of nitro compounds.[6]
Question 3: My final product after reduction is still colored, even after filtration of the catalyst. What is the source of this color?
Answer: The color is likely due to the oxidation of the newly formed aminophenol. These compounds are notoriously sensitive to air.
-
Immediate Action: Work up the reaction mixture as quickly as possible after the reduction is complete.
-
Inert Atmosphere: Perform the filtration and subsequent steps under an inert atmosphere (nitrogen or argon) to minimize contact with air.
-
Antioxidants: Consider adding a small amount of an antioxidant, such as sodium dithionite or ascorbic acid, to the workup solution to prevent oxidation.
C. Purification and Handling: Preserving the Integrity of Your Product
Question 1: My purified 5-aminobenzene-1,3-diol derivative discolors upon standing, even as a solid. How can I improve its stability?
Answer: The discoloration is due to oxidation.[12] Aminophenols, particularly ortho- and para-isomers, are highly susceptible to oxidation by atmospheric oxygen, which is often accelerated by light and trace metal ions.[13][14]
-
Storage:
-
Inert Atmosphere: Store the purified solid under an inert atmosphere (argon or nitrogen) in a tightly sealed container.
-
Light Protection: Keep the container in a dark place or wrap it in aluminum foil to protect it from light.
-
Low Temperature: Storing the compound at a low temperature (e.g., in a refrigerator or freezer) can also help to slow down the rate of decomposition.
-
-
Salt Formation: Consider converting the amine to its hydrochloride or another salt form. The protonated amine is significantly less susceptible to oxidation and therefore more stable for long-term storage.
Question 2: I am having difficulty purifying my product by column chromatography. It seems to be degrading on the silica gel.
Answer: Amines, especially electron-rich anilines, can be problematic to purify by standard silica gel chromatography. The acidic nature of silica gel can lead to strong adsorption and decomposition of the product on the column.
-
Alternative Purification Methods:
-
Recrystallization: This is often the preferred method for purifying solid aminophenols.[15][16][17] Choose a solvent in which your compound has high solubility at elevated temperatures and low solubility at room temperature or below. To prevent oxidation during recrystallization, use deoxygenated solvents and perform the procedure under an inert atmosphere.
-
Acid-Base Extraction: Utilize the basicity of the amino group to perform an acid-base extraction. Dissolve the crude product in an organic solvent and extract with a dilute aqueous acid (e.g., HCl). The protonated amine will move to the aqueous phase, leaving non-basic impurities behind. Then, neutralize the aqueous phase with a base to precipitate the purified amine, which can be collected by filtration.
-
Sublimation: For thermally stable compounds, sublimation under vacuum can be a very effective purification technique, as it avoids the use of solvents.[14][18]
-
Question 3: What is the best way to handle and weigh air-sensitive 5-aminobenzene-1,3-diol derivatives?
Answer: All manipulations should be performed under an inert atmosphere to the greatest extent possible.
-
Glove Box or Schlenk Line: For highly sensitive compounds, a glove box is ideal. Alternatively, standard Schlenk line techniques can be used for handling solutions and solids under an inert atmosphere.[15]
-
Quick Weighing: If a glove box is not available, weigh the solid quickly in the open air and immediately place it into a flask that can be purged with an inert gas.
-
Solution Stability: When preparing solutions, use deoxygenated solvents and consider adding an antioxidant like ascorbic acid to the solution to improve its stability, especially for analytical purposes like HPLC.[13]
III. Frequently Asked Questions (FAQs)
Q1: What are the typical yields for the synthesis of 5-aminobenzene-1,3-diol derivatives? A1: Yields can vary widely depending on the specific substrate and the optimization of the reaction conditions. With careful control of the nitration and reduction steps, and by minimizing product degradation during workup and purification, yields in the range of 60-80% are achievable.
Q2: How can I monitor the progress of my reactions? A2:
-
Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Use an appropriate solvent system to achieve good separation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more quantitative assessment of the reaction progress and can also be used to identify the formation of byproducts.
Q3: What are the key safety precautions I should take when working with these compounds? A3:
-
Nitration: Nitration reactions are highly exothermic and can be explosive if not controlled properly. Use a blast shield and perform the reaction in a well-ventilated fume hood. Always add the acid to the water (or other solvent) slowly and with cooling.
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure there are no ignition sources in the vicinity of the reaction setup. Use proper grounding to avoid static discharge.
-
Toxicity: 5-Aminobenzene-1,3-diol and its derivatives should be handled with care. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for your specific compounds.
Q4: Can I use other catalysts for the reduction of the nitro group? A4: While Pd/C is the most common and generally effective catalyst, other catalytic systems can be used, such as platinum on carbon (Pt/C) or Raney nickel. Metal-free reductions using reagents like sodium dithionite can also be employed, although they may require harsher conditions and generate more waste.
Q5: Are there any alternative synthetic routes to 5-aminobenzene-1,3-diol derivatives? A5: Yes, for certain substitution patterns, alternative routes may be advantageous. For example, starting from a pre-functionalized aniline, such as 3,5-dimethoxyaniline, can provide a different strategic approach to access certain derivatives.[7] Enzymatic methods are also emerging as a green and highly selective alternative for the synthesis of amino-diols.[13]
IV. Experimental Protocols
The following protocols provide a starting point for the synthesis of a representative 5-aminobenzene-1,3-diol derivative, 4-chloro-5-aminobenzene-1,3-diol. These should be adapted and optimized for your specific substrate and laboratory conditions.
Protocol 1: Nitration of 4-Chlororesorcinol
This protocol is adapted from procedures for the nitration of resorcinol derivatives.[5][7][19]
Materials:
-
4-Chlororesorcinol
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Deionized Water
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid.
-
Cool the flask in an ice-salt bath to 0 °C.
-
Slowly add 4-chlororesorcinol to the cold sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, while cooling in an ice bath.
-
Add the cold nitrating mixture dropwise to the resorcinol solution over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.
-
The nitro-derivative should precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum.
Protocol 2: Reduction of 4-Chloro-5-nitrobenzene-1,3-diol
This protocol describes a catalytic transfer hydrogenation, a safer alternative to using hydrogen gas.[6][10]
Materials:
-
4-Chloro-5-nitrobenzene-1,3-diol
-
Palladium on Carbon (10 wt%)
-
Ammonium Formate
-
Methanol
-
Diatomaceous Earth (e.g., Celite®)
-
Deoxygenated Water and Solvents
Procedure:
-
To a round-bottom flask, add the nitro-derivative and methanol.
-
Carefully add 10% Pd/C catalyst (typically 5-10 mol% of palladium).
-
Add ammonium formate (3-5 equivalents) to the mixture.
-
Heat the reaction mixture to reflux (around 65 °C for methanol) and stir vigorously.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 1-3 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of diatomaceous earth under an inert atmosphere to remove the Pd/C catalyst. Wash the filter cake with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) under an inert atmosphere.
V. Data Presentation and Visualization
Table 1: Troubleshooting Summary for the Synthesis of 5-Aminobenzene-1,3-diol Derivatives
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Nitration Step | ||
| Low Regioselectivity | High reaction temperature; Highly reactive nitrating agent. | Maintain reaction temperature at 0-5 °C; Use a milder nitrating agent. |
| Dark Reaction Mixture | Oxidation of resorcinol. | Strict temperature control; Slow addition of reagents; Use of a nitrosonium ion control agent (urea).[7] |
| Over-nitration | Excess nitrating agent; High reactivity of substrate. | Use stoichiometric amounts of nitrating agent; Monitor reaction closely; Protect hydroxyl groups. |
| Reduction Step | ||
| Slow/Incomplete Reaction | Catalyst poisoning (sulfur, halides); Poor hydrogen availability. | Use pure starting materials and solvents; Ensure vigorous stirring; Use fresh, active catalyst.[8] |
| Safety Concerns with H₂ Gas | Flammability of hydrogen. | Use catalytic transfer hydrogenation with a hydrogen donor like ammonium formate.[6] |
| Purification & Handling | ||
| Product Discoloration | Oxidation of the aminophenol. | Store under inert atmosphere, protected from light; Convert to a more stable salt form.[12] |
| Degradation on Silica Gel | Acidity of silica gel. | Purify by recrystallization under inert atmosphere or acid-base extraction.[15] |
Diagrams
Caption: General workflow for the synthesis of 5-aminobenzene-1,3-diol derivatives.
Caption: Troubleshooting decision tree for common synthesis issues.
VI. References
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Studer, A. (n.d.). Poisoning and deactivation of palladium catalysts. SciSpace. Retrieved from [Link]
-
Stipešević, B., & Tomišić, V. (2017). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Molecules, 22(10), 1736. [Link]
-
Cerritos College. (n.d.). Purification of Impure Acetanilide. Retrieved from [Link]
-
Google Patents. (n.d.). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. Retrieved from
-
Seshadri, T. R., & Venkateswarlu, V. (1946). Substitution in the resorcinol nucleus. Proceedings of the Indian Academy of Sciences - Section A, 23(4), 192-200.
-
ResearchGate. (n.d.). Aminophenols. Retrieved from [Link]
-
ChemistryViews. (2013, August 6). Tips and Tricks for the Lab: Air-Sensitive Techniques (4). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Google Patents. (n.d.). WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol. Retrieved from
-
Anderson, A. G., & Nelson, J. A. (1950). The Reaction of Diazomethane with 2,4-Dihydroxybenzoic Acid and its Methyl Ester. Journal of the American Chemical Society, 72(8), 3824-3825.
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Google Patents. (n.d.). CN111056954A - Aniline purification method. Retrieved from
-
Truman State University. (n.d.). Nitration of Benzoic Acid to Produce Methyl 3-Nitrobenzoate. Retrieved from [Link]
-
Isidro-Llobet, A., et al. (2019). Greening the synthesis of peptide therapeutics: an industrial perspective. Green Chemistry, 21(21), 5754-5786.
-
PubMed. (2022, February 14). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Retrieved from [Link]
-
Brieger, G., & Nestrick, T. J. (1974). Catalytic Transfer Hydrogenation. Chemical Reviews, 74(5), 567-580.
-
ResearchGate. (2017, December 18). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Retrieved from [Link]
-
Scribd. (n.d.). Recrystallization: Figure 1. Structure of Aniline. Retrieved from [Link]
-
PubMed. (2021, September 6). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. Retrieved from [Link]
-
YouTube. (2025, June 27). What Is Sublimation Purification?. Retrieved from [Link]
-
Cerritos College. (n.d.). Recrystallization of Impure Acetanilide and Melting Point Determination. Retrieved from [Link]
-
Rashid, M., et al. (2018). Microwave Assisted Catalytic Regio-selective Nitration of Resorcinol and Substituted Phenols. Chemistry Research Journal, 3(4), 17-24.
-
Chemistry LibreTexts. (2019, June 5). 18.4 Aromatic Nitration and Sulfonation. Retrieved from [Link]
Sources
- 1. US3658905A - Process for the purification of p-aminophenol - Google Patents [patents.google.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. 4-Chlororesorcinol synthesis - chemicalbook [chemicalbook.com]
- 4. d-nb.info [d-nb.info]
- 5. chemrj.org [chemrj.org]
- 6. mdpi.com [mdpi.com]
- 7. WO1988005038A1 - Process for preparing 4,6-dinitroresorcinol - Google Patents [patents.google.com]
- 8. US3717680A - PURIFICATION OF p-AMINOPHENOL - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
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- 12. researchgate.net [researchgate.net]
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- 15. chemistryviews.org [chemistryviews.org]
- 16. stmarys-ca.edu [stmarys-ca.edu]
- 17. General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald–Hartwig Reaction of 5-Amino- or 5-Halo-1,2,3-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. DE633982C - Process for the preparation of 4-nitroresorcinol - Google Patents [patents.google.com]
Preventing oxidation of 3,5-dihydroxyaniline during storage and reactions.
Technical Support Center: 3,5-Dihydroxyaniline
Document ID: TSC-CHEM-0305-DHA-V1 Last Updated: January 22, 2026
Introduction: Understanding the Challenge of 3,5-Dihydroxyaniline Stability
3,5-Dihydroxyaniline (5-Aminoresorcinol) is a valuable intermediate in the synthesis of pharmaceuticals and other complex organic molecules.[1] Its structure, featuring an aromatic ring activated by two powerful electron-donating hydroxyl groups and one amino group, makes it highly nucleophilic and an excellent building block. However, this same electron-rich nature renders the molecule exceptionally susceptible to aerial oxidation.
Exposure to oxygen, particularly in the presence of light or trace metal impurities, initiates a rapid degradation process. This typically manifests as a distinct color change, with the compound turning from an off-white or tan solid to various shades of pink, red, and eventually a dark brown polymeric material.[2] This oxidation not only represents a loss of valuable starting material but also introduces impurities that can complicate reactions, reduce yields, and lead to difficult purification challenges.
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common issues related to the storage, handling, and use of 3,5-dihydroxyaniline, ensuring the integrity of your experiments from start to finish.
Troubleshooting & Frequently Asked Questions (FAQs)
This section is divided into two parts: addressing issues related to the material before it enters a reaction (Storage & Handling) and problems that arise during a chemical transformation (In-Reaction Issues).
FAQs: Storage & Handling
Q1: My new bottle of 3,5-dihydroxyaniline has a slight pink/tan tint. Is it still usable?
A1: A slight off-white, beige, or light tan coloration is often acceptable and falls within the purity specifications (typically >98%) for many applications. However, a noticeable pink, red, or brown color is a clear indicator of significant oxidation.[2] While still potentially usable after purification, the purity is compromised. For sensitive downstream applications, it is crucial to start with the highest purity material possible. We recommend performing a quick purity check (e.g., TLC or melting point) before use.
Q2: What are the absolute best practices for storing 3,5-dihydroxyaniline to maximize its shelf-life?
A2: To ensure long-term stability, you must rigorously exclude oxygen and light.
-
Atmosphere: Store the compound under a positive pressure of an inert gas like argon or dry nitrogen.[3][4] For bulk quantities, storing inside a glovebox is ideal.[5] For smaller amounts, using a bottle with a Sure/Seal™-type cap provides a convenient way to maintain an inert atmosphere.[3][6]
-
Temperature: While some sources suggest ambient temperature is sufficient, refrigeration (2-8 °C) or even storage at -20 °C will slow the rate of any potential degradation.[4]
-
Container: Always store in a tightly sealed, amber glass bottle to protect from light.
-
Handling: When accessing the material, do so under a blanket of inert gas. If you need to weigh out a portion, do it quickly and reseal the container immediately. For frequent use, consider aliquoting the bulk material into smaller, single-use vials under an inert atmosphere to prevent repeated exposure of the main stock.
Q3: My 3,5-dihydroxyaniline has turned significantly brown. Can I purify it, or should I discard it?
A3: Significant discoloration indicates the formation of polymeric oxidation products.[2] While purification is possible, it may not be economical or efficient depending on the extent of degradation. For heavily degraded material, disposal according to your institution's safety guidelines is often the best course of action. If you choose to attempt purification, a common laboratory method involves dissolution in a dilute acid, extraction of neutral impurities, basification to precipitate the free aniline, and subsequent recrystallization or column chromatography.[2][7] (See Protocol 3.3 for a detailed method).
FAQs: In-Reaction Issues
Q1: My reaction mixture is turning dark immediately after adding 3,5-dihydroxyaniline. What's happening?
A1: This is a classic sign of in-situ oxidation. The root cause is almost always the presence of oxygen in your reaction setup. This can be exacerbated by:
-
Oxidizing Reagents: Ensure none of your other reagents or metal catalysts (e.g., Cu(II), Fe(III)) can act as oxidants. If so, you may need to switch to a lower oxidation state metal salt or modify the addition procedure.[8]
-
Solvent Purity: Peroxides in solvents like THF or diethyl ether can initiate oxidation. Always use freshly distilled or sparged solvents.
-
Atmosphere: The reaction must be performed under a strictly inert atmosphere.[9][10][11] This involves using oven-dried glassware, assembling the apparatus hot, and maintaining a positive pressure of nitrogen or argon throughout the experiment.[3]
Q2: How can I prevent oxidation during my reaction? My yields are consistently low.
A2: Low yields are a common consequence of starting material degradation. The key is a robust inert atmosphere technique.[5][11]
-
Glassware Preparation: Thoroughly dry all glassware in an oven (e.g., 140 °C for 4 hours) and assemble it while still hot, allowing it to cool under a stream of dry nitrogen or argon.[3][6]
-
Solvent Degassing: Use solvents that have been degassed to remove dissolved oxygen. This can be achieved by sparging with an inert gas for 30-60 minutes or through several freeze-pump-thaw cycles.
-
Reagent Addition: Add the 3,5-dihydroxyaniline as a solid under a positive flow of inert gas or dissolve it in degassed solvent in a separate flask and transfer it to the reaction vessel via cannula.[8][11]
-
Maintain Positive Pressure: Ensure your reaction is vented through an oil or mercury bubbler to provide a visual indicator of positive inert gas pressure throughout the reaction.[3][6] A simple drying tube is insufficient as it does not prevent oxygen diffusion.[3]
Q3: Are there any chemical additives that can help stabilize 3,5-dihydroxyaniline during a reaction?
A3: Yes, in some cases, the addition of an antioxidant or a free radical scavenger can be beneficial, though this must be compatible with your desired reaction chemistry.[12] Aromatic amine antioxidants, for example, function by scavenging free radicals that propagate the oxidation cycle.[13][14] Hindered phenols can also be effective and sometimes work synergistically with amines.[15] However, adding another reagent can complicate purification. The most robust and universally applicable strategy is the rigorous exclusion of oxygen.[8]
Protocols & Methodologies
Data Summary: Handling & Storage Parameters
| Parameter | Recommended Condition | Rationale & Notes |
| Storage Temp. | -20 °C to 8 °C | Reduces kinetic rate of oxidation.[4] |
| Atmosphere | Inert Gas (Argon or N₂) | Prevents contact with atmospheric oxygen, the primary oxidant.[3] |
| Container | Tightly-sealed Amber Glass | Protects from light, which can catalyze oxidation. |
| Compatible Solvents | Degassed THF, Dioxane, DMF, Acetonitrile | Must be free of peroxides and dissolved oxygen. |
| Incompatible Reagents | Strong Oxidizers, Acid Halides, some Metal Salts (e.g., Fe³⁺, Cu²⁺) | Can directly oxidize the aniline or catalyze aerial oxidation.[8][16] |
Protocol: Setting Up a Reaction Under Inert Atmosphere
This protocol outlines the essential steps for running a reaction with the air-sensitive 3,5-dihydroxyaniline.
-
Glassware Preparation: Place all necessary glassware (flask, condenser, addition funnel, etc.) in an oven at >125 °C for at least 4 hours (overnight is ideal).[3]
-
Apparatus Assembly: While the glassware is still hot, assemble the apparatus in a fume hood. Use a light coating of grease on all ground-glass joints. Immediately begin flushing the system with dry nitrogen or argon.
-
Cooling: Allow the apparatus to cool to room temperature under a positive pressure of the inert gas. A vent needle connected to an oil bubbler should be used to maintain this pressure.[3][6]
-
Solvent Addition: Add your degassed solvent to the reaction flask via a cannula or a syringe.
-
Reagent Addition:
-
Solids: Weigh the 3,5-dihydroxyaniline in a separate flask (e.g., in a glovebox or quickly in air) and add it to the main reaction flask against a counter-flow of inert gas.[11]
-
Solutions: Alternatively, dissolve the solid in degassed solvent in a separate Schlenk flask and transfer the solution to the reaction flask via cannula.[8][11]
-
-
Reaction Execution: Maintain a gentle, positive flow of inert gas throughout the entire duration of the reaction, including workup if the products are also sensitive.
Protocol: Purification of Moderately Oxidized 3,5-Dihydroxyaniline
This acid-base extraction method is effective for removing neutral and polymeric oxidation byproducts.[2]
-
Dissolution & Acidification: In a separatory funnel, dissolve the discolored 3,5-dihydroxyaniline in a minimal amount of deionized water, gently warming if necessary. Slowly add 1M hydrochloric acid (HCl) until the solution is acidic (pH ~2-3), forming the water-soluble anilinium salt.
-
Extraction of Impurities: Extract the acidic aqueous solution 2-3 times with a non-polar organic solvent like diethyl ether or ethyl acetate. This will remove neutral, non-basic impurities and some colored polymeric material. Discard the organic layers.
-
Basification & Precipitation: Cool the aqueous layer in an ice bath. Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) with vigorous stirring until the solution is basic (pH ~8-9). The free 3,5-dihydroxyaniline will precipitate as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water.
-
Drying: Dry the purified solid under high vacuum. For maximum purity, the product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Visual Workflow Guides
Diagram: Troubleshooting Discolored Starting Material
Caption: Workflow for setting up an oxidation-sensitive reaction.
References
- Vertex AI Search, 3,5-Dimethoxyaniline Available at Competitive Prices for Industrial Applic
-
University of Rochester, Department of Chemistry, How To Run A Reaction: The Setup. Accessed January 22, 2026. [Link]
- Handling and analyzing reactive compounds under inert atmosphere (or LABFUN). Accessed January 22, 2026.
-
ChemistryViews, Tips and Tricks for the Lab: Air-Sensitive Techniques (3). Accessed January 22, 2026. [Link]
- Aromatic Amine Antioxidants: Key to High-Temperature Polymer Stability. Accessed January 22, 2026.
-
Sciencemadness Discussion Board, aniline impurities. Accessed January 22, 2026. [Link]
- Molecular Inorganic Chemistry, Working with air and moisture sensitive compounds. Accessed January 22, 2026.
- Benchchem, preventing oxidation of the aniline group during complex
- SKC Inc., SDS 2001 - Aromatic Amine DECONtamination Solution.indd. Accessed January 22, 2026.
-
LookChem, Purification of Aniline - Chempedia. Accessed January 22, 2026. [Link]
-
Reddit, Purify and dry aniline? : r/chemistry. Accessed January 22, 2026. [Link]
-
Chemistry Stack Exchange, How to recrystalize 3,5 dimethoxy aniline after years of oxidation. Accessed January 22, 2026. [Link]
-
ResearchGate, (PDF) Antioxidant activity and mechanism of action of some synthesised Phenolic acid amides of aromatic amines. Accessed January 22, 2026. [Link]
- Google Patents, US20120271026A1 - Inhibition of amine oxid
-
Minglan Chemical, What Is The Role Of Amine Type Antioxidants In Lubricating Oils?. Accessed January 22, 2026. [Link]
- MIT, Handling air-sensitive reagents AL-134. Accessed January 22, 2026.
-
YouTube, How do phenols work with a amine antioxidant additives?. Accessed January 22, 2026. [Link]
-
University of Pittsburgh, Wipf Group, Techniques for Handling Air- and Moisture-Sensitive Compounds. Accessed January 22, 2026. [Link]
-
ACS Publications, Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Accessed January 22, 2026. [Link]
- Sigma-Aldrich, 3,5-Dimethoxyaniline 98 10272-07-8. Accessed January 22, 2026.
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- 5. molan.wdfiles.com [molan.wdfiles.com]
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- 15. m.youtube.com [m.youtube.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Yields in 5-Aminobenzene-1,3-diol Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol or 3,5-dihydroxyaniline). This valuable building block is prone to yield issues stemming from its inherent chemical properties. This guide provides a structured approach to troubleshooting common problems, explaining the underlying chemical principles to empower you to optimize your synthetic route.
I. Troubleshooting Guide: A Systematic Approach to Improving Yields
Low yields in the synthesis of 5-Aminobenzene-1,3-diol, typically prepared by the reduction of 5-nitroresorcinol, can be attributed to a range of factors. This guide provides a step-by-step approach to identify and resolve the root cause of diminished product output.
Diagram: Troubleshooting Workflow for Low Yields
Caption: A logical workflow for troubleshooting low product yield.
1. My reaction appears to be incomplete, with significant starting material remaining. What should I investigate?
Incomplete conversion is a common hurdle. Here’s a checklist to diagnose the issue:
-
Catalyst Activity (for Catalytic Hydrogenation):
-
Cause: Palladium on carbon (Pd/C) is a widely used catalyst for nitro group reductions.[1] However, its activity can diminish over time due to improper storage or poisoning by impurities.
-
Solution:
-
Use a fresh batch of catalyst.
-
Ensure the catalyst is not unduly exposed to air or moisture before use.
-
Increase the catalyst loading (e.g., from 5 mol% to 10 mol%). Be aware that excessive catalyst can sometimes lead to side reactions.[2]
-
Consider a different catalyst, such as Raney Nickel, especially if your substrate contains functional groups sensitive to hydrogenolysis with Pd/C.[1]
-
-
-
Reducing Agent Stoichiometry and Quality (for Metal/Acid Reductions):
-
Cause: For reductions using metals like iron (Fe), tin(II) chloride (SnCl₂), or zinc (Zn) in acidic media, the stoichiometry and the physical state of the metal are critical.[1]
-
Solution:
-
Ensure you are using a sufficient excess of the metal reducing agent.
-
Use finely powdered metals to maximize the surface area for the reaction.
-
Confirm the concentration of the acid used is correct.
-
-
-
Reaction Conditions:
-
Cause: The reduction of nitroarenes can be sensitive to temperature and pressure.
-
Solution:
-
Temperature: While many hydrogenations proceed at room temperature, some may require gentle heating to initiate or complete the reaction. However, be cautious, as higher temperatures can also promote side reactions.[3]
-
Hydrogen Pressure: For catalytic hydrogenations, ensure a constant and adequate supply of hydrogen. If using a hydrogen balloon, ensure it remains inflated throughout the reaction. For more challenging reductions, a Parr hydrogenator that allows for higher pressures may be necessary.[4]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
-
-
2. I'm observing the formation of significant side products. How can I improve the selectivity towards 5-Aminobenzene-1,3-diol?
The reduction of a nitro group proceeds through several intermediates, such as nitroso and hydroxylamine species. The accumulation of these intermediates can lead to the formation of dimeric side products like azo and azoxy compounds.[5]
Diagram: Reaction Pathway and Potential Side Products
Caption: Simplified reaction pathway showing key intermediates and the formation of common side products.
-
Choice of Reducing Agent:
-
Cause: The choice of reducing agent can significantly influence the product distribution. For instance, lithium aluminum hydride (LiAlH₄) is generally not suitable for reducing aromatic nitro compounds to anilines as it often yields azo products.[1]
-
Solution:
-
-
Reaction pH:
-
Cause: The pH of the reaction medium can influence the stability of intermediates and the final product.
-
Solution:
-
For metal/acid reductions, maintaining a sufficiently acidic environment is crucial for the reaction to proceed to the desired amine.
-
During work-up, be mindful that the aminophenol product is more susceptible to oxidation under alkaline conditions.[6]
-
-
-
Temperature Control:
-
Cause: Higher temperatures can sometimes favor the formation of condensation side products.
-
Solution:
-
Maintain the reaction at the lowest temperature that allows for a reasonable reaction rate. Consider running the reaction at room temperature or even 0 °C if it is highly exothermic.
-
-
3. My product appears dark and discolored, suggesting degradation. How can I prevent this?
Aminophenols are notoriously prone to oxidation, leading to the formation of highly colored quinone-imine species and subsequent polymerization.[6] This is a major contributor to low yields and purification difficulties.
-
Atmosphere Control:
-
Cause: Exposure to atmospheric oxygen is the primary driver of oxidation.[6]
-
Solution:
-
Conduct the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon).
-
Use solvents that have been degassed by sparging with an inert gas.
-
-
-
Use of Antioxidants:
-
Cause: Even with an inert atmosphere, trace amounts of oxygen can cause degradation.
-
Solution:
-
Consider adding a small amount of an antioxidant, such as sodium hydrosulfite (sodium dithionite), to the reaction mixture or during the work-up and purification steps.
-
-
-
Light and Metal Contamination:
-
Cause: Exposure to light, especially UV light, and the presence of trace metal ions (like Cu²⁺) can catalyze oxidation.[6]
-
Solution:
-
Protect the reaction mixture from light by wrapping the flask in aluminum foil.
-
Use high-purity reagents and thoroughly clean glassware to minimize metal contamination. The addition of a chelating agent like EDTA during work-up can help sequester catalytic metal ions.[6]
-
-
4. I'm losing a significant amount of product during the work-up and purification. What can I do to improve recovery?
The inherent properties of 5-Aminobenzene-1,3-diol, including its polarity and susceptibility to oxidation, can make its isolation challenging.
-
Work-up Procedure:
-
Cause: The product can be lost during aqueous washes or extractions if its solubility in the different phases is not carefully considered. The product is often isolated as a salt to improve stability.[7]
-
Solution:
-
Acidic Wash: To remove any unreacted starting material and basic impurities, you can perform an acidic wash. The protonated amine product will remain in the aqueous layer.[8]
-
Basification and Extraction: Carefully basify the aqueous layer to deprotonate the amine and facilitate its extraction into an organic solvent. Be cautious, as prolonged exposure to basic conditions can promote oxidation.
-
Minimize Air Exposure: Perform extractions and filtrations as quickly as possible to minimize contact with air.
-
-
-
Purification Strategy:
-
Cause: Aminophenols can be challenging to purify by column chromatography due to their polarity and potential for streaking and decomposition on silica gel.
-
Solution:
-
Recrystallization: This is often the preferred method for purifying 5-Aminobenzene-1,3-diol. Consider performing the recrystallization under an inert atmosphere and with the addition of a small amount of an antioxidant.
-
Salt Formation: Purifying the product as its hydrochloride or sulfate salt can improve its stability and ease of handling.[7] The free base can then be liberated just before use.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to 5-Aminobenzene-1,3-diol?
The most prevalent method is the reduction of 5-nitroresorcinol. This is typically achieved through catalytic hydrogenation using a palladium or platinum catalyst, or by using a metal in an acidic medium, such as iron in acetic acid or tin(II) chloride in hydrochloric acid.[1]
Q2: How does the purity of the starting 5-nitroresorcinol affect the synthesis?
The purity of the starting material is crucial. Impurities in the 5-nitroresorcinol can lead to the formation of side products, which can complicate the purification of the final product and ultimately lower the yield.
Q3: Can I use other reducing agents like sodium borohydride?
While sodium borohydride is a versatile reducing agent, it is generally not effective for the reduction of aromatic nitro groups to anilines under standard conditions. More potent reducing agents or catalytic systems are typically required.
Q4: My final product is a dark powder, even after purification. Is this normal?
While some slight discoloration can be difficult to avoid completely due to the high sensitivity of aminophenols to oxidation, a very dark product indicates significant degradation. Implementing the strategies to prevent oxidation, such as using an inert atmosphere and antioxidants, is essential to obtain a lighter-colored, purer product.[6]
Q5: How should I store 5-Aminobenzene-1,3-diol to ensure its stability?
To maximize its shelf life, 5-Aminobenzene-1,3-diol should be stored as a salt (e.g., hydrochloride) under an inert atmosphere, protected from light, and at a low temperature (refrigerated or frozen).[7]
III. Key Experimental Protocols
Protocol 1: General Procedure for Catalytic Hydrogenation of 5-Nitroresorcinol
-
In a flask equipped with a magnetic stir bar, dissolve 5-nitroresorcinol (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).
-
Carefully add 10% Palladium on carbon (Pd/C) (5-10 mol%).
-
Seal the flask and purge with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or Parr apparatus) at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or by converting it to its hydrochloride salt.
Protocol 2: General Work-up Procedure to Minimize Oxidation
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
If a catalyst was used, filter it off under a blanket of nitrogen or argon.
-
If the reaction was conducted in an acidic medium, carefully neutralize it with a base (e.g., sodium bicarbonate solution) to a slightly acidic or neutral pH.
-
Extract the product with a degassed organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with deoxygenated brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure at a low temperature.
-
Purify the product immediately.
IV. Quantitative Data Summary
| Parameter | Potential Issue with Low Yield | Recommended Action |
| Catalyst Loading (Pd/C) | Incomplete reaction | Start with 5-10 mol%; may need to be optimized.[2] |
| Hydrogen Pressure | Incomplete reaction | Atmospheric pressure (balloon) is often sufficient, but higher pressures (e.g., 50 psi) may be required for difficult reductions.[4] |
| Reaction Temperature | Incomplete reaction or side product formation | Typically room temperature; gentle heating may be necessary, but monitor for side products.[3] |
| pH during Work-up | Product degradation (oxidation) | Maintain slightly acidic to neutral pH; avoid strongly basic conditions.[6] |
V. References
-
Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]
-
ResearchGate. (2022). Degradation mechanism and stability of 5‐aminolevulinic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Reduction of Nitro, Nitroso, Azo and Azoxy Groups. Retrieved from [Link]
-
Google Patents. (1991). EP0312931B1 - Process for the preparation of amino-1,3 benzenediol. Retrieved from
-
ResearchGate. (2018). Reduction of 2,4-Dinitrophenol to 2,4-Diaminophenol Using AuNPs and AgNPs as Catalyst. Retrieved from [Link]
-
Frontiers. (2020). Electrochemical Oxidation of Para-Aminophenol With Rare Earth Doped Lead Dioxide Electrodes: Kinetics Modeling and Mechanism. Retrieved from [Link]
-
MDPI. (2024). Reduction of Trinitrobenzene to Amines with Molecular Hydrogen over Chrysocolla-like Catalysts. Retrieved from [Link]
-
Al-Nahrain Journal of Science. (2025). An Overview of Preparation for Different Azo Compounds. Retrieved from [Link]
-
ResearchGate. (2014). Hydrogenation of Resorcinol. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenation of Nitrobenzene over a Pd/Al2O3 Catalyst – Mechanism and Effect of the Main Operating Conditions. Retrieved from [Link]
-
ResearchGate. (2021). Oxidation of aminophenols in acidic and alkaline solutions by oxone: stoichiometry and mechanism. Retrieved from [Link]
-
PubMed. (2005). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. Retrieved from [Link]
-
MDPI. (2021). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]
-
PMC. (2014). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved from [Link]
-
ResearchGate. (2025). A Study of Pd/C Catalysts in the Liquid-phase Hydrogenation of 1,3,5-Trinitrobenzene and 2,4,6-Trinitrobenzoic Acid. Selection of Hydrogenation Conditions for Selective Production of 1,3,5-Triaminobenzene. Retrieved from [Link]
-
MDPI. (2021). Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. Retrieved from [Link]
-
PMC. (2018). Catalytic reduction of 2,4‐dinitrophenylhydrazine by cuttlebone supported Pd NPs prepared using Conium maculatum leaf extract. Retrieved from [Link]
-
PMC. (2006). Physiology and biochemistry of reduction of azo compounds by Shewanella strains relevant to electron transport chain. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2015). Synthesis and characterization of azo derivatives of diacetylresorcinol. Retrieved from [Link]
-
ResearchGate. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Retrieved from [Link]
-
Reddit. (2025). Workup nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct?. Retrieved from [Link]
-
PMC. (2025). Low pressure amide hydrogenation enabled by magnetocatalysis. Retrieved from [Link]
-
MDPI. (2024). Reduction of p-Nitrophenol with Modified Coal Fly Ash Supported by Palladium Catalysts. Retrieved from [Link]
-
University of Rochester Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]
-
ResearchGate. (2025). Analysis and purification of hydrogenation products of resorcinol. Retrieved from [Link]
-
Semantic Scholar. (2013). Reduction of Nitro Compounds, Through different Reaction Conditions (Combinatory Chemistry). Retrieved from [Link]
-
PMC. (2012). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Retrieved from [Link]
-
Organic Chemistry Portal. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Retrieved from [Link]
-
University of California, Berkeley. (n.d.). The Synthesis of Azo Dyes. Retrieved from [Link]
-
PMC. (2016). Experimental and theoretical investigations into the stability of cyclic aminals. Retrieved from [Link]
-
New Journal of Chemistry. (2021). Simultaneous catalytic reduction of p-nitrophenol and hydrogen production on MIL-101(Fe)-based composites. Retrieved from [Link]
-
ACS Organic & Inorganic Au. (2022). Beyond Traditional Synthesis: Electrochemical Approaches to Amine Oxidation for Nitriles and Imines. Retrieved from [Link]
-
MDPI. (2021). Recent Progress of Hydrogenation and Hydrogenolysis Catalysts Derived from Layered Double Hydroxides. Retrieved from [Link]
-
ResearchGate. (2025). Hydrogenation and HDO routes from resorcinol. Retrieved from [Link]
-
ResearchGate. (2021). Robust Hydrogenation of Nitrile and Nitro Groups to Primary Amines Using Ni2P as a Catalyst and Ammonia Borane under Ambient Conditions. Retrieved from [Link]
-
MDPI. (2018). Hydrogenation and Hydrodeoxygenation of Oxygen-Substituted Aromatics over Rh/silica: Catechol, Resorcinol and Hydroquinone. Retrieved from [Link]
Sources
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- 2. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. EP0312931B1 - Process for the preparation of amino-1,3 benzenediol - Google Patents [patents.google.com]
- 8. Workup [chem.rochester.edu]
Technical Support Center: Improving the Solubility of 5-Aminoresorcinol for Biological Assays
Welcome to the technical support guide for 5-Aminoresorcinol. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting for solubility challenges encountered during biological assays. Our goal is to equip you with the foundational knowledge and practical protocols to ensure reproducible and accurate experimental results.
Section 1: Understanding 5-Aminoresorcinol: Core Chemical Properties
Before troubleshooting, it's crucial to understand the physicochemical properties of 5-Aminoresorcinol (CAS: 20734-67-2). It is a phenolic compound, structurally a benzene-1,3-diol with an amino group at position 5.[1][2] This structure dictates its solubility behavior.
-
Polarity and Hydrogen Bonding: The presence of two hydroxyl (-OH) groups and one amino (-NH2) group allows for extensive hydrogen bonding. These groups confer some degree of water solubility.
-
pKa Value: The predicted pKa for the phenolic hydroxyl groups is approximately 9.50.[1][2] This is a critical parameter. At a pH below the pKa, the hydroxyl groups are protonated and neutral, while at a pH above 9.50, they are deprotonated, forming a more soluble phenolate anion. The amino group also has a pKa, which means the molecule's overall charge and solubility are highly pH-dependent.[3][4]
-
Stability: Like many phenolic compounds, 5-Aminoresorcinol can be susceptible to oxidation, especially at alkaline pH, in the presence of oxygen, or when exposed to light.[5] This can result in color changes (e.g., pink to brown) and degradation of the compound.
Section 2: Frequently Asked Questions (FAQs)
Here are quick answers to common questions regarding the use of 5-Aminoresorcinol.
Q1: What is the best starting solvent for 5-Aminoresorcinol? A1: Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar characteristics.[6][7] Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
Q2: My 5-Aminoresorcinol solution in DMSO is not clear. What should I do? A2: If you observe particulates, gentle warming in a 37°C water bath or brief sonication can help facilitate dissolution.[8] However, prolonged heating should be avoided to prevent compound degradation. If it still doesn't dissolve, you may have exceeded its solubility limit in DMSO.
Q3: What is the maximum concentration of DMSO I can have in my cell-based assay? A3: The final concentration of DMSO in your assay should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced cytotoxicity or other artifacts.[8][9][10] Always include a vehicle control in your experiments, which consists of the assay medium with the same final concentration of DMSO used for your test compound.[9]
Q4: My compound is soluble in DMSO, but precipitates when I dilute it into my aqueous assay buffer. Why? A4: This is a common issue known as "crashing out." It occurs when the compound, which is soluble in the organic solvent (DMSO), is poorly soluble in the final aqueous buffer. The subsequent sections of this guide provide detailed strategies to overcome this problem.
Section 3: Troubleshooting Guide: Overcoming Solubility Challenges
This section provides a systematic approach to diagnosing and solving solubility issues with 5-Aminoresorcinol.
Initial Solubility Troubleshooting Workflow
This workflow provides a logical sequence of steps to address solubility problems.
Caption: General troubleshooting workflow for solubility issues.
Q5: My compound precipitates in my neutral (pH 7.4) assay buffer. Can I use pH to increase its solubility?
A5: Yes, pH adjustment is a powerful technique for ionizable compounds like 5-Aminoresorcinol.
-
The Science: 5-Aminoresorcinol has acidic phenolic hydroxyl groups (predicted pKa ~9.5).[1][2] At pH values above 9.5, these groups will deprotonate, forming a negatively charged phenolate ion. This charged species is significantly more soluble in aqueous media than the neutral molecule.[11][12][13]
-
Practical Strategy: You can prepare a concentrated stock solution (e.g., 10x or 100x) in a mildly basic buffer (e.g., pH 9.5-10.0). When this stock is diluted to its final 1x concentration in your pH 7.4 assay buffer, the final pH will remain largely unchanged, but the compound may stay in solution due to the high dilution factor.
-
Critical Considerations:
-
Assay Compatibility: Ensure that your assay's components and biological system (cells, enzymes) are stable and functional at the final, near-neutral pH.
-
Compound Stability: Be aware that 5-Aminoresorcinol may be more prone to oxidation at higher pH.[5] Prepare basic stock solutions fresh and protect them from light.
-
Validation: Always run a control to confirm that the brief exposure to a higher pH does not affect the compound's activity.
-
Q6: I cannot alter the pH of my stock solution. Are there other additives I can use?
A6: Yes, co-solvents and cyclodextrins are excellent alternatives.
-
Strategy A: Co-solvents
-
The Science: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent system.[6][14][15]
-
Recommended Co-solvents: Polyethylene glycol 400 (PEG400), propylene glycol (PG), or ethanol can be effective.[6][16]
-
Practical Strategy: Prepare your stock solution in a mixture of DMSO and another co-solvent (e.g., 1:1 DMSO:PEG400). This can help keep the compound solubilized upon final dilution into the aqueous buffer.
-
Critical Considerations: Co-solvents can also affect biological systems. It is essential to determine the tolerance of your specific assay to any co-solvent used by running vehicle controls at the final concentration.[17][18]
-
| Co-Solvent | Typical Final Assay Conc. | Notes |
| DMSO | < 0.5% | Standard, but can cause precipitation of some compounds.[8][9] |
| Ethanol | < 1% | Can be toxic to some cell lines at higher concentrations.[18] |
| PEG400 | < 2% | Generally well-tolerated; can increase viscosity.[6] |
| Propylene Glycol | < 2% | Common pharmaceutical excipient. |
-
Strategy B: Cyclodextrins
-
The Science: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[19][20] They can encapsulate poorly soluble molecules, like 5-Aminoresorcinol, within their core, forming an inclusion complex. This complex has a water-soluble exterior, dramatically increasing the apparent solubility of the guest molecule.[][22][23]
-
Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutyl-ether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[6][]
-
Practical Strategy: Dissolve the cyclodextrin in your assay buffer first. Then, add the DMSO stock of 5-Aminoresorcinol to the cyclodextrin-containing buffer. The formation of the inclusion complex will help prevent precipitation.
-
Mechanism of Action:
Caption: Cyclodextrin encapsulates the compound, increasing solubility.
-
Section 4: Detailed Experimental Protocols
Adherence to standardized protocols is critical for reproducibility.
Protocol 1: Preparation of DMSO Stock and Working Solutions
This protocol details the best practice for preparing and diluting compounds to minimize precipitation.[8][24]
Caption: Workflow for preparing stock and working solutions.
Step-by-Step Methodology:
-
Prepare 20 mM Stock Solution in 100% DMSO:
-
Accurately weigh out 1.25 mg of 5-Aminoresorcinol (MW: 125.13 g/mol ).
-
Add 500 µL of high-purity, anhydrous DMSO.
-
Vortex thoroughly. If necessary, place in a sonicator water bath for 5-10 minutes until fully dissolved.
-
-
Storage:
-
Serial Dilution for Dose-Response:
-
Perform serial dilutions in 100% DMSO. For example, to make a 10 mM solution, mix 5 µL of the 20 mM stock with 5 µL of 100% DMSO.
-
This method ensures that the compound remains in a solubilizing environment during dilution, which is more reliable than diluting in aqueous buffers where it might precipitate at high concentrations.[24]
-
-
Final Dilution into Assay Medium:
-
To prepare a 20 µM final concentration in 1 mL of assay buffer from the 20 mM stock, add 1 µL of the 20 mM stock directly to the 1 mL of buffer.
-
Crucially, vortex or pipette mix immediately and vigorously after adding the DMSO stock to the aqueous medium to rapidly disperse the compound and prevent localized high concentrations that can lead to precipitation.
-
Section 5: References
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at:
-
Cyclodextrin Solutions for API Solubility Boost. BOC Sciences. Available at:
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed. Available at:
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at:
-
Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at:
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at:
-
Strategies for the formulation development of poorly soluble drugs via oral route. Wiley Online Library. Available at:
-
5-Aminoresorcinol 20734-67-2 wiki. Guidechem. Available at:
-
A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC. NIH. Available at:
-
Protocol for Dissolving Compounds in DMSO for Biological Assays. Benchchem. Available at:
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Available at:
-
Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Purdue e-Pubs. Available at:
-
Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC. NIH. Available at:
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. ACS Publications. Available at:
-
Compound Handling Instructions. MCE. Available at:
-
Co-solvents | Biochemical Assay Reagents. MedchemExpress.com. Available at:
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Available at:
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Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization | Request PDF. ResearchGate. Available at:
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Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd. Available at:
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DMSO in cell based assays. Scientist Solutions. Available at:
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Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. ACS Publications. Available at:
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Considerations regarding use of solvents in in vitro cell based assays - PMC. NIH. Available at:
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Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at:
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Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations. PMC - NIH. Available at:
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5-Aminoresorcinol | 20734-67-2. ChemicalBook. Available at:
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The solubility-pH profiles of amino acids showing departures from the... ResearchGate. Available at:
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Effect of Ph on the Physicochemical Properties of a Cassava Peel Starch Biopolymer. MDPI. Available at:
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The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Available at:
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Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate. PubMed. Available at:
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Stability Testing of Biotechnological/Biological Products. European Medicines Agency (EMA). Available at:
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- 2. 5-Aminoresorcinol | 20734-67-2 [chemicalbook.com]
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- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.com [medchemexpress.com]
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- 10. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 11. Effect of Ph on the Physicochemical Properties of a Cassava Peel Starch Biopolymer [cellphysiolbiochem.com]
- 12. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 13. Effect of alkaline extraction pH on structure properties, solubility, and beany flavor of yellow pea protein isolate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
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- 24. researchgate.net [researchgate.net]
Stability issues of 5-Aminobenzene-1,3-diol in solution.
Technical Support Center: 5-Aminobenzene-1,3-diol
Welcome to the technical support guide for 5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol). This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. As Senior Application Scientists, we have compiled field-proven insights and best practices to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is 5-Aminobenzene-1,3-diol and why is it used?
5-Aminobenzene-1,3-diol (5-AR) is an aromatic organic compound containing both amine (-NH₂) and hydroxyl (-OH) functional groups. This unique structure makes it a versatile building block in organic synthesis. It is commonly used in the development of pharmaceuticals, as a component in hair dyes and other cosmetics, and in the synthesis of specialized polymers and resins. Its reactivity, however, is also the source of its instability.
Q2: My 5-Aminobenzene-1,3-diol solution is rapidly changing color (e.g., turning pink, brown, or black). What is happening?
This is the most common issue reported and is almost always due to oxidation. The electron-rich aromatic ring, activated by both the amino and hydroxyl groups, is highly susceptible to oxidation by atmospheric oxygen. This process forms highly colored quinone-imine type structures and subsequent polymeric degradation products. The rate of this color change is a direct indicator of the rate of degradation.
Q3: What are the primary factors that accelerate the degradation of 5-Aminobenzene-1,3-diol in solution?
Several factors can significantly accelerate the degradation of 5-AR:
-
pH: The stability of 5-AR is highly pH-dependent. Alkaline conditions (pH > 7) dramatically increase the rate of oxidation.
-
Oxygen: Dissolved oxygen in the solvent is the primary oxidizing agent.
-
Light: Exposure to UV light can provide the energy to initiate and propagate oxidative reactions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.
-
Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation reactions.
Troubleshooting Guide: Solution Instability
This guide provides a systematic approach to diagnosing and solving stability issues with 5-Aminobenzene-1,3-diol solutions.
Issue 1: Solution Discoloration Immediately Upon Dissolving
-
Symptom: A freshly prepared solution of 5-AR rapidly turns pink, red, or brown within minutes of preparation.
-
Primary Suspect: Oxidative degradation catalyzed by dissolved oxygen and/or an inappropriate pH of the solvent.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for rapid solution discoloration.
-
Detailed Explanation & Solution:
-
Causality: At neutral to alkaline pH, the hydroxyl and amino groups are deprotonated, making the molecule significantly more electron-rich and thus more susceptible to oxidation.
-
Immediate Action: Prepare the solution using a deoxygenated, slightly acidic buffer (e.g., a pH 5.0 acetate buffer). The acidic conditions protonate the amino group, reducing its activating effect on the ring and significantly slowing oxidation.
-
Solvent Preparation: To deoxygenate your solvent, sparge it with an inert gas like nitrogen or argon for at least 15-30 minutes before use. Alternatively, use the freeze-pump-thaw method for more rigorous applications.
-
Issue 2: Solution is Initially Stable but Degrades Over a Few Hours or Days
-
Symptom: The solution is clear or very pale yellow upon preparation but darkens progressively when stored in the lab.
-
Primary Suspect: Slow oxidation due to atmospheric oxygen, light exposure, and/or ambient temperature.
-
Diagnostic Steps:
-
Monitor with UV-Vis Spectroscopy: Take a UV-Vis spectrum of the fresh solution. You should see characteristic absorbance peaks for 5-AR. As degradation occurs, you will observe the growth of new peaks in the visible region (400-600 nm), corresponding to the colored oxidation products.
-
Control Experiment: Prepare two samples. Store one on the benchtop as usual, and the other in a sealed vial under an inert atmosphere (e.g., argon) in a dark, refrigerated environment. If the second sample remains stable, it confirms that oxygen and light are the primary culprits.
-
-
Solutions and Prevention:
-
Inert Atmosphere: Always store stock solutions under an inert gas (nitrogen or argon) to displace oxygen from the headspace of the vial.
-
Light Protection: Use amber vials or wrap your container in aluminum foil to protect the solution from light.
-
Temperature Control: Store stock solutions at low temperatures (2-8 °C). For long-term storage, consider freezing at -20 °C or below, but be sure to perform a freeze-thaw stability test first.
-
Antioxidants: For working solutions that will be used over several hours, the addition of a small amount of an antioxidant can be highly effective.
-
Best Practices & Standard Protocols
Adhering to the following protocols will minimize stability issues and ensure the reproducibility of your results.
Recommended Solvents and pH Conditions
| Parameter | Recommendation | Rationale |
| Solvent Choice | HPLC-grade water, Methanol, or Acetonitrile. | High purity minimizes contaminants like metal ions that can catalyze oxidation. |
| Optimal pH Range | pH 4.0 - 6.0 | In this range, the aminophenol is more stable against oxidation. |
| Buffer System | Acetate or Citrate buffers. | These systems are effective in the optimal pH range and are generally non-reactive. |
Protocol 1: Preparation of a Stabilized 5-Aminobenzene-1,3-diol Stock Solution
This protocol describes the preparation of a 10 mM stock solution in a pH 5.0 acetate buffer with an antioxidant.
Materials:
-
5-Aminobenzene-1,3-diol (solid)
-
HPLC-grade water
-
Glacial Acetic Acid
-
Sodium Acetate
-
Sodium Metabisulfite (Na₂S₂O₅)
-
Nitrogen or Argon gas source
-
Amber glass vial with a septum-lined cap
Procedure:
-
Prepare the Buffer: Create a 50 mM Sodium Acetate buffer and adjust the pH to 5.0 using Glacial Acetic Acid.
-
Deoxygenate the Buffer: Place the buffer in a flask and sparge with nitrogen or argon gas for 30 minutes.
-
Add Antioxidant: To the deoxygenated buffer, add Sodium Metabisulfite to a final concentration of 0.1% w/v. This will scavenge any remaining dissolved oxygen.
-
Weigh Compound: In a separate amber vial, accurately weigh the required amount of 5-Aminobenzene-1,3-diol.
-
Dissolve: Under a gentle stream of inert gas, add the deoxygenated, stabilized buffer to the vial containing the solid 5-AR to achieve the target concentration (e.g., 10 mM).
-
Seal and Store: Immediately cap the vial tightly. Purge the headspace with the inert gas using a needle through the septum. Store the vial at 2-8 °C, protected from light.
Protocol 2: Monitoring Stability via HPLC-UV
Objective: To quantify the remaining parent compound and observe the formation of degradation products over time.
Methodology:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (e.g., 0.1% Formic Acid in Acetonitrile).
-
Detection: UV detector set at the λmax of 5-Aminobenzene-1,3-diol (e.g., ~280 nm) and a secondary wavelength in the visible range (e.g., 450 nm) to monitor colored impurities.
-
Procedure:
-
Prepare your 5-AR solution according to Protocol 1.
-
Immediately inject a sample (t=0) to get a baseline chromatogram and determine the peak area of the parent compound.
-
Store the solution under the desired test conditions (e.g., on the benchtop).
-
Inject samples at regular intervals (e.g., 1h, 4h, 8h, 24h).
-
Analysis: Plot the peak area of the 5-AR peak versus time. A decrease in area indicates degradation. Simultaneously, observe the appearance of new peaks in the chromatogram, which represent degradation products.
Caption: Experimental workflow for HPLC-based stability monitoring.
-
References
Technical Support Center: Navigating the Synthetic Utility of 3,5-Dihydroxyaniline
Welcome to the technical support resource for 3,5-dihydroxyaniline. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile but highly reactive intermediate. My objective is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to anticipate and troubleshoot the side reactions inherent to its structure. We will explore the causality behind experimental choices, ensuring your synthetic campaigns are both efficient and reproducible.
Frequently Asked Questions (FAQs)
FAQ 1: My solid 3,5-dihydroxyaniline has darkened from off-white to a brownish or purplish color upon storage. Is it still usable?
Answer:
This discoloration is a common observation and indicates oxidation. 3,5-Dihydroxyaniline is highly susceptible to air and light-induced oxidation.[1] The electron-rich aromatic ring, activated by two hydroxyl groups and an amino group, can be easily oxidized to form highly colored quinone-imine or polymeric species.
Recommendation: For reactions sensitive to impurities or where color is a critical product attribute, it is strongly advised to use purified material. You can often purify the bulk solid by recrystallization from hot water or aqueous ethanol, preferably with the addition of a small amount of a reducing agent like sodium dithionite to revert some of the oxidized species. For immediate use, a fresh bottle is always the best option. Always store 3,5-dihydroxyaniline under an inert atmosphere (nitrogen or argon), protected from light, and at a cool temperature.[1]
Caption: Decision workflow for troubleshooting low yields.
Troubleshooting Steps:
-
Temperature Control: Perform the reaction at a lower temperature. Start at 0 °C and, if necessary, go down to -20 °C or -78 °C. This will temper the reaction rate and reduce decomposition.
-
Reagent Stoichiometry and Addition: Use no more than 1.0-1.1 equivalents of the electrophile. Add the reagent slowly, preferably via a syringe pump, to maintain a low instantaneous concentration and disfavor multiple substitutions.
-
Use Milder Reagents: If using a strong Lewis acid like AlCl₃, consider a milder alternative. For some reactions, the inherent reactivity of the substrate may be sufficient without a strong catalyst.
-
Protecting Groups: As mentioned in FAQ 2, converting the hydroxyl groups to methoxy ethers (i.e., using 3,5-dimethoxyaniline) provides a significant and often necessary moderation of the ring's reactivity, leading to cleaner reactions. [2]
Issue 2: My coupling reaction (e.g., amide coupling, Suzuki coupling) is failing or giving poor yields.
Problem: You have converted the aniline to a diazonium salt for a Sandmeyer reaction, or you are attempting to use it as a nucleophile in a peptide-type coupling, but the reaction is not proceeding as expected.
Causality Analysis:
-
Diazonium Salt Instability: While the diazonium salt can be formed, the electron-rich nature of the ring can make it unstable. The phenolic groups can also interfere with the diazotization process or the subsequent coupling.
-
Nucleophilic Attack Interference: In amide couplings, the unprotected hydroxyl groups can react with coupling agents (like carbodiimides), which deactivates the reagent and complicates the reaction. [3]* Incompatibility with Catalysts: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), the free hydroxyl and amino groups can coordinate to and poison the metal catalyst (e.g., Palladium), shutting down the catalytic cycle.
Troubleshooting Steps:
-
Protect All Active Hydrogens: Before attempting any coupling reaction, it is almost mandatory to protect both the hydroxyl and the amino groups. For example, to perform a Suzuki coupling on the ring, you would first need to convert the amine to a halide or triflate and protect the hydroxyls as ethers.
-
Choose the Right Coupling Reagents: For amide bond formation, avoid carbodiimide reagents if hydroxyl groups are unprotected. If protection is not feasible, reagents like DMTMM (4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) have been shown to be effective for peptide couplings in the presence of free hydroxyls. [3]3. Degas Solvents: For any metal-catalyzed reaction, ensure all solvents and reagents are rigorously degassed to remove oxygen, which can contribute to both substrate decomposition and catalyst deactivation.
Experimental Protocols
Protocol 1: General Procedure for Inert Atmosphere Reactions
This protocol minimizes the primary side reaction of oxidation.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C for at least 4 hours and allow it to cool in a desiccator.
-
System Assembly: Assemble the reaction apparatus (e.g., round-bottom flask with condenser and addition funnel) while hot and immediately place it under a positive pressure of an inert gas (Nitrogen or Argon) using a gas manifold or balloon.
-
Reagent Addition:
-
Add solid 3,5-dihydroxyaniline to the reaction flask under a strong flow of inert gas.
-
Add anhydrous solvents via cannula or syringe.
-
Liquid reagents should also be added via syringe through a rubber septum.
-
-
Reaction Execution: Maintain a positive pressure of inert gas throughout the entire reaction, including the work-up if the product is also air-sensitive.
Protocol 2: Standard Purification of a 3,5-Dihydroxyaniline Derivative
This protocol addresses the removal of polar, colored byproducts.
-
Aqueous Work-up: After the reaction is complete, quench the mixture appropriately (e.g., with water or a mild acid/base). Extract the product into an organic solvent like ethyl acetate.
-
Wash with Brine: Wash the organic layer with saturated aqueous sodium chloride (brine) to remove the bulk of the water.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
-
Column Chromatography:
-
The high polarity of 3,5-dihydroxyaniline and its derivatives often necessitates the use of a polar mobile phase.
-
A typical solvent system for silica gel chromatography would be a gradient of ethyl acetate in hexanes, or for very polar compounds, methanol in dichloromethane.
-
Pro-Tip: If byproducts are streaking on the column, try adding 0.5-1% triethylamine to the eluent to suppress the interaction of the basic amine with the acidic silica gel.
-
-
Recrystallization: If a solid product is obtained, recrystallization is an excellent final step to remove minor impurities and improve purity.
References
- Common side reactions and byproducts in phloroglucinaldehyde synthesis. (n.d.). Benchchem.
-
Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). Molecules. [Link]
- SAFETY DATA SHEET - 3,5-Dimethoxyaniline. (2020). Fisher Scientific.
-
Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. (2012). ResearchGate. [Link]
-
Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). PubMed. [Link]
-
Synthesis and biological evaluation of phloroglucinol derivatives possessing α-glycosidase, acetylcholinesterase, butyrylcholinesterase, carbonic anhydrase inhibitory activity. (2018). PubMed. [Link]
-
Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. (2018). PubMed. [Link]
- Amino Acid-Protecting Groups. (2011). Chemical Reviews.
-
3,5-Dimethoxyaniline. (n.d.). PubChem. [Link]
- Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. (2014). Journal of Applicable Chemistry.
- Technical Support Center: 3,5-Dichloroaniline Degradation in Acidic Conditions. (n.d.). Benchchem.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). Aapptec.
-
Amino Acid-Protecting Groups. (2014). ResearchGate. [Link]
-
Use of phthaloyl protecting group for the automated synthesis of 3'-[(hydroxypropyl)amino] and 3'-[(hydroxypropyl)triglycyl] oligonucleotide conjugates. (1995). Bioconjugate Chemistry. [Link]
-
New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. (2007). ResearchGate. [Link]
- Technical Support Center: 3,5-Dichloroaniline Stability in Solution. (n.d.). Benchchem.
- Synthetic method of 3,5-dihydroxybenzyl alcohol. (2013).
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2021). Bachem.
Sources
Technical Support Center: Scaling Up the Synthesis of 5-Aminobenzene-1,3-diol
Welcome to the technical support center for the synthesis of 5-aminobenzene-1,3-diol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Introduction
5-Aminobenzene-1,3-diol, also known as 5-aminoresorcinol, is a valuable building block in the synthesis of various pharmaceuticals and other specialty chemicals. Its unique structure, featuring both amino and hydroxyl functionalities, makes it a versatile precursor. However, its synthesis can present several challenges, including the control of regioselectivity during nitration, the potential for over-reduction, and the inherent instability of the final product, which is prone to oxidation. This guide provides a comprehensive overview of a common synthetic route and addresses potential issues you may encounter during your experiments.
Overall Synthesis Workflow
A prevalent and scalable method for preparing 5-aminobenzene-1,3-diol involves a two-step process: the nitration of a protected resorcinol, followed by the reduction of the resulting nitro-intermediate.
Method development for the quantification of 5-Aminoresorcinol in complex mixtures.
Welcome to the technical support center for the quantification of 5-Aminoresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the analysis of 5-Aminoresorcinol in complex matrices, such as cosmetic formulations. As a key component in many oxidative hair dye products, accurate quantification is crucial for safety, efficacy, and regulatory compliance.[1][2][3] This document provides a framework for developing and troubleshooting robust analytical methods, grounded in scientific principles and field-proven experience.
Introduction: The Challenge of 5-Aminoresorcinol Quantification
5-Aminoresorcinol (3,5-dihydroxyaniline) is a reactive aromatic amine used as a coupler in permanent hair dyes.[1][4][5] Its quantification in finished products presents several analytical challenges:
-
Matrix Complexity: Cosmetic formulations are intricate mixtures of surfactants, oils, solvents, and other active ingredients, leading to significant matrix effects.[6][7][8]
-
Analyte Instability: As an aminophenol, 5-Aminoresorcinol is susceptible to oxidation, which can lead to degradation and inaccurate quantification.[9]
-
Low Concentrations: It is often present at low percentages, requiring sensitive analytical methods for accurate measurement.[1][10]
This guide will navigate these challenges by providing detailed methodologies, troubleshooting guides, and frequently asked questions for the most common analytical techniques.
Method Selection and Development Strategy
The choice of analytical technique is paramount for the successful quantification of 5-Aminoresorcinol. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust method. However, Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry can also be employed, each with its own set of advantages and limitations.
Sources
- 1. Introduction - NTP Technical Report on the Toxicity Studies of 5-Amino-o-cresol (CASRN 2835-95-2) Administered Dermally to F344/NTac Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Hair dye regulations & safety guidelines [taobe.consulting]
- 3. biorius.com [biorius.com]
- 4. 5-Aminoresorcinol | 20734-67-2 [chemicalbook.com]
- 5. 5-Aminoresorcinol | 20734-67-2 [amp.chemicalbook.com]
- 6. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 7. Meta-Analysis and Analytical Methods in Cosmetics Formulation: A Review [mdpi.com]
- 8. Recent Advances in Sample Preparation for Cosmetics and Personal Care Products Analysis [mdpi.com]
- 9. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 10. cir-safety.org [cir-safety.org]
Validation & Comparative
A Comparative Guide to the Antioxidant Activity of 5-Aminobenzene-1,3-diol and Other Aminophenols
For researchers, scientists, and professionals in drug development, a nuanced understanding of structure-activity relationships is fundamental to innovation. This guide offers an in-depth, objective comparison of the antioxidant potential of 5-Aminobenzene-1,3-diol (also known as 5-aminoisorcinol) against its structural relatives: 2-aminophenol, 3-aminophenol, and 4-aminophenol. By dissecting their molecular architecture and presenting robust experimental methodologies, we aim to provide actionable insights for the rational design of novel antioxidant agents.
The Core Chemistry of Antioxidant Action in Aminophenols
Aminophenols are a class of aromatic compounds containing both hydroxyl (-OH) and amino (-NH2) functional groups on a benzene ring. Their capacity to function as antioxidants stems primarily from the ability of these groups to donate a hydrogen atom or an electron to neutralize highly reactive free radicals. This act of donation terminates the oxidative chain reactions that can otherwise lead to significant cellular damage, a process implicated in numerous disease pathologies.[1]
The efficacy of this radical scavenging is not uniform across all aminophenols; it is profoundly dictated by the relative positioning of the hydroxyl and amino substituents. This structural nuance governs the stability of the resulting phenoxyl or aminyl radical, which in turn determines the compound's antioxidant potency.
Structural Comparison of Aminophenol Isomers
The antioxidant potential of an aminophenol is intrinsically linked to its isomeric form. As we will explore, the ortho and para isomers generally exhibit superior activity compared to the meta configuration. 5-Aminobenzene-1,3-diol presents a unique case with two hydroxyl groups, positioning it as a potentially potent antioxidant.
Caption: Chemical structures of the aminophenols under comparison.
Methodologies for Quantifying Antioxidant Activity
To empirically compare the antioxidant activities, a suite of standardized in vitro assays is employed. Each assay leverages a different chemical principle to quantify the radical scavenging or reducing potential of a given compound.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH free radical, causing a color change from deep violet to pale yellow.[2] The degree of discoloration is directly proportional to the scavenging activity.
Experimental Protocol: DPPH Assay
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Ensure it is freshly made and protected from light.
-
Sample Preparation: Dissolve 5-Aminobenzene-1,3-diol and other aminophenol isomers in methanol to create a series of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction Initiation: In a 96-well microplate, add 100 µL of each sample concentration to 100 µL of the DPPH solution. A control well should contain 100 µL of methanol and 100 µL of DPPH solution.[3]
-
Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.[3]
-
Absorbance Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[2]
-
Calculation: Calculate the percentage of radical scavenging activity using the formula:
-
% Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[2]
-
-
Data Analysis: Plot the % inhibition against the sample concentration to determine the IC50 value—the concentration required to scavenge 50% of DPPH radicals. A lower IC50 indicates higher antioxidant activity.[4]
Caption: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[5] This radical is blue-green, and its reduction by an antioxidant leads to a loss of color, which is measured spectrophotometrically.
Experimental Protocol: ABTS Assay
-
ABTS•+ Generation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix them in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[6]
-
Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[6]
-
Reaction: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 1 mL or 200 µL in a microplate).[5]
-
Incubation: Allow the reaction to proceed for a specified time (e.g., 6-30 minutes) at room temperature.[1][6]
-
Absorbance Measurement: Read the absorbance at 734 nm.[5]
-
Calculation: The scavenging activity is calculated similarly to the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog.[1][7]
Caption: Workflow for the ABTS radical cation decolorization assay.
FRAP (Ferric Reducing Antioxidant Power) Assay
Unlike the previous assays, FRAP measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH. The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex.[8][9]
Experimental Protocol: FRAP Assay
-
FRAP Reagent Preparation: Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ (2,4,6-tripyridyl-s-triazine) solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM in water) in a 10:1:1 ratio. Warm this reagent to 37°C before use.[8][10]
-
Reaction Mixture: Add a small volume of the sample (e.g., 20 µL) to a larger volume of the FRAP reagent (e.g., 150 µL).[8]
-
Incubation: Incubate the mixture at 37°C for a short period (typically 4-6 minutes).[8]
-
Absorbance Measurement: Measure the absorbance of the blue-colored solution at 593 nm.
-
Data Analysis: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared using a known concentration of Fe²⁺ (e.g., from FeSO₄). Results are expressed as FRAP values, often in µM Fe²⁺ equivalents.[10]
Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) assay.
Comparative Performance Data
The following table summarizes representative experimental data for the antioxidant activities of the aminophenols. The values are presented to illustrate the structure-activity relationship discussed.
| Compound | DPPH IC50 (µM) | ABTS TEAC (Trolox Eq.) | FRAP Value (µM Fe²⁺ Eq.) |
| 5-Aminobenzene-1,3-diol | 15.8 | 2.1 | 1850 |
| 2-Aminophenol | 25.4 | 1.8 | 1500 |
| 3-Aminophenol | > 500 | 0.2 | 150 |
| 4-Aminophenol | 22.1 | 1.9 | 1620 |
| Trolox (Standard) | 36.4[4] | 1.0 | 1000 |
Note: The data presented are hypothetical yet representative values based on established structure-activity relationship principles for illustrative comparison.
Dissecting the Structure-Activity Relationship
The data clearly demonstrates a strong correlation between molecular structure and antioxidant capacity.
-
High Activity of 5-Aminobenzene-1,3-diol: This compound is expected to be a highly potent antioxidant. Its structure is analogous to resorcinol, which is known for its antioxidant properties.[11] The two hydroxyl groups, along with the amino group, provide multiple sites for hydrogen/electron donation, significantly enhancing its radical scavenging ability.
-
Potency of 2- and 4-Aminophenol: The ortho (2-) and para (4-) isomers exhibit strong antioxidant activity.[1][12][13] This is attributed to their ability to form stable quinone-imine or quinone-like radicals after donating a hydrogen atom.[1] The delocalization of the unpaired electron across the conjugated system, including the nitrogen and oxygen atoms, stabilizes the radical, making the initial hydrogen donation more favorable.
-
Low Activity of 3-Aminophenol: The meta (3-) isomer is a significantly weaker antioxidant.[1][12][13] Its structure does not allow for the formation of a stable, conjugated quinone-like radical. The resulting radical is less stable, making hydrogen donation energetically less favorable. This fundamental structural difference accounts for its dramatically lower performance in all three assays.
Caption: Radical stabilization in para- vs. meta-aminophenol.
Conclusion and Future Directions
This comparative analysis demonstrates that 5-Aminobenzene-1,3-diol possesses a structural framework conducive to high antioxidant activity, likely surpassing that of the common aminophenol isomers. The key takeaways for researchers are:
-
Positional Isomerism is Critical: The relative positions of electron-donating groups are a primary determinant of antioxidant capacity in phenolic compounds.[1][14]
-
Radical Stability Dictates Potency: The ability to form a stable, delocalized radical after hydrogen donation is paramount for effective antioxidant action.[1]
-
Multi-Assay Approach is Necessary: Relying on a single assay can be misleading. Employing methods with different mechanisms (e.g., hydrogen atom transfer vs. electron transfer) provides a more comprehensive and reliable assessment of antioxidant potential.[4]
The superior predicted activity of 5-Aminobenzene-1,3-diol warrants further investigation. Its potential for development into novel therapeutic agents for conditions associated with oxidative stress is significant, highlighting the power of rational, structure-based drug design.
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Bio-Protocol. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts. [Link]
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Ultimate Treat. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. [Link]
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Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. [Link]
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G-Biosciences. DPPH Antioxidant Assay, Cat # BAQ103, BAQ104 BAQ. [Link]
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Sugahara, T. et al. (2022). Prooxidant activity of aminophenol compounds: copper-dependent generation of reactive oxygen species. Biometals. [Link]
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ResearchGate. Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. [Link]
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Takahashi, N. et al. (2006). Antioxidant and anticancer activities of novel p-alkylaminophenols and p-acylaminophenols (aminophenol analogues). Bioorganic & Medicinal Chemistry. [Link]
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Hrabalek, A. et al. (2020). Antioxidative Activity of 1,3,5-Triazine Analogues Incorporating Aminobenzene Sulfonamide, Aminoalcohol/Phenol, Piperazine, Chalcone, or Stilbene Motifs. Molecules. [Link]
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Valentovic, M. A. & Ball, J. G. (1998). 2-Aminophenol and 4-aminophenol toxicity in renal slices from Sprague-Dawley and Fischer 344 rats. Journal of Toxicology and Environmental Health, Part A. [Link]
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Navarrete-Vazquez, G. et al. (2017). Orcinol derivative compound with antioxidant properties protects Langerhans islets against streptozotocin damage. Journal of Pharmacy and Pharmacology. [Link]
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5-Aminoresorcinol vs. Resorcinol: A Strategic Guide to Synthesis
In the realm of chemical synthesis, the selection of starting materials is a pivotal decision that profoundly influences reaction pathways, yields, and the ultimate functionality of the target molecule. Among the myriad of aromatic building blocks, resorcinol and its derivative, 5-aminoresorcinol, are distinguished by their versatility. This guide offers a comprehensive comparison of these two compounds, delving into their distinct reactivity profiles and strategic applications to empower researchers, scientists, and drug development professionals in making informed synthetic choices.
At a Glance: Core Properties of Resorcinol and 5-Aminoresorcinol
Both molecules are built upon a 1,3-dihydroxybenzene framework, but the addition of an amino group at the 5-position in 5-aminoresorcinol introduces significant changes to its electronic and physical properties.
| Property | Resorcinol | 5-Aminoresorcinol |
| Chemical Structure | 1,3-dihydroxybenzene | 5-Amino-1,3-benzenediol |
| Molar Mass | 110.11 g/mol | 125.13 g/mol |
| Appearance | White crystalline solid | Off-white to light brown powder |
| Melting Point | 110-113 °C | 146-150 °C |
| Solubility | Soluble in water, ethanol, ether | Soluble in water |
| Key Reactive Sites | Two hydroxyl groups, activated aromatic ring | Two hydroxyl groups, one amino group, highly activated aromatic ring |
A Deeper Dive into Reactivity: The Influence of the Amino Group
The fundamental difference in the synthetic utility of these two molecules stems from the powerful electron-donating nature of the amino group in 5-aminoresorcinol, which dramatically enhances the nucleophilicity of the aromatic ring compared to the already activated ring of resorcinol.
Electrophilic Aromatic Substitution
Both resorcinol and 5-aminoresorcinol are highly susceptible to electrophilic aromatic substitution due to the ortho-, para-directing hydroxyl groups. However, the amino group in 5-aminoresorcinol provides an even greater level of activation. This increased electron density makes 5-aminoresorcinol significantly more reactive towards electrophiles.
Expert Insight: The choice between these two reactants in electrophilic substitution is a matter of controlling reactivity. For standard substitutions where moderate activation is sufficient, resorcinol is a reliable and cost-effective option. However, when the synthesis demands rapid reaction rates, milder conditions, or the introduction of multiple substituents, the enhanced nucleophilicity of 5-aminoresorcinol makes it the superior choice. The amino group's strong activating effect can be mechanistically understood by its ability to donate its lone pair of electrons into the aromatic pi-system, thereby stabilizing the carbocation intermediate formed during electrophilic attack.
Caption: Comparative activation of the aromatic ring.
Polymerization Reactions
The trifunctionality of 5-aminoresorcinol (two hydroxyls and one amino group) opens up avenues for the creation of complex polymers that are not accessible with the difunctional resorcinol.
-
Resorcinol: It is a classical monomer in the synthesis of resorcinol-formaldehyde resins, which are known for their excellent adhesive properties.[1] The polymerization proceeds through the condensation of formaldehyde with the activated aromatic ring of resorcinol.
-
5-Aminoresorcinol: The presence of the amino group allows for its use in the synthesis of a wider range of polymers, including polyamides and benzoxazines.[2][3] In polyamide synthesis, the amino group can react with dicarboxylic acids or their derivatives, while the hydroxyl groups can be used for further cross-linking or functionalization.[4] This trifunctionality is key to developing high-performance polymers with enhanced thermal stability and mechanical properties.
Strategic Applications in Chemical Synthesis
The choice between resorcinol and 5-aminoresorcinol is dictated by the specific requirements of the target molecule and the overall synthetic strategy.
Resorcinol: The Versatile Workhorse
Resorcinol's well-established chemistry and broad reactivity make it a staple in many industrial and laboratory syntheses.
-
Dye Synthesis: Resorcinol is a key precursor in the synthesis of fluorescein and other xanthene dyes. The reaction involves the condensation of resorcinol with phthalic anhydride in the presence of an acid catalyst.
Caption: Synthesis of Fluorescein from Resorcinol.
-
Resins and Adhesives: As previously mentioned, resorcinol-formaldehyde resins are widely used as high-performance adhesives, particularly in the wood and tire industries.[1]
5-Aminoresorcinol: The Specialist's Choice for Advanced Materials
The unique combination of functional groups in 5-aminoresorcinol makes it an invaluable tool for creating molecules with specialized properties.
-
Hair Dyes: 5-Aminoresorcinol is a common "coupler" in oxidative hair dye formulations. It reacts with a "primary intermediate" in the presence of an oxidizing agent to form the final dye molecule within the hair shaft.
-
High-Performance Polymers: Its ability to act as a trifunctional monomer is exploited in the synthesis of advanced polymers like polyamides and benzoxazines, which are used in applications requiring high thermal and chemical resistance.[2][3]
Caption: Polyamide synthesis using 5-Aminoresorcinol.
Experimental Protocols: A Comparative Look at Azo Coupling
To illustrate the practical difference in reactivity, consider the azo coupling reaction, a cornerstone of dye synthesis.
Objective: To conceptually compare the rate of azo dye formation using resorcinol and 5-aminoresorcinol.
Protocol Outline:
-
Diazotization: An aromatic amine (e.g., aniline) is treated with sodium nitrite and a strong acid (e.g., HCl) at low temperatures (0-5 °C) to form a diazonium salt.
-
Coupling: The diazonium salt solution is then added to a solution of the coupling agent (resorcinol or 5-aminoresorcinol) under appropriate pH conditions.
-
For Resorcinol: The coupling is typically carried out under mildly alkaline conditions to deprotonate one of the hydroxyl groups, forming a more potent nucleophile.
-
For 5-Aminoresorcinol: Due to the highly activated ring, the coupling reaction can often proceed under neutral or even mildly acidic conditions. The reaction is expected to be significantly faster and may require more careful temperature control to prevent side reactions.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the rate of color formation. A more rapid and intense color change would be expected with 5-aminoresorcinol, validating its higher reactivity.
Safety and Handling
Both compounds require careful handling in a laboratory setting.
-
Resorcinol: Can cause skin and eye irritation. It is harmful if swallowed.
-
5-Aminoresorcinol: Is an acute toxicant and can cause skin and eye irritation. It is also a suspected mutagen. It is sensitive to light and air and should be stored accordingly.
Always consult the Safety Data Sheet (SDS) before use and handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Conclusion: A Strategic Decision Framework
The choice between 5-aminoresorcinol and resorcinol is a strategic one, hinging on the desired outcome of the synthesis.
-
Opt for Resorcinol when:
-
Cost-effectiveness is a primary concern.
-
The synthetic target does not require the functionalities offered by an amino group.
-
Moderate aromatic ring activation is sufficient for the desired transformation.
-
-
Select 5-Aminoresorcinol when:
-
The synthesis requires a highly activated aromatic ring for rapid and efficient reactions under mild conditions.
-
The target molecule necessitates the incorporation of a nitrogen-containing functional group.
-
The goal is to create complex, trifunctional polymers such as polyamides or advanced benzoxazines.
-
By understanding the nuanced differences in their reactivity and leveraging their unique structural features, chemists can make more strategic and effective decisions in the design and execution of their synthetic routes.
References
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A Comparative Guide to the Validation of an HPLC Method for 5-Aminobenzene-1,3-diol Quantification
Foundational Strategy: Understanding the Analyte and its Challenges
5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol) is a highly polar aromatic amine. It often serves as a reactive starting material or intermediate in the synthesis of small molecule pharmaceuticals.[1] Its accurate quantification is critical for process control and impurity profiling. However, the molecule presents distinct analytical challenges:
-
Poor Retention: Its high polarity makes it difficult to retain on traditional reversed-phase columns like a C18, leading to elution near the solvent front and poor resolution from other polar species.[1]
-
Solution Instability: As a resorcinol derivative, it is susceptible to oxidation and degradation in solution, potentially forming dimers and other byproducts that can interfere with analysis.[1]
An effective validation strategy must therefore be built upon an HPLC method designed to overcome these specific challenges. A simple "check-the-box" validation is insufficient; the method itself must be inherently stable and selective.
| Parameter | Standard Approach (Potential Pitfall) | Recommended Alternative for 5-Aminobenzene-1,3-diol | Rationale |
| Stationary Phase | C18 Reversed-Phase | Mixed-Mode or Weak Cation Exchange Column | A standard C18 column offers insufficient retention for this polar analyte.[1] A mixed-mode column with both reversed-phase and ion-exchange properties provides multiple retention mechanisms, significantly improving peak shape and retention time. |
| Mobile Phase | Isocratic Methanol/Water | Gradient elution with an acidic modifier (e.g., 0.1% Trifluoroacetic Acid - TFA) | Gradient elution allows for better separation of potential impurities with varying polarities. The acidic modifier protonates the amine group, leading to more consistent interactions with the stationary phase and improved peak symmetry. |
| Sample Diluent | Methanol or Acetonitrile | Acidified aqueous solution or mobile phase A | To mitigate in-solution degradation, the sample should be prepared in a diluent that enhances its stability, often mirroring the starting conditions of the mobile phase.[1] |
The Validation Workflow: An Interconnected System
Caption: A typical workflow for HPLC method validation.
Experimental Protocols & Acceptance Criteria
As a Senior Application Scientist, the following protocols represent a rigorous and defensible approach to validation, explaining not just what to do, but why.
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[6]
Experimental Protocol:
-
Prepare Solutions:
-
Solution A: Diluent only (Blank).
-
Solution B: Placebo/Matrix Blank (if applicable).
-
Solution C: Standard solution of 5-Aminobenzene-1,3-diol at the target concentration.
-
Solution D: Spiked Sample - A solution of the analyte spiked with all known potential impurities.
-
-
Forced Degradation:
-
Subject the analyte solution to stress conditions: acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (60°C), and photolytic stress (UV light).
-
Analyze these stressed samples alongside an unstressed control.
-
-
Analysis:
-
Inject all solutions onto the HPLC system.
-
Examine the chromatogram from the blank and placebo to ensure no interfering peaks are present at the retention time of the analyte.
-
In the spiked sample and stressed samples, confirm that the analyte peak is well-resolved from all other peaks (impurities and degradants). Peak purity analysis using a photodiode array (PDA) detector is highly recommended.
-
Acceptance Criteria:
-
No significant interference at the retention time of the main peak in the blank or placebo chromatograms.
-
The method must demonstrate the ability to separate the analyte from known impurities and degradation products.[7]
Linearity and Range
Objective: To establish the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range.[8] The range is the interval between the upper and lower concentrations for which the method has suitable accuracy, precision, and linearity.[9]
Experimental Protocol:
-
Prepare a stock solution of the 5-Aminobenzene-1,3-diol reference standard.
-
Create a series of at least five standard solutions by diluting the stock solution. A typical range for an assay is 50% to 150% of the nominal test concentration.[10][11]
-
Inject each concentration in triplicate.
-
Plot the average peak area against the concentration.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²).
Acceptance Criteria:
| Parameter | Acceptance Criterion | Rationale |
| Correlation Coefficient (R²) | ≥ 0.995 | Demonstrates a strong linear relationship between concentration and instrument response.[12] |
| Y-Intercept | Should be minimal and not statistically different from zero. | A significant y-intercept may indicate systemic error or interference. |
| Visual Inspection | Data points should be randomly scattered around the regression line. | Confirms the absence of a non-linear trend or outliers. |
Accuracy
Objective: To assess the closeness of agreement between the value found and an accepted reference value.[13][14] It is typically evaluated through recovery studies.
Experimental Protocol:
-
Prepare a sample matrix (placebo) without the analyte.
-
Spike the placebo with known amounts of 5-Aminobenzene-1,3-diol at a minimum of three concentration levels covering the specified range (e.g., 80%, 100%, and 120%).
-
Prepare three replicate samples at each concentration level (for a total of nine determinations).[15][16]
-
Analyze the samples and calculate the percent recovery for each.
Acceptance Criteria:
-
The mean percent recovery should be within 98.0% to 102.0% for each level.[11]
Precision
Objective: To measure the closeness of agreement (degree of scatter) between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][13]
Experimental Protocol:
-
Repeatability (Intra-Assay Precision):
-
Prepare six individual samples of 5-Aminobenzene-1,3-diol at 100% of the target concentration.[9]
-
Analyze these samples on the same day, with the same analyst, using the same instrument.
-
Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD).
-
-
Intermediate Precision:
-
Repeat the repeatability experiment with a different analyst, on a different day, or using a different instrument.[14]
-
Compare the results from both sets of experiments to assess within-laboratory variation.
-
Acceptance Criteria:
-
The %RSD for repeatability and intermediate precision should not be more than 2.0%.[11]
Caption: Levels of precision in method validation.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and the lowest concentration that can be quantified with acceptable precision and accuracy (LOQ).[14][17]
Experimental Protocol: These limits can be established using several methods. The method based on the standard deviation of the response and the slope of the calibration curve is common and robust.
-
Use the data from the linearity study.
-
Calculate LOD and LOQ using the following equations:[18][19]
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S)
-
Where:
-
σ = the standard deviation of the y-intercepts of the regression line.
-
S = the slope of the calibration curve.
-
-
-
Verification: Prepare a solution at the calculated LOQ concentration and inject it multiple times (e.g., six times) to confirm that the precision (%RSD) meets the requirements for a quantitative impurity test (typically ≤ 10%).
Acceptance Criteria:
-
LOQ: The signal-to-noise ratio is typically ≥ 10:1, and the precision (%RSD) at this concentration is acceptable.[14][20]
Robustness
Objective: To measure the capacity of the method to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.
Experimental Protocol:
-
Define the method parameters to be varied. For HPLC, these typically include:
-
Prepare a standard solution and a system suitability solution.
-
Analyze the solutions under the normal method conditions and then under each of the deliberately varied conditions.
-
Evaluate the impact of these changes on critical system suitability parameters (e.g., retention time, peak tailing, resolution between the analyte and a closely eluting peak).
Acceptance Criteria:
-
System suitability criteria (e.g., tailing factor ≤ 2.0, resolution ≥ 2.0) must be met under all tested variations.
-
The retention time and peak area should show no significant changes, demonstrating the method is reliable for routine use.
Summary of Validation Parameters and Typical Acceptance Criteria
| Validation Parameter | Key Performance Metric | Typical Acceptance Criteria | Regulatory Guideline |
| Specificity | Resolution, Peak Purity | No interference at analyte RT; analyte peak resolved from impurities (Resolution > 2). | ICH Q2(R2)[3][4] |
| Linearity | Correlation Coefficient (R²) | ≥ 0.995 | ICH Q2(R2)[3][4] |
| Range | Accuracy, Precision, Linearity | Method is proven acceptable over the defined range (e.g., 80-120% for assay).[9] | ICH Q2(R2)[3][4] |
| Accuracy | % Recovery | 98.0% - 102.0% for drug substance assay. | ICH Q2(R2)[3][4] |
| Precision (Repeatability) | % Relative Standard Deviation (%RSD) | ≤ 2.0% for assay. | ICH Q2(R2)[3][4] |
| Intermediate Precision | % Relative Standard Deviation (%RSD) | ≤ 2.0% for assay. | ICH Q2(R2)[3][4] |
| Limit of Detection (LOD) | Signal-to-Noise Ratio (S/N) | Typically 3:1 | ICH Q2(R2)[3][4] |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio (S/N) & Precision | S/N ≥ 10:1; Precision (%RSD) ≤ 10% | ICH Q2(R2)[3][4] |
| Robustness | System Suitability Parameters | System suitability criteria met under all varied conditions. | ICH Q2(R2)[3][4] |
References
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Steps for HPLC Method Validation. (2024, December 11). Pharmaguideline. [Link]
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HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. (2025, February 10). Mastelf. [Link]
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3 Critical Parameters to Examine During HPLC Validation in Pharmaceutical School. (2022, October 21). AAPS. [Link]
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Q2(R2) Validation of Analytical Procedures. (2024, March 6). FDA. [Link]
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What Is HPLC Method Robustness Assessment and Its Importance? (2025, September 22). Altabrisa Group. [Link]
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Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma. [Link]
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What Are LOD and LOQ in HPLC Methods? (2025, September 20). Altabrisa Group. [Link]
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Implementing Robustness Testing for HPLC Methods. Separation Science. [Link]
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FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. [Link]
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Determine limits of detection LOD and limits of quantification LOQ. MicroSolv. [Link]
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ICH and FDA Guidelines for Analytical Method Validation. (2025, August 13). Lab Manager. [Link]
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What do Limit of Detection and Limit of Quantitation mean? (2024, February 28). YouTube. [Link]
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analytical method validation and validation of hplc. Slideshare. [Link]
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How to do HPLC method validation. (2022, March 3). YouTube. [Link]
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3 Key Steps for HPLC Impurities Methods Validation. (2025, September 24). Altabrisa Group. [Link]
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Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. (2025, September 8). Altabrisa Group. [Link]
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Robustness Tests. LCGC International. [Link]
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Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Separation Science. [Link]
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Robustness in Analytical Methods Outlined. (2007, April 26). Pharmaceutical Technology. [Link]
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Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. (2020, November 1). LCGC International. [Link]
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Linearity and Range in Analytical Method Validation by HPLC. (2023, September 8). Industrial Pharmacist. [Link]
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guidance for the validation of pharmaceutical quality control analytical methods. TGA. [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology. [Link]
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The 6 Key Aspects of Analytical Method Validation. Element Lab Solutions. [Link]
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Robustness and Ruggedness Testing in Analytical Chemistry. (2025, August 20). Lab Manager. [Link]
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Specificity analytical method validation. (2025, May 17). Front Life Sciences. [Link]
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New Method Development by HPLC and Validation as per ICH Guidelines. (2020, March 23). Acta Scientific. [Link]
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Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
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A Comparative Analysis of the Biological Activities of 5-Aminobenzene-1,3-diol Derivatives and Their Parent Compound
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic modification of parent compounds to enhance their biological efficacy is a cornerstone of drug discovery. This guide provides an in-depth comparative analysis of the biological activities of derivatives of 5-aminobenzene-1,3-diol (also known as 5-aminoresorcinol) against the parent molecule. By exploring the nuances of structure-activity relationships, we aim to furnish researchers, scientists, and drug development professionals with actionable insights into the therapeutic potential of this chemical scaffold.
Introduction: The Therapeutic Promise of the 5-Aminobenzene-1,3-diol Scaffold
5-Aminobenzene-1,3-diol is a fascinating molecule, featuring a resorcinol core substituted with an amino group. This arrangement of hydroxyl and amino functionalities on the benzene ring bestows upon it a unique electronic and structural profile, making it a compelling starting point for the synthesis of novel bioactive compounds. The inherent antioxidant potential of the diol system, coupled with the nucleophilic and hydrogen-bonding capabilities of the amino group, suggests a predisposition for diverse biological interactions.
The rationale for derivatizing 5-aminobenzene-1,3-diol is rooted in the principles of medicinal chemistry: to modulate its pharmacokinetic and pharmacodynamic properties. Modifications can enhance target specificity, increase potency, improve metabolic stability, and reduce off-target toxicity. This guide will delve into key biological activities where this scaffold has shown promise, namely tyrosinase inhibition, antiproliferative effects, and antioxidant capacity.
Comparative Biological Evaluation: Unveiling the Impact of Structural Modifications
While direct comparative studies on a wide array of 5-aminobenzene-1,3-diol derivatives are not extensively documented in publicly available literature, we can synthesize a comparative overview by examining the activities of closely related resorcinol and aminophenol derivatives. This approach allows us to infer the likely impact of various substitutions on the 5-aminobenzene-1,3-diol core.
Tyrosinase Inhibitory Activity: A Quest for Hyperpigmentation Control
Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a primary strategy for the development of skin-lightening agents and treatments for hyperpigmentation disorders. The resorcinol moiety is a well-established pharmacophore for tyrosinase inhibitors.
Table 1: Comparative Tyrosinase Inhibitory Activity
| Compound | Derivative Type | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5-Aminobenzene-1,3-diol | Parent Compound | Data not available | Kojic Acid | 16.67 | [1] |
| (Z)-5-(4-hydroxybenzylidene)-2-(naphthalen-1-ylamino)thiazol-4(5H)-one | Thiazolone Derivative | 1.60 (vs. L-tyrosine) | Kojic Acid | - | [2] |
| (E)-2-(4-hydroxybenzylidene)hydrazine-1-carbothioamide derivative | Thiosemicarbazone | ~41 times more effective than Kojic Acid | Kojic Acid | - | [3] |
| Cinnamic acid–eugenol ester (c27) | Ester Derivative | 3.07 | Kojic Acid | 14.15 | [4] |
Note: The data presented is from various sources and should be interpreted with consideration of the different experimental setups.
The data from related compounds suggests that derivatization can significantly enhance tyrosinase inhibitory activity. For instance, complex derivatives incorporating the resorcinol-like dihydroxybenzene moiety exhibit potent inhibition, often surpassing that of the standard inhibitor, kojic acid[2][3]. The mechanism of inhibition often involves the chelation of copper ions in the active site of the tyrosinase enzyme, a function for which the 1,3-diol arrangement is well-suited. The introduction of bulky hydrophobic groups can further enhance binding affinity within the enzyme's active site.
Mechanism of Tyrosinase Inhibition
The following diagram illustrates the proposed mechanism of tyrosinase inhibition by a competitive inhibitor, which is a likely mode of action for many 5-aminobenzene-1,3-diol derivatives.
Caption: Competitive inhibition of tyrosinase.
Antiproliferative Activity: Targeting Cancer Cell Proliferation
The antiproliferative potential of phenolic compounds is a subject of intense research. Derivatives of 5-aminobenzene-1,3-diol, by extension, are promising candidates for the development of novel anticancer agents.
Table 2: Comparative Antiproliferative Activity of Related Compounds
| Compound | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 5-Aminobenzene-1,3-diol | Data not available | Data not available | Doxorubicin | 2.35 (HeLa) | [5] |
| Pyrazolo[3,4-b]pyridine derivative 43a | HeLa | 2.59 | Doxorubicin | 2.35 | [5] |
| Pyrazolo[3,4-b]pyridine derivative 45h | MCF-7 | 4.66 | Doxorubicin | 4.57 | [5] |
| Pyrazolo[3,4-b]pyridine derivative 45h | HCT-116 | 1.98 | Doxorubicin | 2.11 | [5] |
| 1,3,5-Triazine Schiff base 4b | MCF-7 | 3.29 | Tamoxifen | - | [6] |
| 1,3,5-Triazine Schiff base 4b | HCT-116 | 3.64 | Tamoxifen | - | [6] |
Studies on related heterocyclic compounds derived from aminobenzene precursors have demonstrated significant antiproliferative activity against various cancer cell lines. For instance, pyrazolo[3,4-b]pyridine and 1,3,5-triazine Schiff base derivatives have shown IC50 values in the low micromolar range, comparable to standard chemotherapeutic drugs like doxorubicin and tamoxifen[5][6]. The proposed mechanisms of action are diverse and can include the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Experimental Workflow for Antiproliferative Activity Screening
The following diagram outlines a typical workflow for assessing the antiproliferative activity of novel compounds using the MTT assay.
Caption: Workflow for MTT-based antiproliferative assay.
Antioxidant Activity: Combating Oxidative Stress
The resorcinol structure is a known scavenger of free radicals, and the addition of an amino group can further enhance this activity. Derivatives of 5-aminobenzene-1,3-diol are therefore expected to possess significant antioxidant properties.
Table 3: Comparative Antioxidant Activity of Related Compounds
| Compound | Assay | EC50 (µM) | Reference Compound | EC50 (µM) | Source |
| 5-Aminobenzene-1,3-diol | Data not available | Data not available | Trolox | 178.33 | [2][7] |
| 1,3,5-Triazine Analogue 5 | ABTS | 27.78 | Trolox | 178.33 | [2][7] |
| 1,3,5-Triazine Analogue 6 | ABTS | 24.51 | Trolox | 178.33 | [2][7] |
| 1,3,5-Triazine Analogue 13 | ABTS | 17.16 | Trolox | 178.33 | [2][7] |
| 1,3,5-Triazine Analogue 25 | ABTS | 21.09 | Trolox | 178.33 | [2][7] |
Studies on 1,3,5-triazine analogues incorporating aminophenol and other motifs have demonstrated potent antioxidant activity, with EC50 values for radical scavenging being significantly lower than the standard antioxidant, Trolox[2][7]. This suggests that the core aminobenzene-diol structure is a strong contributor to this activity. The mechanism involves the donation of a hydrogen atom from the hydroxyl or amino groups to neutralize free radicals.
Experimental Protocols
Mushroom Tyrosinase Inhibition Assay
This protocol is a standard method for assessing the in vitro tyrosinase inhibitory activity of compounds.
Principle: The assay measures the enzymatic conversion of a substrate (L-tyrosine or L-DOPA) to dopaquinone, which is detected spectrophotometrically. The presence of an inhibitor reduces the rate of this reaction.
Procedure:
-
Reagent Preparation: Prepare a stock solution of mushroom tyrosinase in phosphate buffer. Prepare solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO). Prepare a solution of L-tyrosine or L-DOPA in phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the test compound solution, mushroom tyrosinase solution, and phosphate buffer.
-
Initiation of Reaction: Add the substrate solution (L-tyrosine or L-DOPA) to all wells to start the reaction.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 475-490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of tyrosinase inhibition for each compound concentration and determine the IC50 value.[4]
MTT Assay for Antiproliferative Activity
This colorimetric assay is a widely used method to assess cell viability and proliferation.
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 5-aminobenzene-1,3-diol derivatives and a vehicle control.
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value for each compound.
Conclusion and Future Directions
The derivatization of 5-aminobenzene-1,3-diol presents a promising avenue for the discovery of novel therapeutic agents. The collective evidence from related compound classes strongly suggests that targeted modifications to this scaffold can lead to significant enhancements in tyrosinase inhibitory, antiproliferative, and antioxidant activities. The structure-activity relationships gleaned from these analogous compounds provide a rational basis for the design of future derivatives with improved potency and selectivity.
Future research should focus on the systematic synthesis and direct comparative biological evaluation of a library of 5-aminobenzene-1,3-diol derivatives. Such studies will be instrumental in elucidating precise structure-activity relationships and identifying lead compounds for further preclinical and clinical development. The exploration of different substitution patterns on the aromatic ring and modifications of the amino and hydroxyl groups will undoubtedly unlock the full therapeutic potential of this versatile chemical scaffold.
References
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- 7. researchgate.net [researchgate.net]
Comparative study of the reactivity of different dihydroxyaniline isomers.
Introduction
Dihydroxyanilines (DHAs), a class of aromatic compounds featuring both amino and hydroxyl functional groups, are pivotal intermediates in the synthesis of a wide array of commercially significant molecules, including pharmaceuticals, agrochemicals, and advanced polymeric materials. The specific arrangement of the two hydroxyl groups and one amino group on the benzene ring gives rise to six primary isomers, each possessing a unique electronic and steric profile. This distinct structural variation profoundly impacts their chemical reactivity, influencing everything from oxidation potential to susceptibility towards electrophilic attack.
This guide provides an in-depth comparative analysis of the reactivity of these isomers. Moving beyond a simple catalog of properties, we will explore the underlying electronic and steric principles that govern their behavior. We will further provide validated experimental protocols for researchers to quantify these differences, ensuring a robust framework for selecting the appropriate isomer and reaction conditions for specific synthetic targets.
The Dihydroxyaniline Isomers: A Structural Overview
The six constitutional isomers of dihydroxyaniline are the foundation of our study. Their structures dictate the interplay of functional groups, which is the primary determinant of their reactivity.
| Common Name | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,3-Dihydroxyaniline | 3-Amino-1,2-benzenediol | 51-80-9 | C₆H₇NO₂ | 125.13 |
| 2,4-Dihydroxyaniline | 4-Amino-1,3-benzenediol | 34781-86-7 | C₆H₇NO₂ | 125.13 |
| 2,5-Dihydroxyaniline | 2-Amino-1,4-benzenediol | 51-60-5 | C₆H₇NO₂ | 125.13 |
| 2,6-Dihydroxyaniline | 2-Amino-1,3-benzenediol | N/A | C₆H₇NO₂ | 125.13 |
| 3,4-Dihydroxyaniline | 4-Amino-1,2-benzenediol | 1195-04-6 | C₆H₇NO₂ | 125.13 |
| 3,5-Dihydroxyaniline | 5-Amino-1,3-benzenediol | 20734-67-2 | C₆H₇NO₂ | 125.13 |
Logical Relationship of Isomers
The substitution pattern is the key differentiator for the reactivity of the isomers.
Caption: Positional relationships of hydroxyl groups relative to the amine.
Theoretical Framework for Reactivity
The reactivity of a substituted benzene ring is governed by the electronic effects of its substituents. In DHAs, the potent electron-donating nature of both the amino (-NH₂) and hydroxyl (-OH) groups creates a highly activated, electron-rich aromatic system.
Pillar 1: Electronic Effects
Electronic effects in these molecules are a combination of the inductive effect (polarization of σ-bonds) and the resonance (or mesomeric) effect (delocalization of π electrons).[1][2]
-
Resonance Effect : Both -NH₂ and -OH groups are strong resonance donors (+R), delocalizing their lone pair of electrons into the benzene ring. This significantly increases electron density at the ortho and para positions relative to the substituent.
-
Inductive Effect : Both groups are also electronegative, exerting an electron-withdrawing inductive effect (-I). However, for both -NH₂ and -OH, the +R effect overwhelmingly dominates the -I effect, leading to strong net activation of the ring.
The key to differential reactivity lies in how these effects combine based on isomer structure.
-
Ortho and Para Isomers (e.g., 3,4-DHA, 2,5-DHA) : In these isomers, the activating groups are positioned to reinforce each other, creating exceptionally electron-rich systems. For example, in 2,5-DHA, the hydroxyl groups are para to each other, and the amino group is ortho to one and meta to the other, leading to high activation. Such isomers are highly susceptible to oxidation, often forming stable quinone-type structures.[3]
-
Meta Isomers (e.g., 3,5-DHA) : In 3,5-DHA, the hydroxyl groups are meta to each other. Their activating resonance effects are directed to the 2-, 4-, and 6-positions, making these sites extremely nucleophilic.[4] This pattern differs from ortho/para isomers where activation is more broadly distributed. This can lead to high regioselectivity in electrophilic substitution reactions.[4]
Pillar 2: Steric Hindrance
Steric hindrance refers to the spatial congestion around a reactive site caused by bulky neighboring groups, which can impede the approach of reagents.[5][6][7]
-
2,6-Dihydroxyaniline is the archetypal example of a sterically hindered DHA. The two hydroxyl groups flanking the amino group physically obstruct access to the nitrogen atom. This significantly diminishes the nucleophilicity of the amine in reactions like alkylation or acylation, even though the ring itself remains electronically activated.
-
In isomers like 2,3-DHA , the hydroxyl group ortho to the amine can provide moderate steric hindrance for reactions at the amino group, as well as influence the preferred site of electrophilic attack on the ring.
Pillar 3: Intramolecular Hydrogen Bonding
When a hydroxyl group is positioned ortho to the amino group (as in 2,3-DHA and 3,4-DHA), intramolecular hydrogen bonding can occur. This can influence reactivity by:
-
Reducing Amine Nucleophilicity : The hydrogen bond can decrease the availability of the nitrogen's lone pair, slightly reducing its basicity and nucleophilicity.
-
Altering Redox Potential : By stabilizing the molecule, hydrogen bonding can shift the oxidation potential compared to an isomer without this interaction.
Comparative Reactivity in Key Chemical Transformations
Oxidation and Polymerization
The ease of oxidation is one of the most significant differences among DHA isomers. The oxidation typically proceeds via a one-electron, one-proton step to form a semiquinone radical, which can then be further oxidized to a quinone-imine or undergo polymerization.
Isomers with a para or ortho relationship between the electron-donating groups, such as 2,5-DHA (hydroquinone-like) and 3,4-DHA (catechol-like) , are particularly prone to oxidation. Their structure allows for the formation of stable, conjugated quinone systems. The electropolymerization of 2,5-dimethoxyaniline (a precursor to 2,5-DHA) demonstrates this, where the resulting polymer's redox activity is centered on the hydroquinone/quinone couple.[3]
In contrast, meta isomers like 3,5-DHA are more resistant to forming simple quinone structures upon oxidation due to the lack of direct conjugation between the hydroxyl groups. Their oxidation may lead to more complex polymeric materials through radical coupling at the highly activated 2-, 4-, or 6-positions.
Caption: General oxidation pathways for reactive dihydroxyaniline isomers.
Electrophilic Aromatic Substitution
The extreme activation of the aromatic ring in all DHA isomers makes electrophilic substitution reactions (e.g., halogenation, nitration) rapid but often difficult to control, with a high propensity for polysubstitution and competing oxidation. Regioselectivity is dictated by the synergistic directing effects of the three activating groups, balanced by steric considerations.
-
For 3,5-DHA : The 2-, 4-, and 6-positions are strongly activated by all three groups. Electrophilic attack is highly favored at these positions. A study on the reaction of 3,5-dimethoxyaniline with aldehydes showed exclusive substitution at the para-position to the amine (the 4-position), highlighting the powerful directing effect.[4]
-
For 3,4-DHA : The position C5 is ortho to one -OH and para to the -NH₂, while C6 is ortho to the -NH₂ and meta to both -OH groups. Position C2 is also highly activated. The outcome of a substitution reaction will depend heavily on the electrophile's size and the reaction conditions.
-
For 2,4-DHA : The C5 and C3 positions are highly activated. The C5 position, being ortho to one -OH and para to the other, is a likely site for substitution.
Predicted Reactivity Summary
| Isomer | Predicted Ease of Oxidation | Predicted Ring Nucleophilicity | Predicted Amine Nucleophilicity | Key Influencing Factors |
| 2,3-DHA | Moderate | High | Moderate | Intramolecular H-bonding, moderate steric hindrance. |
| 2,4-DHA | High | Very High | High | Strong, reinforcing resonance effects. |
| 2,5-DHA | Very High | High | High | Stable hydroquinone/quinone redox couple.[3] |
| 2,6-DHA | Moderate | High | Low | Severe steric hindrance at the amino group. |
| 3,4-DHA | Very High | Very High | Moderate-High | Catechol-like structure, prone to oxidation; H-bonding. |
| 3,5-DHA | Low-Moderate | Extremely High (at C2,4,6) | High | Strong, focused activation at C2,4,6; lacks direct conjugation.[4] |
Experimental Protocols for Comparative Reactivity Analysis
To empirically validate the theoretical predictions, standardized experimental protocols are essential. The following methods provide robust, quantitative data for comparing isomer reactivity.
Protocol 1: Comparative Oxidation by Cyclic Voltammetry (CV)
Objective: To determine and compare the first oxidation potential (Eₚₐ) of the DHA isomers, where a lower potential indicates greater ease of oxidation.
Methodology:
-
Preparation of Solutions:
-
Prepare 1.0 mM stock solutions of each DHA isomer in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution).
-
Prepare an electrolyte solution, typically 0.1 M tetrabutylammonium perchlorate (TBAP) in acetonitrile or a 0.1 M phosphate buffer solution (PBS) for aqueous measurements.
-
-
Electrochemical Cell Setup:
-
Use a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.
-
Polish the working electrode with alumina slurry before each measurement to ensure a clean, reproducible surface.
-
-
Data Acquisition:
-
Fill the cell with the electrolyte solution and run a background scan.
-
Add a known volume of the DHA stock solution to achieve a final concentration of ~0.1 mM.
-
Purge the solution with nitrogen or argon for 5-10 minutes to remove dissolved oxygen.
-
Scan the potential from a suitable starting point (e.g., -0.2 V) to a vertex potential beyond the first oxidation wave (e.g., +1.0 V) and back. A typical scan rate is 100 mV/s.
-
-
Data Analysis:
-
Record the resulting voltammogram (current vs. potential).
-
Identify the potential at the peak of the first anodic (oxidation) wave. This is the Eₚₐ.
-
Compare the Eₚₐ values for each isomer. A more negative or less positive Eₚₐ signifies that the isomer is easier to oxidize.
-
Caption: Experimental workflow for comparative analysis using cyclic voltammetry.
Protocol 2: Kinetic Analysis of Electrophilic Substitution via UV-Vis Spectroscopy
Objective: To compare the rate of an electrophilic aromatic substitution reaction for different DHA isomers by monitoring the formation of a colored product. A common model reaction is the coupling with a diazonium salt.
Methodology:
-
Reagent Preparation:
-
Prepare equimolar (e.g., 0.1 mM) solutions of each DHA isomer in an appropriate buffer (e.g., pH 5 acetate buffer).
-
Prepare a fresh solution of a diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate) at the same concentration in the same buffer, keeping it on ice and protected from light.
-
-
Spectrophotometer Setup:
-
Set a UV-Vis spectrophotometer to scan a wavelength range (e.g., 350-700 nm) to identify the λₘₐₓ of the resulting azo dye product.
-
Once λₘₐₓ is determined, set the instrument to kinetics mode to monitor absorbance at this fixed wavelength over time.
-
Thermostat the cuvette holder to a constant temperature (e.g., 25.0 °C).
-
-
Kinetic Run:
-
Pipette the DHA isomer solution into a quartz cuvette and place it in the spectrophotometer to record a baseline (t=0).
-
To initiate the reaction, rapidly add an equal volume of the cold diazonium salt solution, mix quickly, and immediately start recording the absorbance at λₘₐₓ as a function of time.
-
Continue recording until the reaction approaches completion (absorbance plateaus).
-
-
Data Analysis:
-
Plot Absorbance vs. Time.
-
Assuming pseudo-first-order conditions (if one reactant is in large excess) or second-order kinetics, calculate the initial reaction rate from the initial slope of the curve.
-
A steeper slope indicates a faster reaction rate and thus a more nucleophilic aromatic ring for that specific isomer. Compare the initial rates to establish a reactivity order.
-
Conclusion and Outlook
The reactivity of dihydroxyaniline isomers is a nuanced subject dictated by a delicate balance of potent resonance effects, steric hindrance, and intramolecular interactions. Isomers with ortho or para orientations of their activating groups, such as 3,4-DHA and 2,5-DHA, are highly susceptible to oxidation, forming the basis for conductive polymers and redox-active molecules. Conversely, meta-oriented isomers like 3,5-DHA exhibit focused nucleophilicity at specific ring positions, offering opportunities for highly regioselective synthesis. Sterically encumbered isomers like 2,6-DHA present a unique profile where the amine's reactivity is masked, potentially allowing for selective reactions at the aromatic ring.
For researchers in drug development and materials science, a thorough understanding of these differences is not merely academic; it is a practical necessity for rational design. By leveraging the distinct electronic and steric properties of each isomer, chemists can achieve desired regioselectivity, control polymerization processes, and fine-tune the electrochemical properties of target molecules. The experimental frameworks provided here offer a reliable means to quantify these properties, enabling evidence-based decision-making in complex synthetic endeavors.
References
-
Electrocatalytic Behavior of Poly(2,5-dihydroxyaniline) Synthesized by Electropolymerization in Aqueous Solutions. Bulletin of the Chemical Society of Japan. [Link]
-
Differences in the reactions of isomeric ortho- and para-aminophenols with hemoglobin. PubMed. [Link]
- Preparation method of 2,3-dichloro-4-hydroxyaniline.
-
Inductive Effect, Electromeric Effect, Resonance Effects, and Hyperconjugation. Brilliant Math & Science Wiki. [Link]
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Recent Advances in the Synthesis of Di- and Trisubstituted Hydroxylamines. National Institutes of Health (NIH). [Link]
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Steric vs Electronic Effects: A New Look Into Stability of Diastereomers, Conformers and Constitutional Isomers. ChemRxiv. [Link]
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Reaction of Aromatic Aldehydes with 3,5-Dimethoxyaniline. ResearchGate. [Link]
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4-aminoresorcinol hydrochloride. ChemBK. [Link]
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Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity. National Institutes of Health (NIH). [Link]
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Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. ScienceDirect. [Link]
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A comparative study of hydroxyindole oxidases. PubMed. [Link]
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New process for the preparation of 3,5-dihydroxy-1-pentylbenzene. ResearchGate. [Link]
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Synthesis of Linear Polymers in High Molecular Weights via Reaction-Enhanced Reactivity of Intermediates using Friedel. JoVE. [Link]
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Electronic effects – Knowledge and References. Taylor & Francis. [Link]
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Steric hindrance – Knowledge and References. Taylor & Francis. [Link]
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Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. National Institutes of Health (NIH). [Link]
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Investigation of Antioxidant Activity of 3, 5-Dimethoxyaniline Derivatives. ResearchGate. [Link]
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A base-mediated synthesis of N-hydroxy- and N-alkoxyindoles from 2-nitrostyrenes. National Institutes of Health (NIH). [Link]
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Investigation of steric hindrance effect on the interactions between four alkaloids and HSA by isothermal titration calorimetry and molecular docking. PubMed. [Link]
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Synthesis and characterization of poly(2,5-dimethoxyaniline) and poly(aniline-Co-2,5-dimethoxyaniline): The processable conducting polymers. Indian Academy of Sciences. [Link]
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Synthesis of Poly (2,5-dimethoxyaniline) and Electrochromic Properties. ResearchGate. [Link]
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Synthesis of (2 S,3 R,4 R)-Dihydroxyisoleucine for Use in Amatoxin Synthesis. PubMed. [Link]
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Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. ResearchGate. [Link]
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Facile synthesis of 2,5-dihydroxy-1,4-benzoquinone glyoxal resin with high capacity and selectivity for uranium recovery in aqueous solution. ResearchGate. [Link]
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A Comparative Spectroscopic Guide to 5-Aminoresorcinol and its Synthesized Derivatives
This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 5-Aminoresorcinol and two of its synthesized derivatives: an amide (N-(3,5-dihydroxyphenyl)acetamide) and a Schiff base. Designed for researchers, scientists, and professionals in drug development, this document elucidates how structural modifications influence spectroscopic signatures, offering a foundational understanding for the characterization of novel compounds.
Introduction
5-Aminoresorcinol (3,5-dihydroxyaniline) is a versatile aromatic compound featuring both hydroxyl and amino functional groups. This unique structure makes it a valuable precursor in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1][2][3] Spectroscopic analysis is paramount in confirming the structure of 5-Aminoresorcinol and tracking its transformation into various derivatives. By modifying the amino group through reactions like acetylation or condensation with an aldehyde, we can induce significant changes in the molecule's electronic and vibrational properties. This guide explores these changes through a detailed examination of FT-IR, ¹H NMR, ¹³C NMR, and UV-Vis spectroscopy, providing both the experimental data and the rationale behind the observed spectral shifts.
Part 1: Spectroscopic Profile of 5-Aminoresorcinol
Understanding the baseline spectroscopic features of the parent molecule, 5-Aminoresorcinol, is crucial for interpreting the data of its derivatives. The presence of two hydroxyl (-OH) groups and one primary amine (-NH₂) group on the benzene ring defines its characteristic spectral signature.
Key Spectroscopic Features:
-
FT-IR: Expect strong, broad absorptions for O-H and N-H stretching, typically in the 3200-3600 cm⁻¹ region. C-O and C-N stretching bands will appear in the fingerprint region (1000-1300 cm⁻¹).
-
¹H NMR: The aromatic protons will appear as distinct signals in the aromatic region (~6.0-7.0 ppm). The protons of the -OH and -NH₂ groups are typically broad and their chemical shifts can be solvent-dependent.
-
¹³C NMR: The spectrum will show four distinct signals for the aromatic carbons due to the molecule's symmetry, plus signals for the carbons bearing the hydroxyl and amino groups.
-
UV-Vis: The phenolic and aniline chromophores will result in characteristic absorption maxima in the UV region, typically around 200-300 nm.
Part 2: Synthesis and Analysis Workflow
The general workflow for synthesizing and characterizing the derivatives involves a two-stage process: chemical synthesis followed by comprehensive spectroscopic analysis. This systematic approach ensures the confirmation of the desired product and a thorough understanding of its structural properties.
Experimental Workflow Diagram
The following diagram illustrates the logical flow from starting materials to final characterization.
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A Researcher's Guide to Navigating Antibody Cross-Reactivity with 3,5-Dihydroxyaniline Derivatives
A Comparative Analysis for Immunoassay Development and Drug Discovery
For researchers and drug development professionals, the specificity of an antibody is a cornerstone of reliable immunoassays and targeted therapeutics. When working with small molecules like 3,5-dihydroxyaniline and its derivatives, understanding and quantifying antibody cross-reactivity is not just a quality control step; it is fundamental to experimental success. This guide provides an in-depth comparison of antibody performance against structurally related 3,5-dihydroxyaniline analogs, supported by established experimental protocols and data interpretation frameworks.
The Imperative of Specificity: Understanding Cross-Reactivity
Antibodies developed against small molecules, or haptens, such as 3,5-dihydroxyaniline, are generated by conjugating the hapten to a larger carrier protein to elicit a robust immune response.[1][2][3] The resulting antibodies, however, can sometimes recognize and bind to molecules with similar chemical structures. This phenomenon, known as cross-reactivity, can lead to inaccurate measurements in diagnostic assays (false positives) or off-target effects in therapeutic applications.[1][4][5]
The degree of cross-reactivity is influenced by the structural similarity between the target analyte and other compounds.[5][6] For 3,5-dihydroxyaniline, key structural features that can influence antibody recognition include the number and position of hydroxyl and amino groups on the benzene ring, as well as the presence of other substituents.
Key Structural Analogs of 3,5-Dihydroxyaniline for Cross-Reactivity Screening:
-
Isomers: o-Aminophenol, m-Aminophenol, p-Aminophenol
-
Methylated Derivatives: 3,5-Dimethoxyaniline
-
Related Dihydroxyanilines: 2,4-Dihydroxyaniline, 2,5-Dihydroxyaniline
-
Parent Compound: Aniline
A thorough assessment of antibody cross-reactivity against a panel of such structurally related compounds is essential for validating the specificity of any new antibody reagent.
A Comparative Analysis of Antibody Performance
To illustrate the process of evaluating antibody specificity, we present a hypothetical comparative analysis of a monoclonal antibody (mAb-DHA1) raised against a 3,5-dihydroxyaniline-KLH conjugate. The performance of this antibody was assessed against a panel of related compounds using a competitive enzyme-linked immunosorbent assay (ELISA).
Table 1: Cross-Reactivity Profile of mAb-DHA1 against 3,5-Dihydroxyaniline Derivatives
| Compound | Structure | IC50 (ng/mL) | Cross-Reactivity (%)* |
| 3,5-Dihydroxyaniline | 15.2 | 100 | |
| 3,5-Dimethoxyaniline | 1,250 | 1.22 | |
| m-Aminophenol | 8,750 | 0.17 | |
| p-Aminophenol | > 10,000 | < 0.1 | |
| o-Aminophenol | > 10,000 | < 0.1 | |
| Aniline | > 10,000 | < 0.1 |
*Cross-reactivity (%) = (IC50 of 3,5-dihydroxyaniline / IC50 of competing compound) x 100
The data clearly indicates that mAb-DHA1 exhibits high specificity for 3,5-dihydroxyaniline, with negligible cross-reactivity towards its structural isomers and the parent compound, aniline. The low but measurable cross-reactivity with 3,5-dimethoxyaniline suggests that while the hydroxyl groups are important for recognition, some binding can still occur when they are replaced by methoxy groups.
Experimental Protocols for Cross-Reactivity Assessment
The cornerstone of assessing antibody cross-reactivity for small molecules is the competitive ELISA.[7] This assay format provides a quantitative measure of the relative affinity of the antibody for the target analyte versus other structurally similar compounds.
Immunogen Preparation
The production of antibodies against small molecules like 3,5-dihydroxyaniline requires their conjugation to a larger carrier protein to render them immunogenic.[2][3] Keyhole Limpet Hemocyanin (KLH) is a commonly used carrier protein due to its large size and high immunogenicity.
Caption: Competitive ELISA workflow.
Data Analysis and Interpretation
The data from the competitive ELISA is used to generate a standard curve by plotting the absorbance against the concentration of the 3,5-dihydroxyaniline standard. The IC50 value, which is the concentration of the analyte that causes 50% inhibition of the maximum signal, is determined from this curve. The IC50 values are then determined for each of the potential cross-reactants.
The percentage of cross-reactivity is calculated using the following formula:
% Cross-Reactivity = (IC50 of 3,5-dihydroxyaniline / IC50 of competing compound) x 100
A lower percentage of cross-reactivity indicates higher specificity of the antibody for the target analyte.
Conclusion: Ensuring Assay Integrity through Rigorous Validation
The development of high-quality antibodies against small molecules like 3,5-dihydroxyaniline is a critical endeavor for both research and drug development. A thorough evaluation of antibody specificity through cross-reactivity testing is a non-negotiable step in the validation process. By employing systematic and quantitative methods such as competitive ELISA, researchers can ensure the reliability and accuracy of their immunoassays. The illustrative data and detailed protocols provided in this guide serve as a comprehensive resource for scientists and professionals dedicated to achieving the highest standards of scientific integrity in their work.
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The Two Faces of Efficacy: A Comparative Guide to In Vitro and In Vivo Performance of 5-Aminoresorcinol Derivatives
In the landscape of modern drug discovery and development, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and intricate. Central to this journey is the rigorous evaluation of a compound's efficacy, a multifaceted concept that is dissected and understood through a combination of in vitro and in vivo studies. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 5-Aminoresorcinol derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By delving into the experimental data and the underlying scientific rationale, we aim to equip researchers, scientists, and drug development professionals with the insights necessary to navigate the complexities of efficacy testing and to foster a deeper understanding of how laboratory findings translate to living systems.
5-Aminoresorcinol, a substituted benzene diol, serves as a versatile scaffold for the synthesis of a diverse array of derivatives. These derivatives have garnered considerable attention for their potent biological activities, primarily as tyrosinase inhibitors, anticancer agents, and antimicrobial compounds. This guide will explore the efficacy of these derivatives in each of these domains, presenting a side-by-side analysis of their performance in controlled, artificial environments versus complex, whole-organism models.
Section 1: Tyrosinase Inhibition - From Benchtop to Biological Systems
Resorcinol-based compounds are notable for their ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis, making them attractive candidates for treating hyperpigmentation disorders and for use in cosmetics.[1] The meta-dihydroxy arrangement of the resorcinol moiety is particularly effective as it interacts with the dicopper center of the enzyme while resisting oxidation.[1]
In Vitro Efficacy: Unraveling the Molecular Interactions
The initial screening of 5-Aminoresorcinol derivatives as tyrosinase inhibitors typically involves enzymatic assays. These assays provide a direct measure of a compound's ability to inhibit the catalytic activity of purified tyrosinase.
Key Experimental Data:
| Compound/Derivative | Target | IC50 Value | Assay Type | Reference |
| Symmetrical compound 24 | Mushroom Tyrosinase (mTYR) | 0.37 µM | Enzymatic Assay | [1] |
| Compound 27 | Mushroom Tyrosinase (mTYR) | 0.49 µM | Enzymatic Assay | [1] |
| Chalcone derivative 28 | Mushroom Tyrosinase (mTYR) | 1 µM | Enzymatic Assay | [1] |
| S05014 | l-Tyr | 6.25 ± 1.43 nM | Enzymatic Assay | [2] |
| S05014 | l-Dopa | 0.64 ± 0.40 µM | Enzymatic Assay | [2] |
| 5-Pentylresorcinol | Tyrosinase | 34.81 µM | Enzymatic Assay | [3] |
| Compound 3g | L-DOPA | 84.8 nM | Enzymatic Assay | [4][5] |
The causality behind these experimental choices lies in the need to establish a baseline of direct enzyme interaction. The use of purified mushroom tyrosinase is a standard, cost-effective initial screen. Compounds with low IC50 values, such as S05014 and compound 3g, demonstrate high potency at the molecular level.[2][4][5]
To further validate these findings in a cellular context, researchers employ melanoma cell lines, such as B16-F10 cells. These experiments assess the ability of the derivatives to reduce melanin production within a living cell, providing a more biologically relevant measure of efficacy. For instance, compound 3g was shown to effectively decrease melanin levels in α-melanocyte-stimulating hormone (α-MSH)-treated B16-F10 melanoma cells without impacting cell viability.[4] This self-validating system confirms that the observed enzymatic inhibition translates to a functional effect in a cellular model of melanogenesis.
Experimental Workflow: In Vitro Tyrosinase Inhibition Assay
Caption: Workflow for a typical in vitro tyrosinase inhibition assay.
In Vivo Efficacy: Assessing Performance in a Living Organism
While in vitro studies are crucial for initial screening and mechanism of action studies, they do not fully recapitulate the complex biological environment of a whole organism. In vivo models are therefore essential to evaluate the true therapeutic potential of 5-Aminoresorcinol derivatives.
Due to the early stage of research for many specific 5-Aminoresorcinol derivatives, direct in vivo data for tyrosinase inhibition is often inferred from studies on related resorcinol compounds. For instance, the promising in vitro results for compounds like NKO-09 and KOM-14 in inhibiting tyrosinase activity and melanoma cell growth suggest their potential as depigmenting agents and antimelanoma drugs, respectively, warranting further in vivo investigation.[6]
A study on the resorcinol derivative S05014 demonstrated its potential for in vivo applications in the context of Parkinson's disease, where tyrosinase is implicated in neuromelanin synthesis.[2] S05014 was found to alleviate movement abnormalities in an in vivo model, highlighting the translation of its in vitro tyrosinase inhibitory and antioxidant properties to a functional outcome in a living system.[2]
Experimental Protocol: In Vivo Murine Melanoma Model
-
Cell Culture: Culture B16-F10 melanoma cells in appropriate media.
-
Animal Model: Use a suitable mouse strain, such as C57BL/6 mice.
-
Tumor Induction: Subcutaneously inject a suspension of B16-F10 cells into the flank of each mouse.
-
Treatment: Once tumors are palpable, randomly assign mice to treatment groups (vehicle control, positive control, and test compound groups). Administer the 5-Aminoresorcinol derivative via a suitable route (e.g., intraperitoneal, oral).
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, melanin content).
-
Data Analysis: Compare tumor growth inhibition between the treatment and control groups.
Section 2: Anticancer Activity - Targeting Malignant Cells
The therapeutic potential of 5-Aminoresorcinol derivatives extends to oncology, with several compounds demonstrating promising anticancer activity.
In Vitro Efficacy: Probing Cytotoxicity and Signaling Pathways
The initial assessment of anticancer efficacy involves in vitro cytotoxicity assays using a panel of cancer cell lines. These assays determine the concentration of the compound required to inhibit cell growth or induce cell death.
Key Experimental Data:
| Compound/Derivative | Cell Line | IC50 Value | Cancer Type | Reference |
| 5-Pentylresorcinol | MCF7 | 165.72 µg/mL | Breast Cancer | [3] |
| 5-Pentylresorcinol | Hs 578Bst | 102.14 µg/mL | Breast Cancer | [3] |
| 5-Pentylresorcinol | Hs 319.T | 12.34 µg/mL | Breast Cancer | [3] |
| 5-Pentylresorcinol | UACC-3133 | 73.07 µg/mL | Breast Cancer | [3] |
| Compound 10h | NCI-H520 | 19 nM | Lung Cancer | [7] |
| Compound 10h | SNU-16 | 59 nM | Gastric Cancer | [7] |
| Compound 10h | KATO III | 73 nM | Gastric Cancer | [7] |
The choice of cell lines is critical and should represent the diversity of the targeted cancer type. For example, the evaluation of 5-amino-1-phenyl-1H-pyrazole-4-carboxamide derivatives, such as compound 10h, against cell lines with known FGFR pathway activation provides a direct link between the compound's mechanism of action (FGFR inhibition) and its cytotoxic effect.[7]
Signaling Pathway: FGFR Inhibition by 5-Aminoresorcinol Derivatives
Caption: Inhibition of the FGFR signaling cascade by 5-Aminoresorcinol derivatives.
In Vivo Efficacy: Evaluating Antitumor Activity in Animal Models
The translation of in vitro anticancer activity to in vivo efficacy is a critical step in drug development. Xenograft models, where human cancer cells are implanted into immunocompromised mice, are commonly used to assess a compound's ability to inhibit tumor growth in a living organism.
While specific in vivo data for many 5-Aminoresorcinol derivatives is still emerging, studies on related compounds provide valuable insights. For example, a 5H-benzo[c]fluorene derivative demonstrated significant in vivo efficacy, reducing K562 tumor xenografts in mice by 47% at an 80 mg/kg oral dose.[8] This highlights the potential for resorcinol-containing scaffolds to exhibit potent antitumor activity in vivo.
The in vivo efficacy of 5-fluorouracil-loaded microspheres has been demonstrated in a rat model of colorectal cancer, showing a significant reduction in tumor volume and multiplicity.[9] This study underscores the importance of formulation in achieving in vivo efficacy, as the microspheres allowed for the slow release of the active agent to the target site.[9]
Section 3: Antimicrobial Activity - Combating Pathogenic Microbes
5-Aminoresorcinol derivatives have also shown promise as antimicrobial agents, offering a potential new avenue for combating antibiotic-resistant bacteria.
In Vitro Efficacy: Determining Minimum Inhibitory Concentrations
The initial evaluation of antimicrobial activity is performed in vitro to determine the minimum inhibitory concentration (MIC) of a compound. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Semi-synthetic derivatization of microbial dialkylresorcinols has yielded compounds with antimicrobial activity.[10] Structure-activity relationship studies have revealed that the presence of aromatic and phenolic hydrogen atoms is crucial for their activity.[10] Furthermore, derivatives with shorter alkyl chains at the C-5 position exhibited lower MIC values, indicating greater potency.[10]
Another class of related compounds, 5-(Aryl/Heteroaryl)amino-4-quinolones, has demonstrated exceptionally potent activity against Gram-positive bacteria, with MICs as low as ≤0.06 μg/mL against numerous clinical isolates.[11] Preliminary mechanism of action studies suggest that these compounds disrupt bacterial membranes.[11]
Experimental Protocol: Broth Microdilution MIC Assay
-
Prepare Bacterial Inoculum: Grow the test bacterium in a suitable broth to a standardized density.
-
Prepare Compound Dilutions: Serially dilute the 5-Aminoresorcinol derivative in a 96-well microtiter plate.
-
Inoculation: Add the bacterial inoculum to each well of the microtiter plate.
-
Incubation: Incubate the plate at an appropriate temperature for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that shows no visible bacterial growth.
In Vivo Efficacy: Assessing Performance in Infection Models
The ultimate test of an antimicrobial agent's efficacy is its ability to clear an infection in a living host. In vivo infection models, typically in mice, are used to evaluate the therapeutic potential of promising antimicrobial compounds.
While specific in vivo efficacy data for many 5-Aminoresorcinol derivatives as antimicrobials is not yet widely available, the potent in vitro activity of compounds like the 5-amino-4-quinolones warrants further investigation in preclinical infection models.[11] The successful translation from in vitro potency to in vivo efficacy will depend on factors such as the compound's pharmacokinetic and pharmacodynamic properties, as well as its safety profile in the host organism.
Conclusion: Bridging the Gap Between In Vitro and In Vivo
The journey from a promising 5-Aminoresorcinol derivative in a test tube to a potential therapeutic in a living system is a testament to the intricate and iterative nature of drug discovery. This guide has highlighted the critical importance of both in vitro and in vivo efficacy studies in characterizing the therapeutic potential of these versatile compounds.
-
In vitro assays provide the foundational understanding of a compound's mechanism of action and its direct effect on a biological target. They are indispensable for initial screening, lead optimization, and elucidating structure-activity relationships.
-
In vivo models , on the other hand, offer a more holistic assessment of a compound's efficacy, taking into account the complex interplay of pharmacokinetics, metabolism, and host-pathogen or host-tumor interactions.
A comprehensive evaluation of both in vitro and in vivo data is paramount for making informed decisions in the drug development process. The 5-Aminoresorcinol derivatives, with their demonstrated efficacy across multiple therapeutic areas, represent a promising frontier in the quest for novel and effective treatments. Continued research, bridging the gap between the benchtop and the clinic, will be essential to unlock their full therapeutic potential.
References
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- Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol‐Containing Compounds. Wiley Online Library.
- Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.
- Summary of tyrosinase inactivation by resorcinol derivatives a.
- Discovery of Resorcinol-Based Polycyclic Structures as Tyrosinase Inhibitors for Tre
- In Vivo Efficacy of 5-Amino-1-phenyl-1H-pyrazole-4-carboxamide Derivatives as Potent Anticancer Agents. Benchchem.
- Anti-breast Adenocarcinoma and Anti-urease Anti-tyrosinase Properties of 5-Pentylresorcinol as Natural Compound with Molecular Docking Studies. PubMed.
- Identification of 5-(Aryl/Heteroaryl)amino-4-quinolones as Potent Membrane-Disrupting Agents to Combat Antibiotic-Resistant Gram-Positive Bacteria.
- Semi-synthesis of antibacterial dialkylresorcinol deriv
- Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org.
- 5H-benzo[c]fluorene derivative exhibits antiproliferative activity via microtubule destabiliz
- In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-crosslinked chitosan microspheres in colorectal cancer therapy in r
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Aminobenzene-1,3-diol
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 5-Aminobenzene-1,3-diol (also known as 5-aminoresorcinol) and its common salt, 5-Aminobenzene-1,3-diol hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. As researchers and drug development professionals, our responsibility extends beyond the bench to the entire lifecycle of the chemicals we use.
Core Principles: Hazard Identification and Risk Mitigation
Understanding the inherent risks of a compound is the foundation of its safe management. 5-Aminobenzene-1,3-diol is not benign; it is classified as a hazardous substance requiring meticulous handling and disposal. The primary hazards associated with its hydrochloride salt are skin irritation, serious eye irritation, and potential respiratory irritation. The causality behind our stringent disposal protocols is directly linked to these hazards and the imperative to prevent unintended environmental release.
| Property | 5-Aminobenzene-1,3-diol | 5-Aminobenzene-1,3-diol hydrochloride |
| Molecular Formula | C₆H₇NO₂ | C₆H₈ClNO₂ |
| Molecular Weight | 125.13 g/mol | 161.59 g/mol |
| CAS Number | 20734-67-2 | 6318-56-5 |
| Key Hazard Statements | H315, H319, H335 | H315, H319, H335 |
| Signal Word | Warning | Warning |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any process that will generate waste, establishing a safe working environment is paramount. This is a self-validating system: proper containment during use minimizes the risk and complexity of disposal.
Engineering Controls: Always handle 5-Aminobenzene-1,3-diol powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles. Ensure safety showers and eyewash stations are accessible and operational.
Personal Protective Equipment (PPE): The selection of PPE is not merely a suggestion but a critical barrier against exposure.
-
Eye Protection: Wear chemical safety goggles conforming to European Standard EN 166 or equivalent. This is mandatory to prevent serious eye irritation (H319).
-
Hand Protection: Use chemically resistant, protective gloves (e.g., nitrile). Inspect gloves for integrity before each use and remove them using the proper technique to avoid skin contamination.
-
Skin and Body Protection: Wear a lab coat or long-sleeved clothing to prevent skin contact. For tasks with a higher risk of dust generation, consider additional protective clothing.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter.
Waste Segregation and Container Management: The Foundation of Compliance
Proper disposal begins with correct segregation at the point of generation. Cross-contamination of waste streams can lead to dangerous chemical reactions, and it invariably results in significantly more complex and expensive disposal procedures.
Protocol for Waste Container Setup:
-
Select a Compatible Container: Choose a container made of a material compatible with 5-Aminobenzene-1,3-diol. A high-density polyethylene (HDPE) container with a secure, sealable lid is a suitable choice. For high-volume waste streams, a 4-liter or 20-liter carboy may be appropriate. The container must be in good condition, free from cracks or leaks.
-
Affix a Hazardous Waste Label: Before adding any waste, clearly label the container. The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "5-Aminobenzene-1,3-diol" (no formulas or abbreviations).
-
An accurate list of all constituents by percentage, including any solvents used. Constituents less than 1% can be listed as "trace".
-
The specific hazard characteristics (e.g., "Irritant").
-
-
Establish a Satellite Accumulation Area (SAA): The waste container must be kept at or near the point of generation and under the control of the laboratory personnel generating the waste. Keep the container closed at all times except when adding waste. Do not leave a funnel in the container.
Step-by-Step Disposal Procedures
The following protocols provide clear, actionable steps for managing different types of waste containing 5-Aminobenzene-1,3-diol.
Protocol 4.1: Disposal of Solid Waste and Contaminated Labware
This procedure applies to contaminated consumables such as gloves, weigh boats, paper towels, and pipette tips, as well as small quantities of spilled solid.
-
Collection: Carefully place all contaminated solid materials directly into the designated and pre-labeled hazardous waste container.
-
Spill Cleanup: For minor dry spills, do not use water. Sweep or shovel the material carefully to avoid generating dust and place it into the waste container. Consider using a vacuum system with a HEPA filter designed for hazardous dust.
-
Container Sealing: Once waste is added, securely close the container lid to prevent the release of vapors or dust.
-
Storage: Store the sealed container in your designated Satellite Accumulation Area, ensuring it is segregated from incompatible materials like strong oxidizing agents and acids.
-
Request for Pickup: When the container is approximately 90% full, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor. Do not overfill containers.
Protocol 4.2: Disposal of Unused or Expired Product
It is best practice to avoid creating waste by using all material. However, if disposal of the original container is necessary:
-
Do Not Open: Keep the product in its original, sealed container if possible.
-
Verify Labeling: Ensure the manufacturer's label is intact and legible.
-
Segregate: Place the container in a secondary containment bin within your SAA.
-
Arrange Disposal: Contact your institution's EH&S office. Unused chemicals in their original containers are often managed via a "lab-pack," where they are packaged into a larger drum with absorbent material by trained professionals for safe transport and disposal. Never attempt to dispose of this chemical down the drain or in regular trash.
Disposal Decision Workflow
The following diagram illustrates the logical flow for making safe and compliant disposal decisions.
Caption: Fig. 1: Decision workflow for proper disposal.
Emergency Procedures: Managing Large Spills
In the event of a large or uncontrolled spill, prioritize personnel safety above all else.
-
EVACUATE: Immediately alert all personnel in the vicinity and evacuate the area.
-
ALERT: Notify your institution's emergency response team and EH&S department. Provide them with the chemical name and any other relevant details from a safe location.
-
CONFINE: If it is safe to do so without risk of exposure, close the doors to the affected area to confine the dust or vapors.
-
DO NOT ATTEMPT CLEANUP: Large spills should only be managed by trained emergency responders with the appropriate respiratory protection and cleanup equipment.
By integrating these protocols into your laboratory's standard operating procedures, you contribute to a culture of safety and environmental stewardship, ensuring that your vital research does not come at the cost of personal or ecological well-being.
References
-
United States Environmental Protection Agency (EPA). (2012, June 5). Label Review Manual - Chapter 13: Storage and Disposal. Retrieved from [Link]
- CymitQuimica. (2024,
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-Aminobenzene-1,3-diol
Introduction: Beyond the Substance
5-Aminobenzene-1,3-diol, also known as 5-Aminoresorcinol or 3,5-dihydroxyaniline (CAS No: 20734-67-2), is a substituted aromatic amine with significant utility in chemical synthesis, particularly in the development of pharmaceuticals and specialized polymers.[1] However, its chemical structure—an aromatic amine combined with a resorcinol backbone—necessitates a rigorous and informed approach to laboratory safety. This guide moves beyond mere compliance, offering a procedural and causal framework for the safe handling of 5-Aminobenzene-1,3-diol and its common salt form, 5-Aminobenzene-1,3-diol hydrochloride (CAS No: 6318-56-5).[2][3] Our objective is to build a culture of safety through understanding, ensuring that every researcher is empowered to minimize exposure and mitigate risk effectively.
Hazard Assessment: Understanding the "Why"
The selection of appropriate Personal Protective Equipment (PPE) is dictated by the specific hazards a chemical presents. 5-Aminobenzene-1,3-diol and its hydrochloride salt are classified with several key hazards that demand respect and caution. The primary risks involve irritation to the skin, eyes, and respiratory system.[2] Some data also suggests the potential for more severe systemic effects, a common characteristic of aromatic amines.
Table 1: Summary of GHS Hazard Classifications
| Hazard Statement | Description | Primary Exposure Route | Source |
|---|---|---|---|
| H315 | Causes skin irritation | Skin Contact | [2] |
| H319 | Causes serious eye irritation | Eye Contact | [2] |
| H335 | May cause respiratory irritation | Inhalation | [2] |
| H302 | Harmful if swallowed | Ingestion | |
| H312 | Harmful in contact with skin | Skin Contact | |
| H332 | Harmful if inhaled | Inhalation |
| H341 | Suspected of causing genetic defects | All Routes | |
The causality behind these classifications is rooted in the molecule's reactivity. The amine group can be readily absorbed, while the hydroxyl groups on the benzene ring contribute to its irritant properties. The primary directive is, therefore, to establish robust barriers against all potential routes of exposure.
Core Protective Measures: Your First Line of Defense
Before any PPE is selected, the primary methods of exposure control must be in place. These are non-negotiable engineering and administrative controls.
-
Engineering Control: All handling of 5-Aminobenzene-1,3-diol, especially in its powdered form, must be conducted within a certified chemical fume hood.[4][5] This is the most critical step in preventing the inhalation of airborne particles.
-
Administrative Control: Access to areas where this chemical is stored or used should be restricted. All personnel must receive documented training on its specific hazards and the procedures outlined in this guide.
Personal Protective Equipment (PPE): A Task-Based Approach
PPE is the final barrier between the researcher and the chemical. Its selection should not be static; it must adapt to the specific task being performed.
Eye and Face Protection
Direct contact with the eyes can cause serious irritation.[2] Standard laboratory safety glasses are insufficient.
-
Minimum Requirement: Chemical safety goggles conforming to European Standard EN 166 or ANSI Z87.1 are mandatory.[2]
-
High-Risk Operations: When there is a significant risk of splashing (e.g., during transfer of solutions or reaction workup), a face shield should be worn in addition to chemical safety goggles.
Hand Protection
This compound is known to cause skin irritation and may be harmful upon skin contact.[2] Gloves are essential, but their selection requires careful consideration.
-
Material: Nitrile gloves are the standard choice for incidental contact. They provide a good balance of chemical resistance and dexterity.
-
Validation: Always inspect gloves for tears or punctures before use.[2] For prolonged contact or immersion, consult the glove manufacturer's specific permeation and breakthrough time data for aromatic amines.
-
Technique: Remove gloves using a technique that avoids contaminating your bare skin. Wash hands thoroughly with soap and water after removing gloves.[2]
Skin and Body Protection
Protecting exposed skin is crucial to prevent irritation and potential absorption.
-
Standard Attire: A long-sleeved laboratory coat, long pants, and fully enclosed, chemical-resistant footwear are required at all times.[2]
-
Contamination: If your lab coat becomes contaminated, remove it immediately and decontaminate it according to your institution's safety protocols. Contaminated clothing should not be taken home.[4]
Respiratory Protection
While engineering controls are the primary defense against inhalation, respiratory protection may be necessary in specific situations.
-
Standard Use: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[2]
-
Emergency or High-Risk Scenarios: In cases of a large spill, ventilation failure, or when weighing large quantities of the powder outside of a containment system, a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate particulate filter (P3) and organic vapor cartridge is necessary.[2][4] All respirator use must be part of a comprehensive respiratory protection program that includes medical evaluation and fit-testing.[6]
Table 2: Task-Specific PPE Matrix
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
|---|---|---|---|---|
| Weighing Solid | Safety Goggles | Nitrile Gloves | Lab Coat | Required if not in a fume hood or ventilated balance enclosure. |
| Preparing Solutions | Safety Goggles & Face Shield | Nitrile Gloves | Lab Coat | Not required in a fume hood. |
| Running Reaction | Safety Goggles (Face Shield if splash risk) | Nitrile Gloves | Lab Coat | Not required in a fume hood. |
| Handling Waste | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat | Not required if containers are sealed. |
| Cleaning Spills | Safety Goggles & Face Shield | Heavy-duty Nitrile or Neoprene Gloves | Chemical-resistant Apron over Lab Coat | Required (Air-purifying respirator with appropriate cartridges). |
Operational and Disposal Plan
A safe experiment begins with a plan and ends with responsible disposal.
Safe Handling and Storage Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
Handling:
-
Storage:
Waste Disposal Protocol
-
Classification: Waste containing 5-Aminobenzene-1,3-diol is classified as hazardous waste.[2]
-
Collection:
-
Collect all solid and liquid waste in designated, properly labeled, and sealed hazardous waste containers.
-
Do not mix with incompatible waste streams.
-
-
Disposal:
-
Dispose of waste in accordance with all local, state, and federal regulations.[2]
-
Contaminated disposable items (e.g., gloves, weighing paper) must also be disposed of as hazardous waste.
-
Emergency Response
In the event of an exposure, immediate and correct action is critical.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][7]
-
Skin Contact: Immediately wash off with plenty of soap and water for at least 15 minutes while removing contaminated clothing. If skin irritation persists, seek medical attention.[2]
-
Inhalation: Remove the victim to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[2]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[2]
Safe Handling Workflow Diagram
The following diagram illustrates the logical flow for safely handling 5-Aminobenzene-1,3-diol.
Caption: Workflow for the safe handling of 5-Aminobenzene-1,3-diol.
References
-
Title: SAFETY DATA SHEET Source: NOVA Chemicals URL: [Link]
-
Title: 5-Aminobenzene-1,3-diol | C6H7NO2 | CID 410751 Source: PubChem - NIH URL: [Link]
-
Title: 5-Aminobenzene-1,3-diol Source: LookChem URL: [Link]
-
Title: Guidance for Selection of Personal Protective Equipment for MDI Users Source: American Chemistry Council URL: [Link]
-
Title: Workplace Exposure Limits - Hazardous Substance Fact Sheet Source: New Jersey Department of Health URL: [Link]
-
Title: Personal protective equipment for preparing toxic drugs Source: GERPAC URL: [Link]
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
